Clasto-lactacystin beta-lactone
Description
Properties
IUPAC Name |
(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6+,7+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWHHUJACGNMZ-NBBQQVJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154226-60-5 | |
| Record name | clasto-Lactacystin β-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Clasto-Lactacystin β-Lactone
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of the mechanism of action for clasto-lactacystin β-lactone, a potent and highly specific irreversible inhibitor of the proteasome. We will dissect the conversion of its prodrug form, lactacystin, into the active β-lactone, detail the covalent modification of the catalytic subunits of the 20S proteasome, and explore the downstream cellular consequences of this inhibition. This guide is intended for researchers, scientists, and drug development professionals who utilize or investigate the ubiquitin-proteasome system. Methodologies for validating its mechanism and quantitative data are provided to ensure scientific integrity and reproducibility.
Part 1: The Ubiquitin-Proteasome System (UPS): A Foundational Overview
To appreciate the targeted action of clasto-lactacystin β-lactone, one must first understand its target: the proteasome. The UPS is the principal pathway for regulated intracellular protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes like cell cycle progression, signal transduction, and apoptosis. The 26S proteasome is a large, ATP-dependent proteolytic complex that recognizes and degrades proteins tagged with a polyubiquitin chain. Its catalytic core is the 20S proteasome, a barrel-shaped structure that houses the enzyme's active sites.
The 20S proteasome possesses three distinct peptidase activities:
-
Chymotrypsin-like (CT-L): Cleaves after hydrophobic residues.
-
Trypsin-like (T-L): Cleaves after basic residues.
-
Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH): Cleaves after acidic residues.
These activities are mediated by specific catalytic β-subunits within the core particle. The precise and potent inhibition of these activities is the central role of clasto-lactacystin β-lactone.
Caption: The Ubiquitin-Proteasome System (UPS) Workflow.
Part 2: From Prodrug to Active Inhibitor: The Genesis of the β-Lactone
The compound initially isolated from Streptomyces is lactacystin.[1][2][3] It is crucial to understand that lactacystin itself is a prodrug and does not directly inhibit the proteasome.[4] In aqueous solutions, lactacystin undergoes a spontaneous intramolecular cyclization and elimination of N-acetylcysteine to form the highly reactive clasto-lactacystin β-lactone (often referred to as omuralide).[1][4][5]
This conversion is the critical activating step. The resulting four-membered β-lactone ring is sterically strained and electrophilic, making it highly susceptible to nucleophilic attack. It is this β-lactone that is the cell-permeable, active species responsible for proteasome inhibition.[1][3][4] In fact, clasto-lactacystin β-lactone is at least 10 times more potent than its parent compound, lactacystin.[5][6]
Part 3: The Core Mechanism: Irreversible Covalent Modification
The primary mechanism of action of clasto-lactacystin β-lactone is the irreversible covalent modification of the active site of the proteasome's catalytic β-subunits.[7][8][9]
The Specific Target: The nucleophile responsible for the inactivation is the hydroxyl group of the N-terminal threonine (Thr1) residue, which is highly conserved across all catalytic β-subunits.[2][3][10][11] This Thr1 residue is fundamental to the catalytic mechanism of the proteasome, which is now classified as an N-terminal threonine protease.[2][3]
The Chemical Reaction: The hydroxyl group of Thr1 performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring. This attack opens the strained ring and forms a stable ester bond, effectively acylating the threonine residue. This covalent adduct permanently blocks the active site, preventing substrate binding and catalysis.
Caption: Experimental Workflow for Detecting Ubiquitinated Protein Accumulation.
Conclusion
Clasto-lactacystin β-lactone stands as a cornerstone tool for studying the ubiquitin-proteasome system. Its mechanism is a compelling example of targeted, irreversible covalent inhibition. It begins with the spontaneous conversion from its prodrug, lactacystin, into the reactive β-lactone. This active molecule then specifically acylates the essential N-terminal threonine residue of the proteasome's catalytic β-subunits, leading to a complete shutdown of its proteolytic activities. The resulting cellular effects, from the accumulation of ubiquitinated proteins to the induction of apoptosis, are direct consequences of this precise molecular sabotage. The experimental protocols detailed herein provide a robust framework for researchers to validate these effects and leverage this potent inhibitor in their own investigations.
References
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Dick, L. R., et al. (1997). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. Journal of Biological Chemistry, 272(1), 182-8. [Link]
-
Craiu, A., et al. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. Journal of Biological Chemistry, 272(20), 13437-45. [Link]
-
I-Ting, C., et al. (2007). Effect of proteasome inhibitor clasto-lactacystin-beta-lactone on the proteome of the haloarchaeon Haloferax volcanii. Microbiology, 153(Pt 5), 1548-1556. [Link]
-
Fenteany, G., et al. (1995). Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. Science, 268(5211), 726-31. [Link]
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Bogyo, M., et al. (1997). Covalent modification of the active site threonine of proteasomal ß subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences, 94(13), 6629-6634. [Link]
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Omura, S., et al. (2001). Lactacystin, a proteasome inhibitor: discovery and its application in cell biology. The Journal of antibiotics, 54(1), 1-14. [Link]
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Leggett, D. S., et al. (2004). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology, Chapter 3, Unit 3.4. [Link]
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Fenteany, G., et al. (1995). Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. ResearchGate. [Link]
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Alonso, M., et al. (2001). Inhibition of the Proteasome by Lactacystin Enhances Oligodendroglial Cell Differentiation. Journal of Neuroscience, 21(12), 4165-4174. [Link]
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The Unwavering Probe: A Technical Guide to Clasto-Lactacystin β-Lactone in Proteasome Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular landscape of protein homeostasis, the ubiquitin-proteasome system (UPS) stands as the principal architect of controlled protein degradation. Its precise regulation is paramount to cellular health, while its dysfunction is a hallmark of numerous pathologies, including cancer and neurodegenerative diseases. For the researcher dedicated to unraveling the complexities of the UPS, the choice of inhibitory tools is critical. This guide provides an in-depth exploration of clasto-lactacystin β-lactone, a potent, irreversible, and highly specific inhibitor of the 20S proteasome, designed to empower researchers with the technical understanding and practical knowledge to leverage this powerful molecule in their experimental endeavors.
The Ubiquitin-Proteasome System: A Primer
The UPS is a sophisticated enzymatic cascade responsible for the targeted degradation of the majority of intracellular proteins. Substrate proteins are first marked for degradation by the covalent attachment of a polyubiquitin chain. This "molecular kiss of death" is recognized by the 26S proteasome, a large, multi-catalytic protease complex. The 26S proteasome consists of a 20S core particle, which houses the proteolytic active sites, and one or two 19S regulatory particles that recognize, unfold, and translocate ubiquitinated substrates into the 20S core for degradation.
The 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings. The two outer α-rings control substrate entry, while the two inner β-rings contain the catalytic subunits. In mammals, these subunits exhibit three primary peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). It is at the heart of this catalytic core that clasto-lactacystin β-lactone exerts its profound inhibitory effects.
Mechanism of Action: The Irreversible Embrace of Clasto-Lactacystin β-Lactone
Clasto-lactacystin β-lactone, also known as omuralide, is the active metabolite of lactacystin, a natural product isolated from Streptomyces.[1][2] In aqueous solution, lactacystin spontaneously converts to clasto-lactacystin β-lactone, which is the sole species that directly interacts with and inhibits the proteasome.[1][3] This conversion is a critical consideration for experimental design, as the direct use of clasto-lactacystin β-lactone offers greater potency and a more immediate onset of action compared to its precursor, lactacystin.[4]
The inhibitory prowess of clasto-lactacystin β-lactone lies in its ability to form a covalent bond with the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome.[2][5] This irreversible acylation of the active site threonine renders the proteasome catalytically inert.[6] Unlike reversible inhibitors, which can dissociate from the proteasome, the covalent modification by clasto-lactacystin β-lactone ensures a sustained and complete shutdown of proteasomal activity, a feature that is invaluable for achieving unambiguous experimental readouts.[7]
Figure 1. Mechanism of proteasome inhibition by clasto-lactacystin β-lactone and its cellular consequences.
Applications in Research: A Versatile Tool for Cellular Interrogation
The high specificity and irreversible nature of clasto-lactacystin β-lactone make it an indispensable tool for a wide array of research applications.
Studying Protein Degradation and Turnover
By potently inhibiting the proteasome, clasto-lactacystin β-lactone allows for the accumulation and subsequent detection of proteins that are normally rapidly degraded. This is particularly useful for identifying and characterizing substrates of the UPS. A prime example is the detection of ubiquitinated forms of proteins, which are often transient and present at low levels under normal conditions.[8]
Experimental Protocol: Detection of Ubiquitinated Proteins
-
Cell Culture and Treatment: Plate cells to the desired confluency. Treat cells with clasto-lactacystin β-lactone at a final concentration of 1-10 µM for 2-6 hours. The optimal concentration and incubation time should be determined empirically for each cell line and target protein.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing protease and deubiquitinase inhibitors (e.g., RIPA buffer supplemented with PMSF, protease inhibitor cocktail, and N-ethylmaleimide).
-
Immunoprecipitation (Optional): To enrich for a specific protein of interest, perform immunoprecipitation using an antibody targeting the protein.
-
Western Blotting: Separate cell lysates or immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for ubiquitin to detect the accumulated ubiquitinated protein species.
Induction of Apoptosis and Cell Cycle Arrest
The accumulation of pro-apoptotic proteins and cell cycle regulators following proteasome inhibition makes clasto-lactacystin β-lactone a potent inducer of apoptosis and cell cycle arrest in various cell types, particularly cancer cells.[4] This has positioned it as a valuable tool in cancer research for studying the mechanisms of programmed cell death and for evaluating the therapeutic potential of proteasome inhibition. Inhibition of the proteasome has been shown to activate caspases, key executioners of apoptosis.[9][10]
Experimental Protocol: Analysis of Apoptosis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentration of clasto-lactacystin β-lactone for 12-48 hours. Include a vehicle-treated control (e.g., DMSO).
-
Cell Staining: Harvest cells and wash with cold PBS. Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Neuroscience Research
The role of the UPS in neuronal function and neurodegenerative diseases is an area of intense investigation. Clasto-lactacystin β-lactone has been utilized to study the impact of proteasome dysfunction on neuronal processes such as neurite outgrowth and synaptic function.[11][12] Its ability to induce neuritogenesis in certain neuroblastoma cell lines highlights its potential for dissecting the molecular pathways governing neuronal differentiation.[11]
Technical Specifications and Handling
To ensure the reliability and reproducibility of experimental results, it is crucial to adhere to proper handling and storage procedures for clasto-lactacystin β-lactone.
| Property | Value | Reference |
| Molecular Weight | 213.23 Da | |
| Purity | >95% | |
| Form | Solid | |
| Solubility | Soluble in DMSO to 75 mM | |
| IC50 (20S Proteasome) | 50 nM | |
| Storage | Store at -20°C under desiccating conditions | |
| Stability | Stock solutions in DMSO are stable for up to 1 month at -20°C. Rapidly hydrolyzes in aqueous buffers. |
Note: It is recommended to prepare fresh dilutions in aqueous buffers immediately before use.
Conclusion: Empowering Discovery through Precision Inhibition
Clasto-lactacystin β-lactone has solidified its place as a cornerstone tool in the study of the ubiquitin-proteasome system. Its high potency, specificity, and irreversible mechanism of action provide researchers with a reliable means to probe the intricate functions of the proteasome in a multitude of biological contexts. From fundamental studies of protein turnover to translational research in oncology and neuroscience, the judicious application of clasto-lactacystin β-lactone will undoubtedly continue to fuel discoveries that advance our understanding of cellular regulation and human disease.
References
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Fenteany G, et al. A beta-lactone related to lactacystin induces neurite outgrowth in a neuroblastoma cell line and inhibits cell cycle progression in an osteosarcoma cell line. Proc Natl Acad Sci U S A. 1994 Apr 12;91(8):3358-62. [Link]
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Dick LR, et al. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. J Biol Chem. 1996 Sep 27;271(39):23643-6. [Link]
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Ostrowska H, et al. Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochim Biophys Acta. 1999 Aug 12;1451(1):206-10. [Link]
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Soucy TA, et al. A novel and efficient synthesis of a highly active analogue of this compound. J Am Chem Soc. 1999;121(43):9967-9976. [Link]
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Hayes CJ, et al. Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−)-clasto-lactacystin β-lactone. Org Biomol Chem. 2006 Jan 21;4(2):193-5. [Link]
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Hayes CJ, et al. Enantioselective total syntheses of (-)-clasto-lactacystin beta-lactone and 7-epi-(-)-clasto-lactacystin beta-lactone. PubMed. [Link]
- Google Patents. US6849743B2 - Synthesis of clasto-lactacystin β-lactone and analogs thereof.
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Wikipedia. Lactacystin. [Link]
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Craiu A, et al. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. J Biol Chem. 1997 May 16;272(20):13437-45. [Link]
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Willeumier K, et al. Proteasome inhibition triggers activity-dependent increase in the size of the recycling vesicle pool in cultured hippocampal neurons. J Neurosci. 2006;26(4):1195-205. [Link]
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Masdehors P, et al. Deregulation of the ubiquitin system and p53 proteolysis modify the apoptotic response in B-CLL lymphocytes. Blood. 2000 Jul 1;96(1):269-74. [Link]
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BCA Protein Assay Kit. Clasto-Lactacystin β-lactone: Workflow Reliability in Pro... [Link]
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ResearchGate. Effects of lactacystin and clasto-lactacystin -lactone on protein... [Link]
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Pasquini LA, et al. Lactacystin, a specific inhibitor of the proteasome, induces apoptosis and activates caspase-3 in cultured cerebellar granule cells. J Neurosci Res. 2000 Mar 1;59(5):601-11. [Link]
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Wang XF, et al. [Proteasomal inhibitor lactacystin induces cell apoptosis and caspase 3 activation in PC12 cells]. Zhonghua Yi Xue Za Zhi. 2005 Aug 3;85(29):2059-63. [Link]
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Kazi A, et al. From Bortezomib to other Inhibitors of the Proteasome and Beyond. Curr Pharm Des. 2013;19(22):4015-31. [Link]
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Parrish AB, et al. Cellular mechanisms controlling caspase activation and function. Cold Spring Harb Perspect Biol. 2013 Jun 1;5(6):a008674. [Link]
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Craiu A, et al. Lactacystin and clasto-lactacystin β-lactone modify multiple proteasome β-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. Scholars @ UT Health San Antonio. [Link]
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Inhibitor Research Hub. Clasto-Lactacystin β-lactone: Accelerating Translational ... [Link]
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Craiu A, et al. (PDF) Lactacystin and clasto-Lactacystin -Lactone Modify Multiple Proteasome -Subunits and Inhibit Intracellular Protein Degradation and Major Histocompatibility Complex Class I Antigen Presentation. ResearchGate. [Link]
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Clasto-Lactacystin β-Lactone: A Technical Guide on its Discovery, Synthesis, and Application as a Core Tool in Proteasome Biology
Abstract
Clasto-lactacystin β-lactone, also known as omuralide, stands as a cornerstone tool in the study of the ubiquitin-proteasome system. Its discovery unveiled a novel class of proteases and provided researchers with a highly specific, irreversible inhibitor to probe the multifaceted roles of the proteasome in cellular homeostasis. This guide provides an in-depth examination of its journey from a microbial metabolite to an indispensable laboratory reagent. We will explore the serendipitous discovery of its parent compound, lactacystin, the elucidation of the β-lactone as the true active species, the elegant strategies developed for its total synthesis, and its precise mechanism of action. Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven protocols for its application in studying proteasome function.
Discovery: Unmasking the Active Agent
From Neuritogenesis to Proteasome Inhibition
The story of clasto-lactacystin β-lactone begins with its parent compound, lactacystin. In 1991, Ōmura and colleagues isolated lactacystin from the culture broth of Streptomyces bacteria during a screen for compounds that could induce neurite outgrowth in neuroblastoma cells.[1][2] This initial biological characterization pointed towards its potential in neuroscience, but its ultimate cellular target remained a mystery.
A pivotal breakthrough came in 1995 when Fenteany and co-workers discovered that lactacystin's target was the 20S proteasome, a critical component of the cellular machinery responsible for protein degradation.[1] This finding was significant, as lactacystin was the first non-peptidic proteasome inhibitor to be discovered, offering a unique chemical scaffold for investigation.[1]
Lactacystin as a Prodrug: The Emergence of the β-Lactone
Further mechanistic studies revealed a fascinating aspect of lactacystin's chemistry. Researchers observed that in aqueous solutions, lactacystin is not entirely stable and undergoes a transformation.[3][4] This led to the critical insight that lactacystin itself is a prodrug. It spontaneously converts into the highly reactive and true bioactive agent, clasto-lactacystin β-lactone (also referred to as omuralide).[3][4][5]
This β-lactone is the species that readily permeates the cell membrane and executes the inhibition of the proteasome.[5][6] Conditions that prevented this conversion and stabilized the parent lactacystin molecule were found to negate its ability to inactivate the proteasome.[3][4] This confirmed that clasto-lactacystin β-lactone is the sole species that interacts with and inhibits the proteasome.[3][4]
Caption: Conversion of Lactacystin Prodrug to its Active Form.
The Synthetic Challenge
The unique structure and potent biological activity of clasto-lactacystin β-lactone have made it an attractive target for total synthesis. The first total synthesis of the parent molecule, lactacystin, was achieved by E.J. Corey and Reichard in 1992, a landmark in organic synthesis.[1] Subsequently, the enantioselective synthesis of the active β-lactone became a significant goal in its own right, leading to the development of several elegant synthetic strategies.
Featured Synthetic Strategy: Alkylidene Carbene C-H Insertion
One notable approach developed by Pattenden and Anderson demonstrates an efficient and enantioselective synthesis. A key step in their strategy involves an alkylidene carbene 1,5-C-H insertion to construct the core bicyclic structure of the β-lactone.[7][8] This reaction creates the strained ring system with high stereocontrol, a critical challenge in synthesizing this molecule.
Caption: Overview of an Enantioselective Synthetic Route.
This strategy showcases the power of modern synthetic methods to access complex natural products. The causality behind choosing a C-H insertion lies in its efficiency for forming challenging carbon-carbon bonds and setting stereocenters in a single, atom-economical step, bypassing more traditional, lengthier functional group manipulations.
Mechanism of Action: Irreversible Proteasome Inhibition
Clasto-lactacystin β-lactone is a potent, selective, and irreversible inhibitor of the 20S proteasome, with an IC50 value reported to be approximately 50 nM.[6][9][10] Its mechanism provided a fundamental insight into the enzymatic nature of the proteasome.
Covalent Modification of the Catalytic β-Subunits
The proteasome contains its proteolytic active sites within its central 20S core particle, specifically on its β-subunits. Clasto-lactacystin β-lactone acts by covalently modifying the N-terminal threonine residue of these catalytic β-subunits.[1][11] The hydroxyl group of this threonine residue attacks the strained β-lactone ring, leading to acylation and the formation of a stable ester bond. This modification is irreversible and effectively shuts down the catalytic activity of the subunit.
This discovery was instrumental in classifying the proteasome as a mechanistically novel class of N-terminal threonine protease.[1]
Caption: Covalent Modification of the Proteasome by the β-Lactone.
Broad Inhibitory Profile
The 20S proteasome possesses multiple types of peptidase activities, commonly referred to as chymotrypsin-like, trypsin-like, and caspase-like (or peptidylglutamyl-peptide hydrolyzing) activities. Clasto-lactacystin β-lactone is a broad inhibitor, effectively shutting down all of these catalytic activities.[6][11] This comprehensive inhibition leads to the widespread accumulation of ubiquitinated proteins within the cell, which would normally be targeted for degradation.[5][12]
| Proteasome Activity | Inhibition by clasto-Lactacystin β-Lactone |
| Chymotrypsin-like | Strong, irreversible inhibition |
| Trypsin-like | Strong, irreversible inhibition |
| Caspase-like (PGPH) | Strong, irreversible inhibition |
| Table 1: Inhibitory Profile of clasto-Lactacystin β-Lactone. |
Cellular Consequences and Research Applications
The pleiotropic effects of proteasome inhibition make clasto-lactacystin β-lactone a powerful tool with diverse applications.[5] By preventing the degradation of key regulatory proteins, it can profoundly impact cellular processes.
-
Cell Cycle & Apoptosis: It inhibits cell cycle progression and induces apoptosis in various tumor cell lines, making it a valuable compound for cancer research.[2][3][6][9]
-
Immunology: It blocks the processing of antigens for presentation on MHC class I molecules, a critical step in the adaptive immune response.[11]
-
Neurobiology: True to its origins, it induces neurite outgrowth and is used to study neuronal differentiation.[5][9]
-
Protein Quality Control: It serves as a classic tool to study the accumulation of misfolded proteins and the cellular stress response.
Experimental Protocols for the Researcher
To ensure trustworthy and reproducible results, the following self-validating protocols are provided. The causality for each step is explained to ground the methodology in established principles.
Protocol: In Vitro 20S Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.
Principle: The substrate, Suc-LLVY-AMC, is non-fluorescent. Upon cleavage by the proteasome's chymotrypsin-like activity, the free AMC (7-amino-4-methylcoumarin) is released, which is highly fluorescent. Inhibition is measured as a decrease in the rate of fluorescence generation.
Materials:
-
Purified Human 20S Proteasome
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)
-
clasto-Lactacystin β-lactone (1 mM stock in DMSO)
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Methodology:
-
Inhibitor Preparation: Prepare serial dilutions of clasto-lactacystin β-lactone in Assay Buffer. A typical final concentration range would be 1 nM to 10 µM. Include a "vehicle control" with DMSO equivalent to the highest inhibitor concentration.
-
Reaction Setup: In the 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of the appropriate clasto-lactacystin β-lactone dilution or vehicle control.
-
20 µL of purified 20S proteasome (e.g., final concentration of 2 nM).
-
-
Pre-incubation: Gently tap the plate to mix. Incubate at 37°C for 15 minutes. This step is critical to allow the irreversible inhibitor to bind to the proteasome.
-
Reaction Initiation: Add 20 µL of Suc-LLVY-AMC substrate to each well (final concentration of 100 µM).
-
Kinetic Measurement: Immediately place the plate in the fluorometer pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the vehicle control (defined as 100% activity).
-
Plot the percent activity versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Western Blot for Ubiquitinated Protein Accumulation
This protocol validates the in-cell activity of the inhibitor by detecting the buildup of polyubiquitinated proteins.
Principle: Proteasome inhibition prevents the degradation of proteins tagged with polyubiquitin chains. These accumulating proteins can be detected by Western blotting using an antibody that recognizes ubiquitin, resulting in a characteristic high-molecular-weight smear.
Caption: Experimental Workflow for Ubiquitin Western Blotting.
Materials:
-
Cancer cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
clasto-Lactacystin β-lactone (stock in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary Antibody: Mouse Anti-Ubiquitin (e.g., P4D1 clone)
-
Primary Antibody: Rabbit Anti-GAPDH or β-actin (loading control)
-
Secondary Antibodies: HRP-conjugated Anti-Mouse and Anti-Rabbit IgG
-
ECL (Enhanced Chemiluminescence) substrate
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment. Treat cells with varying concentrations of clasto-lactacystin β-lactone (e.g., 0, 1, 5, 10 µM) for a set time (e.g., 4-6 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay. This step is essential for equal protein loading.
-
Sample Preparation: Normalize the protein concentration for all samples with RIPA buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the signal using a digital imager or X-ray film.
-
Analysis: A positive result is indicated by a smear of high-molecular-weight bands in the lanes corresponding to treated cells, which should be absent or faint in the untreated control. Re-probe the membrane for a loading control (e.g., GAPDH) to validate equal loading.
References
-
Dick, L. R., et al. (1997). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of Biological Chemistry. Available at: [Link]
-
Craiu, A., et al. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of Biological Chemistry. Available at: [Link]
-
Wikipedia. Lactacystin. Available at: [Link]
-
Anderson, J. C., & Pattenden, G. (2006). Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−)-clasto-lactacystin β-lactone. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−)-clasto-lactacystin β-lactone. Available at: [Link]
-
PubMed. Enantioselective total syntheses of (-)-clasto-lactacystin beta-lactone and 7-epi-(-). Available at: [Link]
-
ElectronicsAndBooks. Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−). Available at: [Link]
-
Slaninová, J., et al. (2019). A Review of the Total Synthesis of (+)-Lactacystin and Its Analogs. Molecules. Available at: [Link]
- Corey, E. J., & Reichard, G. A. (1992). Total synthesis of lactacystin. Journal of the American Chemical Society.
-
ResearchGate. Corey's synthetic route of the Corey lactone. Available at: [Link]
-
BPS Bioscience. Data Sheet Clasto-lactacystin β-lactone. Available at: [Link]
Sources
- 1. Lactacystin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 7. Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−)-clasto-lactacystin β-lactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective total syntheses of (-)-clasto-lactacystin beta-lactone and 7-epi-(-)-clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 20S proteasome inhibitor (CAS 154226-60-5) | Abcam [abcam.com]
- 11. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide to clasto-Lactacystin β-Lactone: A Potent, Irreversible Proteasome Inhibitor
This guide provides a comprehensive technical overview of clasto-lactacystin β-lactone, a pivotal tool for researchers in cell biology, oncology, and drug development. We will delve into its mechanism of action, provide detailed experimental protocols for its use, and explore its downstream cellular effects. This document is intended for research scientists and drug development professionals seeking to leverage this potent proteasome inhibitor in their work.
Introduction: From a Natural Product to a Precision Research Tool
clasto-Lactacystin β-lactone, also known as omuralide, is the biologically active form of lactacystin, a natural product isolated from Streptomyces.[1][2] Lactacystin itself is a pro-drug that, in aqueous solutions, undergoes spontaneous conversion to clasto-lactacystin β-lactone.[3] This β-lactone derivative is a highly specific, cell-permeable, and irreversible inhibitor of the 20S proteasome, a critical cellular machine responsible for regulated protein degradation.[4] Its high potency and specificity have made it an invaluable tool for dissecting the intricacies of the ubiquitin-proteasome system and its role in various cellular processes.
Mechanism of Action: Covalent Modification of the Proteasome
The inhibitory activity of clasto-lactacystin β-lactone stems from its ability to covalently modify the catalytic subunits of the 20S proteasome. The proteasome possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide-hydrolyzing).[5] clasto-Lactacystin β-lactone irreversibly inhibits all three of these activities by acylating the N-terminal threonine residue of the catalytic β-subunits.[6] This covalent modification permanently inactivates the proteasome, leading to the accumulation of ubiquitinated proteins that are normally destined for degradation.[4]
Caption: Covalent modification of the 20S proteasome by clasto-lactacystin β-lactone.
Experimental Protocols
Assessment of Proteasome Inhibition: Proteasome-Glo™ Chymotrypsin-Like Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of clasto-lactacystin β-lactone using a commercially available luminescent assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of clasto-lactacystin β-lactone in DMSO.
-
On the day of the experiment, prepare serial dilutions of clasto-lactacystin β-lactone in a suitable buffer (e.g., 10mM HEPES, pH 7.6).
-
Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions.[7][8] This typically involves reconstituting the lyophilized substrate and buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a known concentration of purified 26S proteasome (e.g., 1µg/ml) to each well.[7]
-
Add the serially diluted clasto-lactacystin β-lactone or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow for inhibitor binding.[7]
-
Add an equal volume of the prepared Proteasome-Glo™ Reagent to each well.
-
Incubate at room temperature for at least 10 minutes to allow the luminescent signal to develop.[7]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Caption: Workflow for determining the IC50 of clasto-lactacystin β-lactone.
Detection of Ubiquitinated Protein Accumulation: Western Blotting
This protocol provides a method to visualize the accumulation of total ubiquitinated proteins in cells treated with clasto-lactacystin β-lactone.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of clasto-lactacystin β-lactone (e.g., 1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is crucial to also include a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), to prevent the removal of ubiquitin chains during sample preparation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at high speed at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ubiquitin overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A characteristic high-molecular-weight smear will be observed in the lanes corresponding to treated cells, indicating the accumulation of polyubiquitinated proteins.
-
Caption: Workflow for detecting ubiquitinated proteins by western blot.
Cellular Consequences of Proteasome Inhibition
The accumulation of ubiquitinated proteins following treatment with clasto-lactacystin β-lactone has profound effects on cellular homeostasis, often leading to cell cycle arrest and apoptosis.
Induction of Apoptosis
Proteasome inhibition is a well-established strategy for inducing apoptosis in cancer cells. The accumulation of pro-apoptotic proteins, such as p53 and Bax, and the stabilization of inhibitors of anti-apoptotic pathways, such as IκBα (an inhibitor of the pro-survival NF-κB pathway), contribute to the activation of the apoptotic cascade. This typically involves the activation of the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[9]
Caption: Simplified signaling pathway of apoptosis induced by clasto-lactacystin β-lactone.
Cell Cycle Arrest
clasto-Lactacystin β-lactone can induce cell cycle arrest, primarily at the G1/S and G2/M transitions.[9] This is largely due to the stabilization and accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21Waf1/Cip1 and p27Kip1. These proteins are normally targeted for degradation by the proteasome. Their accumulation leads to the inhibition of cyclin-CDK complexes, which are essential for cell cycle progression, thereby halting cell division.
Caption: Mechanism of cell cycle arrest induced by clasto-lactacystin β-lactone.
Quantitative Data: IC50 Values
The potency of clasto-lactacystin β-lactone varies across different cell lines. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | Not Specified | 50 | |
| Intact Cells | Not Specified | ~1000 | [2] |
| 26S Proteasome | (in vitro) | 30 | [7] |
Note: IC50 values can vary depending on the assay conditions, cell type, and incubation time.
Conclusion
clasto-Lactacystin β-lactone is a powerful and specific tool for studying the ubiquitin-proteasome system. Its irreversible mechanism of action ensures potent and sustained inhibition of proteasome activity, making it an ideal choice for a wide range of cellular and biochemical assays. By understanding its mechanism and employing the appropriate experimental protocols, researchers can effectively utilize this compound to investigate the roles of protein degradation in health and disease, and to explore the potential of proteasome inhibition as a therapeutic strategy.
References
-
Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of biological chemistry, 271(13), 7273–7276. [Link]
-
Soucy, T. A., Dick, L. R., Smith, P. G., Milhollen, M. A., & Brownell, J. E. (1999). Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochimica et biophysica acta, 1451(1), 206–210. [Link]
-
Effect of proteasome inhibitor clasto-lactacystin-beta-lactone on the proteome of the haloarchaeon Haloferax volcanii. Microbiology (Reading, England). (2007). [Link]
-
Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445. [Link]
-
Fenteany, G., Standaert, R. F., Reichard, G. A., Corey, E. J., & Schreiber, S. L. (1994). A beta-lactone related to lactacystin induces neurite outgrowth in a neuroblastoma cell line and inhibits cell cycle progression in an osteosarcoma cell line. Proceedings of the National Academy of Sciences of the United States of America, 91(8), 3358–3362. [Link]
-
Detailed Western Blotting (Immunoblotting) Protocol. protocols.io. (2022). [Link]
-
Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445. [Link]
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- 2. clasto -Lactacystin b-Lactone [sigmaaldrich.com]
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- 5. Proteasome-Glo™ Assays [promega.jp]
- 6. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Proteasome-Glo™ Assay Systems Protocol [worldwide.promega.com]
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Clasto-Lactacystin β-Lactone vs. Lactacystin: A Technical Guide to Understanding the Active Form and its Precursor in Proteasome Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The study of the ubiquitin-proteasome system, a cornerstone of cellular protein homeostasis, has been profoundly advanced by the discovery of specific inhibitors. Among the most influential of these is lactacystin, a natural product isolated from Streptomyces.[1] However, the direct inhibitory action on the proteasome is not carried out by lactacystin itself, but by its active metabolite, clasto-lactacystin β-lactone. This guide provides an in-depth technical examination of the critical differences between these two molecules, elucidating the chemical conversion, mechanism of action, and practical implications for experimental design. For researchers and drug developers, understanding the distinction between this precursor-product pair is paramount for achieving reproducible, accurate, and mechanistically sound results in the study of proteasome function and therapeutic intervention.
The Foundational Relationship: A Prodrug's Spontaneous Activation
Lactacystin, originally identified for its ability to induce neurite outgrowth in neuroblastoma cells, was later revealed to be a highly specific proteasome inhibitor.[1][2] Mechanistic studies subsequently uncovered a crucial detail: lactacystin is a prodrug.[3] In aqueous environments, it spontaneously undergoes an intramolecular cyclization and elimination of its N-acetylcysteine moiety to form the highly reactive and cell-permeable clasto-lactacystin β-lactone, also known as omuralide.[3][4][5]
It is this β-lactone derivative that is the sole species responsible for interacting with and inactivating the proteasome.[3] Conditions that stabilize lactacystin and prevent this conversion negate its ability to inhibit the proteasome, confirming that lactacystin's activity is entirely dependent on its transformation into the β-lactone.[3]
Mechanism of Action: Covalent Modification of the Proteasome Core
The inhibitory power of clasto-lactacystin β-lactone lies in its ability to form a covalent bond with the catalytic subunits of the 20S proteasome. The proteasome is a threonine protease, and the β-lactone's strained ring is highly susceptible to nucleophilic attack.[1][2]
The hydroxyl group of the N-terminal threonine residue in the active sites of the proteasome's β-subunits attacks the carbonyl carbon of the β-lactone ring. This results in the opening of the ring and the formation of a stable ester bond, effectively and irreversibly acylating the enzyme.[5] This covalent modification blocks the active site, thereby inhibiting the chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolysis (caspase-like) activities of the proteasome.[6][7] This mechanism established the proteasome as a novel class of threonine protease.[1][2]
Step-by-Step Methodology:
-
Cell Culture: Seed adherent cells (e.g., HeLa, HEK293) in a 96-well plate and culture overnight to allow for attachment.
-
Inhibitor Preparation: Thaw an aliquot of the inhibitor stock solution. Prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor dilutions. Incubate for the desired time (e.g., 2 hours).
-
Lysis: Aspirate the medium and wash the cells once with cold PBS. Add a lysis buffer compatible with proteasome activity assays.
-
Proteasome Activity Measurement: Add a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) to each well containing cell lysate.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal (e.g., Ex/Em = 380/460 nm) kinetically every 2-5 minutes for 30-60 minutes.
-
Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve). Normalize the rates to the vehicle control and plot against the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.
Conclusion and Future Directions
The distinction between lactacystin and clasto-lactacystin β-lactone is not merely academic; it is a critical factor in the design and interpretation of experiments targeting the proteasome. Clasto-lactacystin β-lactone is the more potent, direct, and rapid inhibitor, making it the superior choice for in vitro studies and cellular assays demanding immediate target engagement. [8]Lactacystin remains a valuable tool, acting as a cell-permeable prodrug that provides a sustained intracellular source of the active inhibitor.
For drug development professionals, this precursor-product relationship provides a foundational model for prodrug strategies targeting intracellular enzymes. By understanding the principles of spontaneous activation, stability, and cellular uptake demonstrated by lactacystin, more sophisticated and targeted therapeutic agents can be designed. The continued use of both molecules, selected appropriately for the scientific question at hand, will undoubtedly fuel further discoveries in the complex biology of the ubiquitin-proteasome system.
References
-
Omura, S., Matsuzaki, K., Fujimoto, T., Otoguro, K., Tanaka, H., & Sasaki, Y. (2000). Lactacystin, a proteasome inhibitor: discovery and its application in cell biology. The Journal of Antibiotics, 53(1), 1-13. [Link]
-
Pye, S., Ting, A., & Poon, E. (2005). The proteasome inhibitor lactacystin attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury. Journal of the American College of Cardiology, 45(10), 1676-1683. [Link]
-
Tomoda, H., & Omura, S. (2000). Lactacystin, a proteasome inhibitor: discovery and its application in cell biology. Chemical Reviews, 100(1), 235-252. [Link]
-
Cascio, P., Hilton, G. R., Kisselev, A. F., Rock, K. L., & Goldberg, A. L. (2001). The selective proteasome inhibitors lactacystin and epoxomicin can be used to either up- or down-regulate antigen presentation at nontoxic doses. The Journal of Immunology, 166(11), 6615-6623. [Link]
-
Wikipedia. Lactacystin. Online Encyclopedia. [Link]
-
Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of Biological Chemistry, 271(13), 7273-7276. [Link]
-
Alonso, M., Sánchez-Gómez, M. V., & de la Fuente, M. (2003). Inhibition of the proteasome by lactacystin enhances oligodendroglial cell differentiation. Journal of Neurochemistry, 85(4), 1015-1026. [Link]
-
Asamizu, S., Xie, X., Onaka, H., & Abe, I. (2021). Biosynthesis of lactacystin as a proteasome inhibitor. Nature Communications, 12(1), 5838. [Link]
-
Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of Biological Chemistry, 272(20), 13437-13445. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of lactacystin as a proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Biological Activity of Clasto-Lactacystin β-Lactone
This guide provides a comprehensive technical overview of clasto-lactacystin β-lactone, a pivotal tool in cellular biology and a subject of interest in drug development. We will delve into its mechanism of action, its profound effects on cellular processes, and the experimental methodologies used to elucidate its biological activity.
Introduction: From a Natural Product to a Precision Research Tool
Clasto-lactacystin β-lactone, also known as omuralide, is the biologically active form of lactacystin, a natural product isolated from Streptomyces.[1][2] Initially identified for its ability to induce neurite outgrowth in neuroblastoma cells, the true cellular target of this molecule was later discovered to be the proteasome.[1] Lactacystin itself is a prodrug that spontaneously converts to clasto-lactacystin β-lactone in aqueous solutions.[2][3][4] This β-lactone is a highly potent, specific, and irreversible inhibitor of the 20S proteasome, making it an invaluable tool for studying the ubiquitin-proteasome system (UPS).[5][6][7] The UPS is a critical pathway for protein degradation in eukaryotic cells, playing a central role in the regulation of a vast array of cellular processes, including cell cycle progression, signal transduction, and antigen presentation.[3][8]
Mechanism of Action: Irreversible Inhibition of the Proteasome
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It is composed of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates.
Clasto-lactacystin β-lactone exerts its inhibitory effect by covalently modifying the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome.[1][9] This modification is irreversible and effectively blocks the three major peptidase activities of the proteasome:
-
Chymotrypsin-like activity: Cleavage after large hydrophobic residues.
-
Trypsin-like activity: Cleavage after basic residues.
-
Caspase-like (or peptidyl-glutamyl peptide-hydrolyzing) activity: Cleavage after acidic residues.
The β-lactone ring of the molecule is highly reactive and is the key to its covalent modification of the proteasome.[10] Studies have shown that clasto-lactacystin β-lactone is significantly more potent than its precursor, lactacystin, in inhibiting proteasome activity, likely due to its direct reactivity and increased cell permeability.[7][10]
Caption: Mechanism of 20S proteasome inhibition by clasto-lactacystin β-lactone.
Cellular Consequences of Proteasome Inhibition
The inhibition of the proteasome by clasto-lactacystin β-lactone has pleiotropic effects on cellular function, a direct consequence of the accumulation of ubiquitinated proteins that would normally be degraded.[10] These effects are highly dependent on the specific cellular context and the protein expression profile of the treated cells.[10]
Key cellular processes affected by clasto-lactacystin β-lactone include:
-
Cell Cycle Arrest: The degradation of key cell cycle regulators, such as cyclins and cyclin-dependent kinase inhibitors (e.g., p21), is mediated by the proteasome.[11] Inhibition of the proteasome leads to the accumulation of these proteins, causing cell cycle arrest at various checkpoints.[5][12]
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins and the disruption of cellular homeostasis can trigger programmed cell death, or apoptosis.[4][12] Clasto-lactacystin β-lactone has been shown to be a potent inducer of apoptosis in various cancer cell lines.[12][13]
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival. Its activation is regulated by the proteasomal degradation of its inhibitor, IκB. By preventing IκB degradation, clasto-lactacystin β-lactone effectively blocks NF-κB activation and its downstream signaling pathways.
-
Modulation of Antigen Presentation: The proteasome is responsible for generating the peptide fragments that are presented by MHC class I molecules on the cell surface for recognition by cytotoxic T lymphocytes.[14] Inhibition of the proteasome by clasto-lactacystin β-lactone impairs this process, affecting the adaptive immune response.[14]
-
Induction of Autophagy: As a compensatory mechanism to the blockage of the proteasome pathway, cells can upregulate autophagy to clear aggregated proteins.[4][12]
-
Neurite Outgrowth: The initial observation that led to the discovery of lactacystin was its ability to induce neurite outgrowth in neuroblastoma cells.[4]
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- 8. bca-protein.com [bca-protein.com]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. caymanchem.com [caymanchem.com]
- 11. Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unwavering Precision of clasto-Lactacystin β-Lactone: A Technical Guide to Mastering Proteasome Inhibition
For researchers, scientists, and drug development professionals navigating the intricate landscape of the Ubiquitin-Proteasome System (UPS), the choice of inhibitory tools is paramount. Precision, potency, and a deep understanding of the mechanism of action are not just advantageous; they are fundamental to the integrity and reproducibility of experimental outcomes. This guide provides an in-depth exploration of clasto-Lactacystin β-lactone, a potent and irreversible proteasome inhibitor that has become an indispensable tool for dissecting the complexities of the UPS.
Introduction: The Ubiquitin-Proteasome System and the Need for Specific Inhibition
The Ubiquitin-Proteasome System is the principal pathway for regulated protein degradation in eukaryotic cells, playing a critical role in a vast array of cellular processes, including cell cycle progression, signal transduction, and antigen presentation. The 26S proteasome, a multi-catalytic protease complex, is the central engine of this system, responsible for the degradation of ubiquitinated proteins. Given its central role, the proteasome has emerged as a significant therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.
The study of the UPS and the development of targeted therapeutics necessitate the use of highly specific and potent inhibitors. clasto-Lactacystin β-lactone, the active metabolite of the natural product lactacystin, has distinguished itself as a gold-standard research tool due to its unique mechanism of irreversible inhibition and high specificity for the proteasome.[1][2]
The Molecular Mechanism of clasto-Lactacystin β-Lactone: An Irreversible Covalent Modification
Lactacystin itself is a prodrug that, in aqueous solution, spontaneously converts to its active form, clasto-Lactacystin β-lactone (also known as omuralide).[3][4][5] This conversion is crucial, as the β-lactone is the sole species that directly interacts with and inhibits the proteasome.[3] The enhanced potency of clasto-Lactacystin β-lactone compared to its parent compound is attributed to its increased cell permeability and the reactive nature of the β-lactone ring.[6]
The inhibitory action of clasto-Lactacystin β-lactone is characterized by the covalent and irreversible modification of the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome core particle.[1] This modification effectively and permanently blocks the proteolytic activity of the proteasome.[7] Specifically, it inhibits all three major peptidase activities of the proteasome: chymotrypsin-like, trypsin-like, and caspase-like (peptidylglutamyl-peptide hydrolyzing) activities.[8][9]
Caption: Mechanism of clasto-Lactacystin β-lactone action.
Cellular Consequences of Proteasome Inhibition by clasto-Lactacystin β-Lactone
The potent and irreversible inhibition of the proteasome by clasto-Lactacystin β-lactone leads to a cascade of downstream cellular effects, making it a powerful tool for studying various biological processes:
-
Accumulation of Ubiquitinated Proteins: The most direct consequence of proteasome inhibition is the accumulation of proteins tagged with ubiquitin for degradation.[6] This can be readily visualized by western blotting for ubiquitin.
-
Cell Cycle Arrest: Many key regulators of the cell cycle, such as cyclins, are degraded by the proteasome. Inhibition by clasto-Lactacystin β-lactone leads to the accumulation of these proteins, causing cell cycle arrest.[6][8]
-
Induction of Apoptosis: The accumulation of pro-apoptotic factors and the disruption of cellular homeostasis can trigger programmed cell death.[8]
-
Inhibition of Antigen Presentation: The proteasome is responsible for generating the peptide antigens presented by MHC class I molecules. clasto-Lactacystin β-lactone blocks this process, a valuable feature for immunological research.[9]
Quantitative Data: Potency of clasto-Lactacystin β-Lactone
The high potency of clasto-Lactacystin β-lactone is a key advantage for researchers. The following table summarizes its inhibitory concentrations.
| Parameter | Value | Reference |
| IC50 (20S Proteasome) | 50 nM | |
| In vitro Potency | 5-10 fold greater than lactacystin | [10] |
| Cellular Inhibition (IC50) | ~1 µM | [10] |
Experimental Protocol: Induction of Ubiquitinated Protein Accumulation in Cultured Cells
This protocol provides a standardized workflow for utilizing clasto-Lactacystin β-lactone to study the accumulation of ubiquitinated proteins in a cellular context.
Materials:
-
clasto-Lactacystin β-lactone
-
Dimethyl sulfoxide (DMSO)
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Reagent Preparation:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Treatment with clasto-Lactacystin β-Lactone:
-
Dilute the clasto-Lactacystin β-lactone stock solution in pre-warmed complete cell culture medium to the desired final concentration (a typical starting range is 1-10 µM).
-
Remove the old medium from the cells and replace it with the medium containing clasto-Lactacystin β-lactone. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells for the desired period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin.
-
Sources
- 1. Lactacystin - Wikipedia [en.wikipedia.org]
- 2. Total synthesis and biological activity of lactacystin, omuralide and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 9. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clasto -Lactacystin b-Lactone [sigmaaldrich.com]
An In-depth Technical Guide to the Initial Studies on Clasto-Lactacystin β-Lactone's Effects
This guide provides a comprehensive overview of the foundational research on clasto-lactacystin β-lactone, a pivotal molecule in the study of the ubiquitin-proteasome pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes the early understanding of its mechanism and cellular effects, grounded in the seminal studies that first characterized this potent proteasome inhibitor.
Introduction: From a Natural Product to a Precision Tool
The story of clasto-lactacystin β-lactone begins with the discovery of lactacystin, a natural product isolated from Streptomyces bacteria.[1][2] Initially identified for its ability to induce neurite outgrowth in a neuroblastoma cell line, the true cellular target of lactacystin was later pinpointed as the 20S proteasome, a critical component of the cell's machinery for protein degradation.[3][4]
Crucially, subsequent mechanistic studies revealed that lactacystin itself is a prodrug.[1] In aqueous environments, it undergoes a spontaneous conversion to its active form, clasto-lactacystin β-lactone, which is also known as omuralide.[1][5] This transformation is essential for its biological activity, as conditions that prevent the formation of the β-lactone intermediate nullify the ability of lactacystin to inactivate the proteasome.[3][6] This insight established clasto-lactacystin β-lactone as the direct, cell-permeable agent responsible for the observed cellular effects.[7][8]
Core Mechanism of Action: Irreversible Proteasome Inhibition
Clasto-lactacystin β-lactone exerts its effects through the potent and irreversible inhibition of the 20S proteasome.[7][9] The proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, playing a key role in numerous cellular processes.[1][10]
The inhibitory action of clasto-lactacystin β-lactone is highly specific. It covalently modifies the hydroxyl group of the N-terminal threonine residue within the catalytic β-subunits of the proteasome.[10][11] This acylation of the active site renders the enzyme inactive, thereby blocking its proteolytic activity.[5][11] Initial studies demonstrated that this inhibition affects all three major peptidase activities of the proteasome: chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide-hydrolyzing activities.[12][13]
Caption: Mechanism of proteasome inhibition by clasto-lactacystin β-lactone.
Initial Studies on Cellular Effects
The discovery of clasto-lactacystin β-lactone as a specific proteasome inhibitor provided an invaluable tool to probe the functions of the ubiquitin-proteasome system. Early research rapidly uncovered its profound impact on fundamental cellular processes, primarily cell cycle progression and apoptosis.
Inhibition of Cell Cycle Progression
One of the first and most significant observed effects of clasto-lactacystin β-lactone was its ability to halt cell cycle progression.[3][7] Studies in various cancer cell lines, including human osteosarcoma and mantle cell lymphoma, demonstrated that treatment with the inhibitor led to cell cycle arrest.[1][14]
This arrest was often associated with the accumulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.[14][15] The proteasome is responsible for the degradation of these regulatory proteins, and its inhibition by clasto-lactacystin β-lactone leads to their stabilization and accumulation, thereby preventing the cell from transitioning through the cell cycle phases.
| Cell Line | Concentration of Lactacystin | Observed Effect on Cell Cycle | Key Molecular Change | Reference |
| MG-63 (Human Osteosarcoma) | Not specified | Inhibition of cell cycle progression | Not specified | [1] |
| Vascular Smooth Muscle Cells | 10-20 µM | 86% decrease in S-phase entry | Increased p21 levels | [15] |
| Granta 519 & NCEB (Mantle Cell Lymphoma) | Not specified | Cell cycle arrest | Accumulation of p21 | [14] |
Induction of Apoptosis
Beyond halting cell proliferation, initial studies revealed that clasto-lactacystin β-lactone is a potent inducer of apoptosis, or programmed cell death.[7][12] This effect was observed across a range of cell types, including various tumor cell lines.[7][16]
The pro-apoptotic mechanism involves the disruption of the degradation of key regulatory proteins. For instance, inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins and the stabilization of tumor suppressors like p53 in cells with a wild-type p53 status.[14] Furthermore, studies in mantle cell lymphoma showed that apoptosis induction was associated with the cleavage of procaspases-3 and -9, key executioners of the apoptotic cascade.[14]
Impact on Cellular Signaling: The NF-κB Pathway
A critical signaling pathway found to be regulated by the proteasome is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.[17] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[18]
Upon receiving an appropriate stimulus, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.[18] This degradation unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
Proteasome inhibitors like clasto-lactacystin β-lactone were initially shown to block the degradation of IκB, thereby preventing NF-κB activation.[17][19] This mechanism provided a clear link between proteasome function and the regulation of this critical pro-survival pathway.
Caption: Inhibition of the canonical NF-κB pathway by clasto-lactacystin β-lactone.
Experimental Protocols: Foundational Methodologies
The initial characterization of clasto-lactacystin β-lactone's effects relied on a set of core cell biology techniques. Below are representative protocols that mirror those used in the foundational studies.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., MG-63 osteosarcoma cells) in appropriate culture medium (e.g., DMEM with 10% FBS) in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach a desired confluency (typically 50-70%).
-
Compound Preparation: Prepare a stock solution of clasto-lactacystin β-lactone in a suitable solvent like DMSO.[12] Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-20 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing clasto-lactacystin β-lactone or a vehicle control (medium with the same concentration of DMSO).
-
Incubation Post-Treatment: Return the cells to the incubator for the specified duration of the experiment (e.g., 24, 48, or 72 hours).
Cell Viability and Proliferation Assay (MTT Assay)
-
Reagent Preparation: Prepare MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile PBS.
-
MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Perspectives
The initial studies on clasto-lactacystin β-lactone were instrumental in establishing the proteasome as a key player in a multitude of cellular functions and as a viable therapeutic target. By providing a highly specific and potent tool to inhibit this complex, clasto-lactacystin β-lactone paved the way for a deeper understanding of protein degradation and its role in cell cycle control, apoptosis, and signal transduction. These foundational insights not only advanced our basic understanding of cell biology but also laid the groundwork for the development of proteasome inhibitors as a class of anticancer drugs. The principles uncovered in these early investigations continue to inform current research and drug discovery efforts.
References
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Dick, L. R., Cruikshank, A. A., Destree, A. T., Grenier, L., McCormack, T. A., Melandri, F. D., Nunes, S. L., Palombella, V. J., Parent, L. A., Plamondon, L., & Stein, R. L. (1997). Mechanistic studies on the inactivation of the proteasome by lactacystin in cultured cells. The Journal of Biological Chemistry, 272(1), 182–188. Available at: [Link]
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Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of Biological Chemistry, 272(20), 13437–13445. Available at: [Link]
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Fenteany, G., & Schreiber, S. L. (1998). Lactacystin, proteasome function, and cell fate. The Journal of Biological Chemistry, 273(15), 8545–8548. Available at: [Link]
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Fenteany, G., Standaert, R. F., Lane, W. S., Choi, S., Corey, E. J., & Schreiber, S. L. (1995). Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. Science, 268(5211), 726–731. Available at: [Link]
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Hayes, C. J., Sherlock, A. E., & Selby, M. D. (2006). Enantioselective total syntheses of (-)-clasto-lactacystin beta-lactone and 7-epi-(-)-clasto-lactacystin beta-lactone. Organic & Biomolecular Chemistry, 4(2), 193–195. Available at: [Link]
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Navarrete, J., & Rolland, V. (2024). Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma. Cancer Cell International, 24(1), 40. Available at: [Link]
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Ōmura, S., & Crump, A. (2019). Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research. The Journal of Antibiotics, 72(10), 725–734. Available at: [Link]
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Palombella, V. J., Rando, O. J., Goldberg, A. L., & Maniatis, T. (1994). The ubiquitin-proteasome pathway is required for processing the NF-kappa B1 precursor protein and the activation of NF-kappa B. Cell, 78(5), 773–785. Available at: [Link]
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Soucy, T. A., Dick, L. R., Smith, P. G., Milhollen, M. A., & Brownell, J. E. (2009). The proteasome inhibitor, bortezomib, induces apoptosis in vitro and in vivo and enhances the activity of other chemotherapeutic agents in human multiple myeloma. Leukemia, 23(7), 1267–1276. Available at: [Link]
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Tomoda, H., & Ōmura, S. (2000). Lactacystin, a proteasome inhibitor: discovery and its application in cell biology. The Journal of Antibiotics, 53(12), 1279–1290. Available at: [Link]
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The Researcher's Guide to clasto-Lactacystin β-Lactone: A Precise Tool for Interrogating the Ubiquitin-Proteasome System
This guide provides an in-depth technical overview of clasto-Lactacystin β-lactone, a potent and highly specific tool for cell biology research. We will move beyond simple definitions to explore the mechanistic underpinnings of this inhibitor and provide field-proven protocols to empower your research into protein degradation, cell cycle control, and apoptosis.
Foundational Principles: Understanding clasto-Lactacystin β-Lactone
clasto-Lactacystin β-lactone, also known as omuralide, is the active metabolite of lactacystin, a natural product of Streptomyces.[1] In aqueous environments, lactacystin undergoes a chemical transformation to form the more potent clasto-Lactacystin β-lactone.[2] This active form is a highly specific, cell-permeable, and irreversible inhibitor of the 20S proteasome.[3]
The key to its efficacy lies in its covalent modification of the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome.[4] This action blocks the chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolyzing activities of the proteasome, leading to a halt in the degradation of ubiquitinated proteins.[3][5][6]
The irreversible nature of this inhibition makes clasto-Lactacystin β-lactone a particularly robust tool for ensuring sustained and complete blockade of the proteasome, a critical factor in studies of cellular processes that unfold over several hours.[7]
Table 1: Key Properties of clasto-Lactacystin β-Lactone
| Property | Value | Source(s) |
| Molecular Weight | 213.23 g/mol | [1] |
| Form | Solid | |
| Solubility | Soluble in DMSO (up to 75 mM) | [5] |
| Storage | Store solid at -20°C; stock solutions in DMSO are stable for up to 1 month at -20°C.[3][5] | [3][5] |
| IC50 (in vitro, 20S proteasome) | ~50 nM | |
| IC50 (in intact cells) | ~1 µM | [3][8] |
The Ubiquitin-Proteasome System and the Impact of Inhibition
The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a crucial role in homeostasis, cell cycle progression, and signal transduction. The inhibition of this system by clasto-Lactacystin β-lactone has profound and predictable downstream effects, making it an invaluable tool for studying these processes.
Caption: Inhibition of the 26S proteasome by clasto-Lactacystin β-lactone.
One of the key signaling pathways affected is the NF-κB pathway.[9] Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.[9] Treatment with clasto-Lactacystin β-lactone prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its activity.[9]
Caption: The NF-κB signaling pathway and its inhibition by clasto-Lactacystin β-lactone.
Experimental Workflows: A Practical Guide
The following sections provide detailed, field-tested protocols for utilizing clasto-Lactacystin β-lactone in key cell biology applications.
Caption: General experimental workflow for using clasto-Lactacystin β-lactone.
Preparation and Handling of clasto-Lactacystin β-Lactone
Expertise in Action: The stability of clasto-Lactacystin β-lactone is paramount for reproducible results. It hydrolyzes rapidly in aqueous solutions.[3] Therefore, proper handling is crucial.
Protocol:
-
Reconstitution: Prepare a stock solution in anhydrous DMSO.[3][5] A concentration of 10-20 mM is recommended.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month.[3][5]
-
Usage: When ready to use, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium immediately before adding it to the cells.
Verification of Proteasome Inhibition: Western Blotting for Ubiquitinated Proteins
Trustworthiness through Validation: The most direct way to confirm the efficacy of your clasto-Lactacystin β-lactone treatment is to observe the accumulation of polyubiquitinated proteins.
Protocol:
-
Cell Treatment: Treat your cells with the desired concentration of clasto-Lactacystin β-lactone (typically 1-20 µM) for a specified time (e.g., 4-24 hours). Include a vehicle-treated (DMSO) control.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of your lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A smear of high-molecular-weight bands, representing the accumulation of polyubiquitinated proteins, should be visible in the lanes corresponding to clasto-Lactacystin β-lactone-treated cells.
-
Quantifying Proteasome Inhibition: Fluorogenic Proteasome Activity Assay
Quantitative Confidence: This assay provides a quantitative measure of the inhibition of the proteasome's chymotrypsin-like activity, the primary target of clasto-Lactacystin β-lactone.
Protocol:
-
Cell Lysate Preparation:
-
Assay Procedure (96-well plate format):
-
In a black-walled 96-well plate, add a standardized amount of cell lysate to each well.[13]
-
Prepare a reaction buffer containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[13][14]
-
Add the reaction buffer to the wells.
-
Incubate the plate at 37°C.[13]
-
Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC) at regular intervals.[13][14]
-
Self-Validation: Include a positive control (untreated lysate) and a negative control (lysate treated with a saturating concentration of a known proteasome inhibitor like MG132).[15]
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to proteasome activity. Compare the activity in treated samples to the untreated control to determine the percentage of inhibition.
-
Investigating Cellular Consequences: Cell Cycle and Apoptosis Analysis
Causality in Action: The accumulation of key cell cycle regulators (e.g., p21, p27) and pro-apoptotic proteins due to proteasome inhibition leads to cell cycle arrest and apoptosis.[16] Flow cytometry is a powerful tool to quantify these effects.
Table 2: Typical Concentrations of clasto-Lactacystin β-Lactone for Inducing Cellular Effects
| Cellular Effect | Typical Concentration Range | Cell Type Example | Source(s) |
| Cell Cycle Arrest | 1-10 µM | Osteosarcoma cells | [1] |
| Apoptosis | 1-20 µM | Mantle cell lymphoma | [17] |
| Detection of Ubiquitinated p21 | 1 µM | ML-1 cells | [16] |
3.4.1. Cell Cycle Analysis via Propidium Iodide Staining
Protocol:
-
Cell Treatment: Treat cells with clasto-Lactacystin β-lactone for a desired duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed.
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Outcome: An accumulation of cells in the G1 or G2/M phase is typically observed after treatment with a proteasome inhibitor.
-
3.4.2. Apoptosis Detection via Annexin V and Propidium Iodide Staining
Protocol:
-
Cell Treatment: Treat cells with clasto-Lactacystin β-lactone for a time course determined by your experimental system (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
-
Concluding Remarks
clasto-Lactacystin β-lactone is a powerful and reliable tool for the study of the ubiquitin-proteasome system. Its high specificity and irreversible mode of action provide a level of experimental certainty that is invaluable for dissecting complex cellular processes. By understanding its mechanism of action and employing validated protocols, researchers can confidently investigate the profound roles of protein degradation in health and disease.
References
-
An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. (2021). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures. (2012). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Proteasome Assay in Cell Lysates. (2014). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 2, 2026, from [Link]
-
Proteasome Activity Fluorometric Assay Kit II. (n.d.). UBPBio. Retrieved January 2, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Rochester Medical Center. Retrieved January 2, 2026, from [Link]
-
Proteasome Activity Fluorometric Assay Kit I (Cat. # J4110). (n.d.). UBPBio. Retrieved January 2, 2026, from [Link]
-
Data Sheet Clasto-lactacystin β-lactone. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from [Link]
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How to Detect the Protein Ubiquitination Level via Western Blot?. (n.d.). MtoZ Biolabs. Retrieved January 2, 2026, from [Link]
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Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved January 2, 2026, from [Link]
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How do I get ubiquitinated protein with western blot?. (2016). ResearchGate. Retrieved January 2, 2026, from [Link]
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Clasto-Lactacystin β-lactone: Workflow Reliability in Proteasome Inhibition Studies. (2025). BCA Protein Assay Kit. Retrieved January 2, 2026, from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Medical School. Retrieved January 2, 2026, from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 2, 2026, from [Link]
-
Lactacystin and clasto-Lactacystin b-Lactone Modify Multiple Proteasome b-Subunits and Inhibit Intracellular Protein Degradation. (1997). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Cell Cycle analysis. (n.d.). Flow Cytometry Core Facility. Retrieved January 2, 2026, from [Link]
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Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. (1997). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Clasto-Lactacystin β-lactone: Decoding Proteasome Inhibition in Inflammation and Viral Immunity. (2025). BCA Protein Assay Kit. Retrieved January 2, 2026, from [Link]
-
Effect of proteasome inhibitor clasto-lactacystin-beta-lactone on the proteome of the haloarchaeon Haloferax volcanii. (2007). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound. (1996). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. (1999). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Clasto-Lactacystin b-lactone | 20S proteasome inhibitor. (n.d.). AdooQ BioScience. Retrieved January 2, 2026, from [Link]
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NF-κB signaling in inflammation. (2017). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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An In-Depth Technical Guide to Exploring the Targets of Clasto-Lactacystin β-Lactone
Abstract
Clasto-lactacystin β-lactone, the active metabolite of the microbial natural product lactacystin, has been an instrumental tool in cell biology for its potent and highly specific inhibition of the proteasome. As a covalent inhibitor, it forms an irreversible bond with its primary target, offering a durable and robust method for studying the ubiquitin-proteasome system (UPS). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to identify and validate the cellular targets of this invaluable chemical probe. We will delve into its well-established interaction with the proteasome and explore modern chemoproteomic strategies, such as activity-based protein profiling (ABPP), for elucidating its complete target landscape, including potential off-targets. This document is designed to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind these experimental approaches, ensuring the generation of high-fidelity, reproducible data.
Introduction: The Significance of Clasto-Lactacystin β-Lactone in Proteostasis Research
The ubiquitin-proteasome system is the principal pathway for regulated protein degradation in eukaryotic cells, controlling the levels of a vast array of proteins involved in signal transduction, cell cycle progression, and apoptosis.[1][2] The discovery of lactacystin, and subsequently its active form, clasto-lactacystin β-lactone (hereafter referred to as β-lactone), provided researchers with a highly specific chemical tool to dissect the function of the proteasome.[1] Unlike many peptide aldehyde inhibitors which can have off-target effects on other proteases, β-lactone exhibits remarkable selectivity for the proteasome.[3][4]
Clasto-lactacystin β-lactone is a cell-permeable molecule that acts as an irreversible inhibitor of the 20S proteasome.[2] It is formed in vitro through the cyclization of lactacystin. This irreversible mechanism of action provides a stable and prolonged inhibition of proteasome activity, making it an ideal probe for a variety of experimental systems. Understanding the full spectrum of its cellular interactions is paramount for the accurate interpretation of experimental results and for its potential as a scaffold in drug discovery.
| Property | Value | Source |
| Molecular Formula | C10H15NO4 | [5] |
| Molecular Weight | 213.23 Da | [5] |
| Primary Target | 20S Proteasome | [1] |
| Mechanism | Irreversible Covalent Inhibition | [2] |
| Cell Permeability | Yes | |
| Potency (IC50) | ~50 nM for 20S proteasome | [5] |
The Primary Target: Covalent Modification of the 20S Proteasome
The 20S proteasome is the catalytic core of the proteasome complex and is composed of four stacked heptameric rings. The inner two rings are comprised of β-subunits, which house the proteolytic active sites. Clasto-lactacystin β-lactone exerts its inhibitory effect by covalently modifying the N-terminal threonine residue of the catalytic β-subunits.[3] This modification is highly specific and is the basis for its potent inhibition of proteasome activity. Early studies identified the β-subunit X as the primary target; however, subsequent research demonstrated that all catalytic β-subunits are modified by this inhibitor.[3][4]
The reaction proceeds via a nucleophilic attack from the hydroxyl group of the N-terminal threonine on the β-lactone ring, leading to the formation of a stable ester linkage. This acylation of the active site threonine physically occludes the catalytic center, thereby preventing substrate binding and proteolysis.
Caption: Covalent modification of the proteasome by clasto-lactacystin β-lactone.
Experimental Workflow: Confirmation of On-Target Activity
A crucial first step in utilizing any chemical probe is to confirm its activity on its intended target in the biological system of interest. For β-lactone, this involves assessing the inhibition of the three major proteolytic activities of the proteasome: chymotrypsin-like, trypsin-like, and caspase-like.
Protocol 1: In Vitro Proteasome Activity Assay
This protocol describes a fluorogenic assay to measure the inhibition of proteasome activity in cell lysates.
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) without protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Inhibitor Treatment:
-
Dilute the cell lysate to a working concentration (e.g., 1 mg/mL) in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).
-
Aliquot the lysate into a 96-well black plate.
-
Add varying concentrations of β-lactone (dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
-
Activity Measurement:
-
Add a fluorogenic proteasome substrate specific for the activity being measured (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Immediately measure the fluorescence kinetics over time using a plate reader (e.g., Ex/Em 380/460 nm for AMC).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
-
Data Analysis:
-
Normalize the activity rates to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Global Target Profiling: Unveiling the Complete Interactome
While β-lactone is renowned for its specificity, a comprehensive understanding of its cellular targets requires an unbiased, proteome-wide approach. Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for identifying the targets of covalent inhibitors directly in a complex biological system.[6][7] This technique utilizes a modified version of the inhibitor that contains a "clickable" handle, such as an alkyne or azide group. This allows for the subsequent attachment of a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) via a bio-orthogonal click chemistry reaction.[8]
Although a specific alkyne- or biotin-tagged clasto-lactacystin β-lactone probe has not been extensively documented in the literature for comprehensive off-target profiling in mammalian cells, the principles of its synthesis and application can be inferred from studies on other β-lactone-containing natural products.[9][10]
Caption: A generalized workflow for ABPP-based target identification.
Proposed Experimental Workflow: ABPP for β-Lactone
This protocol outlines a hypothetical, yet experimentally sound, approach for identifying the targets of β-lactone using a clickable probe.
Protocol 2: ABPP-based Target Identification
-
Probe Synthesis:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the alkyne-tagged β-lactone probe for a specified time. Include a vehicle control (DMSO).
-
To distinguish specific from non-specific binders, a competition experiment can be performed by pre-incubating cells with an excess of untagged β-lactone before adding the tagged probe.
-
Harvest and lyse the cells as described in Protocol 1.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction components: a biotin-azide reporter tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate to allow the cycloaddition reaction to proceed to completion.
-
-
Enrichment of Tagged Proteins:
-
Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite to search the acquired MS/MS spectra against a protein database to identify the peptides and, consequently, the proteins.
-
Quantify the relative abundance of the identified proteins between the probe-treated and control samples.
-
Proteins that are significantly enriched in the probe-treated sample and depleted in the competition experiment are considered high-confidence targets.
-
Known and Potential Off-Targets
While β-lactone is considered highly specific for the proteasome, it is crucial to experimentally validate this in the system of interest, especially when interpreting unexpected phenotypes. Some reports suggest that at higher concentrations, β-lactone may inhibit other enzymes such as certain cathepsins and calpains. However, these interactions are generally much less potent than its inhibition of the proteasome.
A study on the haloarchaeon Haloferax volcanii treated with β-lactone identified several proteins whose levels were significantly altered, including those involved in translation, metabolism, and cell division.[13] While these are likely downstream consequences of proteasome inhibition rather than direct covalent targets, this highlights the far-reaching cellular effects of blocking this central proteolytic pathway.
Conclusion and Future Perspectives
Clasto-lactacystin β-lactone remains an indispensable tool for probing the function of the ubiquitin-proteasome system. Its high potency, specificity, and irreversible mechanism of action provide a robust platform for a wide range of cellular and biochemical studies. The established on-target interaction with the catalytic β-subunits of the proteasome is well-characterized. For a truly comprehensive understanding of its cellular mechanism of action, the application of modern chemoproteomic techniques, such as the proposed ABPP workflow, is essential. The development and application of a clickable β-lactone probe would enable the definitive identification of its complete target profile in any biological system, solidifying its role as a precision tool in chemical biology and drug discovery. The methodologies outlined in this guide provide a roadmap for researchers to confidently explore the targets of this potent inhibitor and to generate high-quality, reproducible data.
References
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Activity-Based Imaging Probes of the Proteasome. National Institutes of Health. [Link]
-
Activity-based probes for the multicatalytic proteasome. Stanford Medicine. [Link]
-
Enantioselective total syntheses of (-)-clasto-lactacystin beta-lactone and 7-epi-(-). PubMed. [Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science (RSC Publishing). [Link]
-
Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases. National Institutes of Health. [Link]
-
Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins. National Institutes of Health. [Link]
-
Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−). ElectronicsAndBooks. [Link]
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Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. [Link]
-
Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors. National Institutes of Health. [Link]
-
Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Lactacystin and clasto-Lactacystin b-Lactone Modify Multiple Proteasome b-Subunits and Inhibit Intracellular Protein Degradation. Semantic Scholar. [Link]
-
Biosynthesis and chemical diversity of β-lactone natural products. PubMed. [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports (RSC Publishing). [Link]
-
Synthesis Of Clasto-lactacystin Beta-lactone And Analogs Thereof. PlainSite. [Link]
-
Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products. National Institutes of Health. [Link]
-
Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. PubMed. [Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI. [Link]
-
Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound. PubMed. [Link]
-
Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. PubMed. [Link]
-
Target profiling of small molecules by chemical proteomics. PubMed. [Link]
-
Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. SGC. [Link]
-
Effect of proteasome inhibitor clasto-lactacystin-beta-lactone on the proteome of the haloarchaeon Haloferax volcanii. PubMed. [Link]
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- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Utilizing Clasto-Lactacystin β-Lactone for Proteasome Inhibition in Cell Culture
Scientific Background: The Ubiquitin-Proteasome System and Clasto-Lactacystin β-Lactone
The ubiquitin-proteasome system (UPS) is the primary pathway for non-lysosomal intracellular protein degradation in eukaryotic cells. It is responsible for the breakdown of damaged, misfolded, or regulatory proteins, playing a critical role in cellular processes such as cell cycle progression, apoptosis, and signal transduction.[1] The central component of this system is the 26S proteasome, a large, multicatalytic protease complex. The catalytic core, known as the 20S proteasome, is responsible for the proteolytic activity.[2]
Lactacystin, a metabolite isolated from Streptomyces, is a highly specific and widely used inhibitor of the proteasome.[1] It is crucial for researchers to understand that lactacystin itself is a prodrug. In aqueous solutions, such as cell culture media, it spontaneously converts into its active form, clasto-Lactacystin β-lactone (also known as Omuralide).[2][3] This active β-lactone is the species that covalently and irreversibly binds to the N-terminal threonine residue of specific catalytic β-subunits within the 20S proteasome.[1][4] This covalent modification blocks the chymotrypsin-like, trypsin-like, and peptidylglutamyl activities of the proteasome, leading to an accumulation of ubiquitinated proteins and subsequent cell cycle arrest or apoptosis.[4][5][6]
Understanding this conversion is key to experimental design; the β-lactone form is more potent and cell-permeable, making it the direct agent of proteasome inhibition within the cell.[7][8]
Mechanism of Action Workflow
The following diagram illustrates the mechanism by which clasto-Lactacystin β-lactone inhibits the proteasome-mediated degradation of a target protein.
Caption: Mechanism of proteasome inhibition by clasto-Lactacystin β-lactone.
Materials and Reagent Preparation
3.1. Materials
-
clasto-Lactacystin β-lactone (powder or solution in methyl acetate)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Appropriate cell line and complete culture medium
-
Sterile, tissue culture-treated plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
3.2. Preparation of Stock Solution
The integrity of your experiments begins with the proper handling of the inhibitor. clasto-Lactacystin β-lactone is susceptible to hydrolysis in aqueous solutions.[9] Therefore, stock solutions must be prepared in an anhydrous solvent like DMSO.
-
Solvent Choice: DMSO is the recommended solvent for preparing a concentrated stock solution.[8]
-
Concentration: Prepare a 10 mM stock solution. For a compound with a formula weight of 213.2 g/mol , dissolve 1 mg of clasto-Lactacystin β-lactone in 469 µL of DMSO.
-
Procedure:
-
Briefly centrifuge the vial of powdered inhibitor to ensure all powder is at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO to the vial.
-
Vortex gently or warm the tube to 37°C to ensure complete dissolution.[10]
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C for up to one month.[11] Avoid repeated freeze-thaw cycles.
Experimental Protocol: Cell Treatment
This protocol provides a general framework. The optimal concentration and incubation time are cell-type dependent and should be determined empirically for each new cell line or experimental condition.
4.1. Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Harvest cells using standard trypsinization or cell scraping methods.
-
Seed cells into tissue culture plates at a density appropriate for your specific assay (e.g., viability, Western blot, flow cytometry). Allow cells to adhere and recover for 18-24 hours before treatment.
4.2. Treatment
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a series of working solutions by diluting the stock solution in complete culture medium. For example, to treat cells with 10 µM, you can perform a 1:1000 dilution of the 10 mM stock directly into the medium. Prepare fresh for each experiment.
-
Vehicle Control: It is critical to include a vehicle control group. This group should be treated with the same final concentration of DMSO as the highest concentration of clasto-Lactacystin β-lactone used. Typically, this is ≤0.1% DMSO.
-
Dose-Response: To determine the optimal concentration, perform a dose-response experiment. A typical starting range is 0.5 µM to 25 µM.[12][13]
-
Incubation: Replace the existing medium in the cell culture plates with the medium containing the desired concentration of the inhibitor or vehicle control.
-
Time Course: Incubate the cells for a period relevant to your biological question. Effects on protein accumulation can be seen in as little as 1-2 hours, while effects on cell cycle and apoptosis may require 8-48 hours.[4][12][14]
4.3. Post-Treatment Analysis Following incubation, cells can be harvested and analyzed using a variety of downstream assays:
-
Western Blotting: To confirm proteasome inhibition, probe for the accumulation of ubiquitinated proteins or specific short-lived proteins (e.g., p21, p27, Bax).
-
Cell Viability Assays (e.g., MTT, WST-8): To determine the cytotoxic effects and calculate the IC₅₀ value.
-
Flow Cytometry: For cell cycle analysis (e.g., propidium iodide staining) to observe G1 or G2/M arrest, or apoptosis analysis (e.g., Annexin V staining).[5][6][15]
Recommended Concentrations and Incubation Times
The sensitivity to proteasome inhibition varies significantly between cell lines. The following table summarizes empirically determined effective concentrations from the literature to serve as a starting point for optimization.
| Cell Line | Application | Effective Concentration | Incubation Time | Reference |
| PC12 (Neuronal) | Apoptosis, G2/M Arrest | 10 µM | 8 - 24 hours | [5][12] |
| C6 (Glioma) | Proliferation Inhibition (IC₅₀) | ~10 µM | 24 hours | [12][14] |
| SCC25 (Tongue Carcinoma) | Apoptosis, G1 Arrest | 10 µM | 24 - 48 hours | [6] |
| HeLa | Increase ER Stress | 10 µM | 24 hours | [12][14] |
| Mantle Cell Lymphoma | Apoptosis, Cell Cycle Arrest | 10 µM | 48 hours | [15] |
| OLGc (Oligodendroglial) | Differentiation | 50 - 200 nM | 72 hours | [16] |
| RMA / MC57 | Modulate Antigen Presentation | 0.5 - 1 µM | 24 - 72 hours | [13] |
Note: The IC₅₀ is the concentration of an inhibitor where the response is reduced by half. It is a critical parameter but can vary based on the cell line, incubation time, and assay method used.[17][18]
Troubleshooting and Key Considerations
-
Low Efficacy: If you observe minimal effects, ensure the stock solution was properly stored and that working solutions are made fresh. Consider that lactacystin requires time to convert to the active β-lactone in the medium; a brief pre-incubation of the working solution at 37°C before adding to cells may improve efficacy.
-
High Cytotoxicity: If you observe excessive cell death at low concentrations, your cell line may be highly sensitive. Reduce the concentration range and incubation time. Low, non-toxic concentrations (0.5-1 µM) can be sufficient to modulate specific pathways without inducing widespread apoptosis.[13]
-
Inconsistent Results: Cell density can influence the apparent potency of the inhibitor. Ensure consistent seeding density across all experiments.
-
Off-Target Effects: While highly specific to the proteasome, at very high concentrations, lactacystin has been reported to inhibit cathepsin A.[12][14] Always use the lowest effective concentration to minimize potential off-target effects.
References
-
Tomoda, H., & Omura, S. (2000). Lactacystin, a proteasome inhibitor: discovery and its application in cell biology. PubMed. [Link]
-
Dick, L. R., et al. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. PubMed. [Link]
-
F-C, Wang, et al. (2010). Cell cycle events mediate lactacystin-induced apoptotic death of neuronal PC12 cells. PubMed. [Link]
-
Baek, C-J., et al. (2014). Mechanism Underlying a Proteasome Inhibitor, Lactacystin-Induced Apoptosis on SCC25 Human Tongue Squamous Cell Carcinoma Cells. Journal of Oral Medicine and Pain. [Link]
-
Perez-Galan, P., et al. (2002). Inhibition of the proteasome induces cell cycle arrest and apoptosis in mantle cell lymphoma cells. PubMed. [Link]
-
Craiu, A., et al. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. PubMed. [Link]
-
Clasto-Lactacystin β-lactone | CAS:154226-60-5 | Proteasome inhibitor. BioCrick. [Link]
-
Siegmund, K., et al. (2015). The Selective Proteasome Inhibitors Lactacystin and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses. The Journal of Immunology. [Link]
-
Dick, L. R., et al. (1997). Mechanistic studies on the inactivation of the proteasome by lactacystin in cultured cells. PubMed. [Link]
-
Zániga, G., et al. (2001). Inhibition of the Proteasome by Lactacystin Enhances Oligodendroglial Cell Differentiation. Journal of Neuroscience. [Link]
-
Meiners, S., et al. (2002). The proteasome inhibitor lactacystin attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury. Circulation. [Link]
-
Upadhya, S. C., et al. (2006). The Ubiquitin–Proteasome System Is Necessary for Long-Term Synaptic Depression in Aplysia. Journal of Neuroscience. [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines... The Royal Society of Chemistry. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]
-
Volpe, D. A., et al. (2022). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. PubMed. [Link]
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- 4. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle events mediate lactacystin-induced apoptotic death of neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Mechanistic studies on the inactivation of the proteasome by lactacystin in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Clasto-Lactacystin β-lactone | CAS:154226-60-5 | Proteasome inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
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- 12. cancer-research-network.com [cancer-research-network.com]
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Application Note: A Researcher's Guide to Proteasome Inhibition Using Clasto-Lactacystin β-Lactone
Introduction: Targeting the Cellular Protein Quality Control System
The Ubiquitin-Proteasome System (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a critical role in homeostasis by eliminating misfolded, damaged, or obsolete proteins. This regulatory control is fundamental to a host of cellular processes, including cell cycle progression, signal transduction, and antigen presentation.[1][2] The central enzyme of this pathway is the 26S proteasome, a large multi-catalytic protease complex. Given its central role, the proteasome is a major target for therapeutic intervention in diseases like cancer and for fundamental research into cellular protein dynamics.
Clasto-Lactacystin β-lactone (also known as Omuralide) has emerged as a cornerstone tool for researchers studying the UPS. It is the active, cell-permeable form of the Streptomyces metabolite lactacystin.[3] In aqueous environments, lactacystin serves as a prodrug, spontaneously converting to the β-lactone form, which is the actual species that interacts with and inhibits the proteasome.[3][4] This application note provides a comprehensive guide to the effective use of clasto-lactacystin β-lactone, detailing its mechanism, providing validated protocols for in vitro and cell-based assays, and explaining the causality behind critical experimental steps.
Mechanism of Action: Irreversible Covalent Inhibition
Unlike many reversible peptide aldehyde inhibitors, clasto-lactacystin β-lactone is a highly specific, irreversible inhibitor of the proteasome.[5][6] Its mechanism is elegant and precise. The strained β-lactone ring is highly electrophilic and susceptible to nucleophilic attack.
Causality of Inhibition: The key to its inhibitory action lies in the covalent modification of the N-terminal threonine (Thr1) residue of the catalytic β-subunits within the 20S core of the proteasome. The hydroxyl group of this threonine residue acts as the nucleophile, attacking the carbonyl carbon of the β-lactone ring. This reaction opens the ring and forms a stable ester bond, effectively acylating and permanently inactivating the catalytic site.
This irreversible binding inhibits all three major peptidase activities of the proteasome:
-
Chymotrypsin-like (CT-L): Primarily mediated by the β5 subunit.
-
Trypsin-like (T-L): Primarily mediated by the β2 subunit.
-
Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH): Primarily mediated by the β1 subunit.[2][7]
The modification of these subunits blocks substrate entry and catalysis, leading to the cellular accumulation of ubiquitinated proteins that are normally destined for degradation.[8]
Figure 1: Mechanism of irreversible proteasome inhibition by clasto-lactacystin β-lactone.
Product Specifications and Handling
Proper handling and storage are critical for maintaining the potency and stability of clasto-lactacystin β-lactone.
| Property | Value |
| Synonyms | Omuralide, β-Clastolactacystin[8] |
| Molecular Formula | C₁₀H₁₅NO₄[8] |
| Molecular Weight | 213.2 g/mol [8] |
| Purity | Typically ≥95%[8] |
| Appearance | White to off-white solid[9] |
| Solubility | Soluble in DMSO (e.g., up to 75 mM) and acetonitrile.[9] |
Reconstitution Protocol:
-
Solvent Choice: High-quality, anhydrous DMSO is the recommended solvent for creating a concentrated stock solution. The compound readily undergoes hydrolysis in aqueous buffers.[9]
-
Preparation: Briefly centrifuge the vial to ensure the solid is at the bottom. Prepare a stock solution, typically at 10-20 mM. For example, to make a 10 mM stock, add 469 µL of DMSO to 1 mg of the compound (MW 213.2).
-
Mixing: Vortex gently until fully dissolved.
Storage and Stability:
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture. It is stable for at least one year under these conditions.[9][10]
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, where they are stable for up to one month.[6][7][10] When ready to use, equilibrate the aliquot to room temperature before opening.
Experimental Protocols: A Validated Approach
Part A: In Vitro Proteasome Activity Assay
This protocol allows for the direct measurement of proteasome inhibition using purified proteasomes or cell lysates and fluorogenic substrates.
Principle: The assay quantifies the enzymatic activity of the proteasome by measuring the cleavage of a specific peptide substrate linked to a fluorophore, such as 7-Amino-4-methylcoumarin (AMC). Cleavage releases free AMC, which fluoresces, and the rate of fluorescence increase is proportional to the proteasome's activity.
Materials:
-
Purified 20S Proteasome
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
Fluorogenic Substrate: e.g., Suc-LLVY-AMC for chymotrypsin-like activity
-
clasto-Lactacystin β-lactone stock solution (10 mM in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Step-by-Step Protocol:
-
Inhibitor Dilution: Prepare serial dilutions of clasto-lactacystin β-lactone in Assay Buffer. Include a "vehicle control" with DMSO equivalent to the highest inhibitor concentration.
-
Pre-incubation (Critical Step): In the microplate wells, add 10 µL of diluted inhibitor (or vehicle) to 80 µL of Assay Buffer containing the 20S proteasome (e.g., 0.5 µg/mL final concentration).
-
Expert Insight: Pre-incubation for 15-30 minutes at 37°C is essential. Because inhibition is covalent and time-dependent, this step allows the inhibitor to bind to and acylate the proteasome before the substrate is introduced.
-
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., 100 µM Suc-LLVY-AMC final concentration) to each well to start the reaction.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence reader. Measure the kinetic increase in fluorescence every 2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the vehicle control to determine the percent inhibition.
-
Plot percent inhibition vs. inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Part B: Cellular Proteasome Inhibition and Validation
This protocol details how to treat cultured cells and validate proteasome inhibition by observing the accumulation of a known proteasome substrate.
Principle: Effective proteasome inhibition in living cells prevents the degradation of short-lived regulatory proteins. The accumulation of these proteins can be readily detected by Western blotting, providing a robust and self-validating readout of the inhibitor's efficacy.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, Jurkat) at a density that will result in 70-80% confluency at the time of harvesting. Allow them to adhere and recover overnight.
-
Treatment: Prepare fresh dilutions of clasto-lactacystin β-lactone in complete cell culture medium. A typical effective concentration range is 1-25 µM.[11] A vehicle control (DMSO) must be run in parallel.
-
Experimental Choice: A dose-response experiment (e.g., 0, 1, 5, 10, 25 µM) is recommended to determine the optimal concentration for your cell line and experimental endpoint.
-
-
Incubation: Treat cells for a desired period. For observing substrate accumulation, 2-6 hours is often sufficient.[2] For downstream endpoints like apoptosis, longer incubations (12-24 hours) may be necessary.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis (Validation):
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against known proteasome substrates. Excellent validation targets include:
-
Ubiquitin: To detect the accumulation of poly-ubiquitinated proteins.
-
p53 or p21: Key cell cycle regulators that are rapidly degraded by the proteasome.[12]
-
IκBα: An inhibitor of the NF-κB pathway.
-
-
Also probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
An increase in the signal for ubiquitin conjugates, p53, p21, or IκBα in treated samples relative to the vehicle control confirms successful proteasome inhibition.
-
Figure 2: A typical workflow for treating cultured cells and validating proteasome inhibition.
Downstream Cellular Consequences
Inhibition of the proteasome has pleiotropic effects on cell fate, primarily driven by the stabilization of key regulatory proteins.[8]
-
Cell Cycle Arrest: Accumulation of cyclin-dependent kinase inhibitors like p21 and p27 blocks progression through the cell cycle.[12]
-
Induction of Apoptosis: Stabilization of pro-apoptotic proteins (e.g., p53, Bax) and disruption of the NF-κB survival pathway trigger programmed cell death.
-
Inhibition of NF-κB Signaling: The NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκB. Proteasome inhibition prevents IκB degradation, thus blocking NF-κB activation.
-
ER Stress Response: The buildup of misfolded proteins can trigger the unfolded protein response (UPR), a major cellular stress pathway.
Figure 3: Downstream cellular pathways affected by proteasome inhibition.
Quantitative Data Summary
The potency of clasto-lactacystin β-lactone can vary depending on the assay system and specific proteasome subunits.
| Parameter | Value | Context | Source |
| IC₅₀ | ~50 nM | For 20S proteasome (general) | Abcam |
| IC₅₀ | ~1 µM | In intact cells (general) | Sigma-Aldrich[6] |
| Potency | 5-10x greater | Compared to its precursor, lactacystin, in vitro | Sigma-Aldrich[6] |
| Potency | ~20x more effective | Compared to lactacystin against purified 20S proteasomes | Semantic Scholar[13] |
Safety and Handling Precautions
-
Personal Protective Equipment: Always wear protective gloves, clothing, and eye/face protection when handling the compound and its solutions.[14]
-
Handling: The compound is often supplied in a flammable solvent like methyl acetate.[14][15] Keep away from heat, sparks, and open flames. Use in a well-ventilated area or chemical fume hood.[14]
-
Toxicity: The toxicological properties have not been fully evaluated.[15] It may cause eye, skin, and respiratory irritation. Avoid inhalation, ingestion, and direct contact.[15]
-
Disposal: Dispose of waste material according to local, state, and federal regulations.
References
-
Dick, L. R., et al. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of Biological Chemistry. Available at: [Link]
-
Craiu, A., et al. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of Biological Chemistry. Available at: [Link]
-
BioCrick. (2024). Clasto-Lactacystin β-lactone-MSDS. Available at: [Link]
-
Re-Mirja, K., et al. (2007). Effect of proteasome inhibitor clasto-lactacystin-beta-lactone on the proteome of the haloarchaeon Haloferax volcanii. Microbiology. Available at: [Link]
-
AdooQ Bioscience. (n.d.). Clasto-Lactacystin b-lactone | 20S proteasome inhibitor. Available at: [Link]
-
Semantic Scholar. (n.d.). Lactacystin and clasto-Lactacystin b-Lactone Modify Multiple Proteasome b-Subunits and Inhibit Intracellular Protein Degradation. Available at: [Link]
-
Tanimoto, Y., et al. (1999). Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Dick, L. R., et al. (1997). Mechanistic studies on the inactivation of the proteasome by lactacystin in cultured cells. The Journal of Biological Chemistry. Available at: [Link]
Sources
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- 2. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on the inactivation of the proteasome by lactacystin in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clasto -Lactacystin b-Lactone [sigmaaldrich.com]
- 7. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. adipogen.com [adipogen.com]
- 10. adooq.com [adooq.com]
- 11. Effect of proteasome inhibitor clasto-lactacystin-beta-lactone on the proteome of the haloarchaeon Haloferax volcanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols for Western Blot Analysis Using Clasto-Lactacystin β-Lactone
Audience: Researchers, scientists, and drug development professionals engaged in studies of protein degradation, cell signaling, and therapeutic development.
Foundational Principles: Interrogating the Ubiquitin-Proteasome System
The Ubiquitin-Proteasome System (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, governing the turnover of regulatory proteins involved in cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a multi-catalytic protease complex, recognizes and degrades proteins marked with a polyubiquitin chain.[1][2] Disrupting this process is a powerful experimental strategy to stabilize and study proteins with short half-lives.
Clasto-Lactacystin β-lactone (also known as Omuralide) is a potent, cell-permeable, and irreversible inhibitor of the 20S proteasome.[3][4][5] It is the active metabolite of Lactacystin, a natural product from Streptomyces.[6][7] Unlike its precursor, clasto-Lactacystin β-lactone does not require hydrolysis to become active, allowing for direct and rapid inhibition.[8][9] Its mechanism involves the covalent modification of the N-terminal threonine residue of the proteasome's catalytic β-subunits, effectively shutting down its proteolytic activities (chymotrypsin-like, trypsin-like, and peptidylglutamyl-like).[7][10][11] This irreversible inhibition leads to the accumulation of polyubiquitinated proteins that would otherwise be degraded, making them readily detectable by downstream applications such as Western blotting.[12]
This application note provides a comprehensive guide to leveraging clasto-Lactacystin β-lactone to stabilize and detect target proteins via Western blot, with a focus on experimental design, protocol optimization, and data validation.
Mechanism of Action and Experimental Rationale
The primary goal of using clasto-Lactacystin β-lactone in a Western blot workflow is to accumulate a protein of interest that is normally targeted for proteasomal degradation. By inhibiting the proteasome, the ubiquitinated forms of the protein are stabilized, providing a snapshot of its regulation via the UPS.
Figure 1: Workflow of Proteasome Inhibition for Western Blot Analysis. A target protein is polyubiquitinated, marking it for degradation by the 26S proteasome. Clasto-Lactacystin β-lactone irreversibly inhibits the 20S catalytic core, causing the polyubiquitinated protein to accumulate, which can then be detected by Western blotting.
Experimental Design and Optimization
Scientific rigor demands careful optimization of inhibitor concentration and treatment duration. These parameters are highly dependent on the cell type, the half-life of the protein of interest, and the experimental endpoint. Excessive concentration or prolonged incubation can lead to cytotoxicity and secondary effects, confounding data interpretation.[13]
Reagent Preparation and Handling
-
Storage: Store solid clasto-Lactacystin β-lactone at -20°C under desiccating conditions for long-term stability (≥ 2 years).[4][12]
-
Solubility: The compound is soluble in DMSO up to 75 mM and in water to 10 mM.[5][8] For cell culture use, prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Working Aliquots: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[14] Store aliquots at -20°C.[8]
-
Solution Stability: Once in solution, it is recommended to use it the same day if possible. Solutions can be stored at -20°C for up to one month.[8]
Optimizing Inhibitor Concentration and Duration
The ideal concentration effectively inhibits the proteasome to allow protein accumulation without causing widespread cell death. A two-stage optimization is recommended: first a dose-response, then a time-course experiment.
A. Dose-Response Experiment:
-
Seed cells in multiple plates or wells to ensure uniformity.
-
Treat cells with a range of clasto-Lactacystin β-lactone concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM) for a fixed, intermediate time (e.g., 4-6 hours).
-
Include a vehicle-only control (e.g., DMSO at the highest volume used).
-
Harvest cell lysates and perform a Western blot.
-
Probe one blot with an antibody against your protein of interest.
-
Probe a parallel blot with an anti-Ubiquitin antibody. This serves as a crucial positive control; effective proteasome inhibition will result in a smear of high-molecular-weight polyubiquitinated proteins.[15]
-
Select the lowest concentration that shows significant accumulation of your target protein and a clear increase in polyubiquitinated proteins.
B. Time-Course Experiment:
-
Using the optimal concentration determined above, treat cells for varying durations (e.g., 1, 2, 4, 8, 12 hours).
-
Harvest lysates at each time point.
-
Analyze by Western blot for your target protein and for total polyubiquitinated proteins.
-
Select the earliest time point that provides robust accumulation of your target protein to minimize secondary, off-target effects. Studies have shown that treatment for 1-2 hours is often sufficient to reduce the degradation of many proteins.[10][11]
| Parameter | Recommended Starting Range | Rationale & Key Considerations |
| Concentration | 1 - 10 µM | The reported IC50 in cell culture is approximately 1 µM.[4][16] The optimal concentration depends on cell permeability and the turnover rate of the target protein. Start with a titration to find the lowest effective dose. |
| Incubation Time | 2 - 8 hours | Balances the need for protein accumulation against potential cytotoxicity from prolonged proteasome inhibition.[14] Short-lived proteins may accumulate within 1-2 hours.[10][11] |
| Vehicle Control | DMSO | Essential for confirming that observed effects are due to the inhibitor and not the solvent. Use a volume equivalent to the highest inhibitor concentration. |
| Positive Control | Anti-Ubiquitin Western Blot | The definitive validation that the inhibitor is active in your experimental system.[15] A successful treatment will show a significant increase in high molecular weight ubiquitin conjugates. |
Detailed Protocol: Cell Treatment and Western Blot Analysis
This protocol assumes adherent cells cultured in 6-well plates. Adjust volumes as necessary for different culture vessels.
Materials
-
Clasto-Lactacystin β-lactone (10 mM stock in DMSO)
-
Cell culture medium, serum, and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail (broad-spectrum)
-
Phosphatase Inhibitor Cocktail (if studying phosphorylated proteins)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (with β-mercaptoethanol or DTT)
-
Primary antibodies (target protein, ubiquitin, loading control e.g., β-actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescence Substrate
Step-by-Step Methodology
Part A: Cell Treatment and Lysate Preparation
-
Cell Seeding: Plate cells to reach 70-80% confluency on the day of the experiment. This density ensures cells are in a healthy growth phase and minimizes confounding effects from overgrowth or starvation.
-
Inhibitor Preparation: Thaw an aliquot of 10 mM clasto-Lactacystin β-lactone. Immediately before use, dilute the stock into pre-warmed complete culture medium to achieve the desired final concentration (e.g., for a 5 µM final concentration in 2 mL of medium, add 1 µL of 10 mM stock). Prepare a vehicle control medium with an equivalent amount of DMSO.
-
Treatment: Aspirate the old medium from the cells. Add the inhibitor-containing medium or vehicle control medium to the respective wells. Return plates to the incubator for the optimized duration.
-
Cell Harvest: After incubation, place the culture plates on ice. Aspirate the medium.
-
Washing: Gently wash the cell monolayer twice with ice-cold PBS to remove all traces of media and serum.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a well in a 6-well plate) freshly supplemented with protease and phosphatase inhibitors. The inclusion of inhibitors is critical to prevent post-lysis degradation of your target protein.[17]
-
Scraping and Collection: Scrape the cells using a cell lifter and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your protein lysate.
Part B: Western Blotting
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method. This is essential for equal loading.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add the appropriate volume of Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of your target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation. Run parallel blots for your target protein, ubiquitin (positive control), and a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 7).
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the chemiluminescent signal using a digital imager or X-ray film.
References
-
BPS Bioscience. (2012). Data Sheet Clasto-lactacystin β-lactone. Retrieved from [Link]
-
Craiu, A., et al. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of Biological Chemistry, 272(21), 13437-13445. Available at: [Link]
-
Wikipedia. (2023). Lactacystin. Retrieved from [Link]
-
Merck Millipore. (n.d.). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound. Retrieved from [Link]
-
Tawa, P., et al. (1999). Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Cancer Letters, 142(2), 165-171. Available at: [Link]
-
Reddit. (2022). How to use proteasome inhibitors in western blot samples? r/Biochemistry. Retrieved from [Link]
-
Grune, T., et al. (2011). Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures. Methods in Molecular Biology, 793, 171-184. Available at: [Link]
-
ResearchGate. (2017). Proteasome inhibition (control). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Lactacystin and clasto-Lactacystin b-Lactone Modify Multiple Proteasome b-Subunits and Inhibit Intracellular Protein Degradation. Retrieved from [Link]
-
D'Arcy, P., et al. (2014). Identification of an inhibitor of the ubiquitin–proteasome system that induces accumulation of polyubiquitinated proteins in the absence of blocking proteasome activity. MedChemComm, 5(4), 477-484. Available at: [Link]
-
Merck Millipore. (n.d.). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. Retrieved from [Link]
Sources
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- 2. bca-protein.com [bca-protein.com]
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- 5. This compound, 20S proteasome inhibitor (CAS 154226-60-5) | Abcam [abcam.com]
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- 8. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 9. adipogen.com [adipogen.com]
- 10. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. caymanchem.com [caymanchem.com]
- 13. reddit.com [reddit.com]
- 14. bca-protein.com [bca-protein.com]
- 15. researchgate.net [researchgate.net]
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- 17. Western blot protocol for low abundance proteins | Abcam [abcam.com]
Application Note: Utilizing Clasto-Lactacystin β-Lactone for the Study of Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Potent Tool for Apoptosis Research
The study of apoptosis, or programmed cell death, is fundamental to understanding developmental biology, tissue homeostasis, and numerous pathological states, including cancer and neurodegenerative diseases. A critical cellular machine governing these processes is the ubiquitin-proteasome system (UPS), responsible for the targeted degradation of the majority of intracellular proteins. Clasto-lactacystin β-lactone stands out as a powerful and specific tool for interrogating these pathways.
Clasto-lactacystin β-lactone (also known as omuralide) is the active, cell-permeable metabolite of lactacystin, a natural product from Streptomyces.[1] While lactacystin itself requires spontaneous conversion into the β-lactone form to be active, using the purified clasto-lactacystin β-lactone directly offers greater potency and more precise kinetics in experimental setups.[2][3][4] It functions as a potent, specific, and irreversible inhibitor of the 20S proteasome, the catalytic core of the UPS.[2][5][6] This inhibition is achieved through the covalent modification of the N-terminal threonine residues of the proteasome's catalytic β-subunits, effectively shutting down its proteolytic activities (chymotrypsin-like, trypsin-like, and caspase-like).[3][7]
By blocking the proteasome, clasto-lactacystin β-lactone prevents the degradation of key regulatory proteins, leading to their accumulation. This disruption of proteostasis triggers potent cellular responses, most notably the induction of apoptosis, making it an invaluable reagent for studying the molecular machinery of cell death.[3][8]
Mechanism of Apoptosis Induction
Inhibition of the proteasome is a robust method for inducing apoptosis across a wide range of cell types. The underlying mechanism is multifactorial, stemming from the accumulation of pro-apoptotic proteins that are normally kept at low levels by the UPS.
Key Pro-Apoptotic Consequences of Proteasome Inhibition:
-
Stabilization of p53: The tumor suppressor protein p53, a potent activator of the intrinsic apoptotic pathway, is a well-known substrate of the UPS. Proteasome inhibition leads to p53 accumulation, which in turn transcriptionally upregulates pro-apoptotic Bcl-2 family members like Bax and PUMA.
-
Accumulation of Pro-Apoptotic Bcl-2 Family Proteins: Proteins like Bax, which promote mitochondrial outer membrane permeabilization (MOMP), are targeted for degradation. Their stabilization shifts the cellular balance in favor of apoptosis.
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a critical promoter of cell survival. It is held inactive in the cytoplasm by its inhibitor, IκBα. The proteasome is responsible for degrading phosphorylated IκBα, which allows NF-κB to translocate to the nucleus and activate pro-survival genes. By preventing IκBα degradation, clasto-lactacystin β-lactone effectively traps NF-κB in the cytoplasm, sensitizing cells to apoptotic stimuli.[9]
-
Caspase Activation: Ultimately, the disruption of cellular homeostasis leads to the activation of the caspase cascade, the central executioners of apoptosis.[10][11] Proteasome inhibition can trigger the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and activation of the initiator caspase-9.[11] This, in turn, activates effector caspases like caspase-3 and caspase-7, which cleave a host of cellular substrates, culminating in cell death.[11][12]
Caption: Mechanism of apoptosis induction by clasto-lactacystin β-lactone.
Protocols for Apoptosis Detection
This section provides detailed methodologies for inducing and subsequently analyzing apoptosis in cell culture using clasto-lactacystin β-lactone.
General Guidelines & Material Preparation
Reagent Handling:
-
Reconstitution: Clasto-lactacystin β-lactone is typically supplied as a solid or film.[2][5][13] Reconstitute it in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).[5]
-
Storage: Store the solid compound desiccated at -20°C for long-term stability (up to 12 months or more).[5][14] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month.[2][3] Note that the compound is rapidly hydrolyzed in aqueous buffers.[2][8]
Experimental Design:
-
Controls are Critical:
-
Vehicle Control: Always treat a set of cells with the same final concentration of the solvent (e.g., DMSO) used to dilute the inhibitor. This is essential to ensure that the observed effects are not due to solvent toxicity.
-
Positive Control: For each apoptosis assay, include a positive control treated with a known apoptosis inducer (e.g., staurosporine, etoposide) to validate that the assay is working correctly.
-
Untreated Control: A population of healthy, untreated cells serves as the baseline for all measurements.
-
| Parameter | General Recommendation | Rationale |
| Working Concentration | 1 - 25 µM | The IC50 for proteasome inhibition in intact cells is ~1 µM.[2][14] Higher concentrations may be needed to elicit a robust apoptotic response, which is cell-line dependent. |
| Incubation Time | 6 - 48 hours | Time-course experiments are recommended. Early time points (6-12h) are suitable for detecting initial signaling events (e.g., caspase activation), while later time points (24-48h) are better for observing terminal events like DNA fragmentation.[10] |
| Cell Density | 60-80% Confluency | Sub-confluent, logarithmically growing cells generally provide more consistent and reproducible results. Over-confluency can induce stress and non-specific cell death. |
Protocol: Induction of Apoptosis
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips) and allow them to adhere and reach the desired confluency (typically 18-24 hours).
-
Preparation of Working Solution: Dilute the clasto-lactacystin β-lactone stock solution in pre-warmed complete cell culture medium to achieve the final desired concentrations. Prepare enough volume for all treatment groups. Also, prepare a vehicle control medium with the same final DMSO concentration.
-
Cell Treatment: Carefully remove the old medium from the cells. Add the medium containing the different concentrations of clasto-lactacystin β-lactone or the vehicle control medium.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) and incubate for the desired period (e.g., 6, 12, 24, or 48 hours).
-
Harvesting: Proceed to harvest the cells for downstream analysis as described in the following protocols. For adherent cells, be sure to collect both the floating cells in the supernatant (which are often apoptotic) and the adherent cells (harvested by trypsinization).
Protocol: Western Blot for Apoptotic Markers
Western blotting is a powerful technique to semi-quantitatively measure the levels of key proteins involved in the apoptotic cascade.[15]
Caption: Experimental workflow for Western blot analysis.
Methodology:
-
Cell Lysis: After treatment, collect cells and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-50 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting apoptotic markers overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Analyze the band intensities. An increase in the cleaved forms of caspases or PARP is indicative of apoptosis.[17] Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Key Western Blot Targets:
| Target Protein | Expected Change in Apoptosis | Rationale |
| Pro-Caspase-3 | Decrease | The inactive ~32 kDa pro-enzyme is cleaved during apoptosis.[15] |
| Cleaved Caspase-3 | Increase | Appearance of the active p17/p19 fragments is a hallmark of apoptosis.[15] |
| PARP | Decrease in full-length (116 kDa) | Poly (ADP-ribose) polymerase is a key substrate of effector caspases. |
| Cleaved PARP | Increase (appearance of 89 kDa fragment) | The 89 kDa cleavage product is a classic marker of caspase-mediated apoptosis.[17] |
| Bcl-2 | Decrease | Downregulation of this anti-apoptotic protein promotes cell death. |
| Bax | Increase | Upregulation of this pro-apoptotic protein promotes cell death. |
Protocol: Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of the late stages of apoptosis.[18]
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.[18][19]
Methodology (for Fluorescence Microscopy):
-
Sample Preparation: Grow and treat cells on glass coverslips.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[18]
-
Permeabilization: Wash twice with PBS. Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[18][20] This step is crucial for allowing the TdT enzyme to access the nucleus.
-
Controls:
-
Positive Control: On a separate coverslip, treat fixed and permeabilized cells with DNase I (1-10 µg/mL) for 15-30 minutes at room temperature to induce extensive DNA breaks.
-
Negative Control: Prepare a sample where the TdT enzyme is omitted from the labeling reaction mix.
-
-
Equilibration: Wash with PBS and incubate the samples with an equilibration buffer (often provided in commercial kits) for 10 minutes.[21]
-
TdT Labeling Reaction: Prepare the TdT reaction mix containing the TdT enzyme and fluorescently labeled dUTPs (e.g., FITC-dUTP or BrdUTP) according to the manufacturer's instructions. Remove the equilibration buffer and add the TdT reaction mix to the cells.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[20]
-
Stop Reaction: Stop the reaction by washing the cells, often with a buffer like saline-sodium citrate (SSC).[21]
-
Counterstaining & Mounting: Counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC), while the nuclei of non-apoptotic cells will only show the counterstain color (e.g., blue for DAPI).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No apoptotic effect observed. | Inhibitor concentration too low or incubation time too short. | Perform a dose-response and time-course experiment (e.g., 1-25 µM for 6-48 hours). |
| Cell line is resistant to proteasome inhibition-induced apoptosis. | Verify the activity of your clasto-lactacystin β-lactone stock on a sensitive cell line. Consider co-treatment with other agents. | |
| High background in TUNEL assay. | Incomplete fixation or over-permeabilization. | Optimize fixation and permeabilization times and concentrations. Ensure thorough washing between steps. |
| Endogenous peroxidase activity (for colorimetric assays). | Include a quenching step with 3% H₂O₂ in PBS.[21][22] | |
| Weak signal in Western blot. | Insufficient protein loading or low antibody concentration. | Increase the amount of protein loaded. Optimize the primary antibody dilution. |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Ensure proper contact between the gel and membrane. | |
| Inconsistent results between experiments. | Variation in cell confluency or passage number. | Maintain consistent cell culture practices. Use cells within a defined passage number range. |
| Degradation of inhibitor stock. | Aliquot the stock solution to avoid freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
Conclusion
Clasto-lactacystin β-lactone is a highly specific and irreversible proteasome inhibitor that serves as a reliable and potent tool for inducing and studying apoptosis. By understanding its mechanism of action and employing robust, well-controlled experimental protocols, researchers can effectively dissect the complex signaling pathways that govern programmed cell death. The methodologies provided in this guide offer a solid foundation for utilizing this compound to advance research in cancer biology, neurodegeneration, and drug development.
References
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Caspase activation and apoptosis in response to proteasome inhibitors. PubMed. [Link]
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Proteasome inhibitors trigger mutations via activation of caspases and CAD, but mutagenesis provoked by the HDAC inhibitors vorinostat and romidepsin is caspase/CAD-independent. PubMed. [Link]
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Proteasome Inhibitors Can Induce Caspase-3 Activation and Apoptosis in Human CML Cell Lines. Blood, American Society of Hematology. [Link]
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Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons. Journal of Neuroscience. [Link]
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Inhibition of ubiquitin-proteasome pathway activates a caspase-3-like protease and induces Bcl-2 cleavage in human M-07e leukaemic cells. National Institutes of Health. [Link]
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Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]
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Data Sheet Clasto-lactacystin β-lactone. BPS Bioscience. [Link]
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The proteasome inhibitor lactacystin induces apoptosis and sensitizes chemo- and radioresistant human chronic lymphocytic leukaemia lymphocytes to TNF-alpha-initiated apoptosis. PubMed. [Link]
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Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer. National Institutes of Health. [Link]
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Analysis of apoptosis by cytometry using TUNEL assay. National Institutes of Health. [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
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Apoptosis assays: western blots. YouTube. [Link]
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Clasto-Lactacystin β-lactone (Highly Pure). Blue Tiger Scientific. [Link]
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TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne. [Link]
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- 22. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
Application Note: A Comprehensive Guide to Studying Protein Degradation Using clasto-Lactacystin β-lactone
Introduction: The Critical Role of Protein Degradation
The Ubiquitin-Proteasome System (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, essential for maintaining protein homeostasis, regulating cell cycle progression, and eliminating misfolded or damaged proteins.[1][2] Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a pivotal area of study and a prime target for therapeutic development.[3][4]
Proteasome inhibitors are invaluable chemical tools that allow researchers to investigate the functions of the UPS.[3] Among these, clasto-Lactacystin β-lactone (also known as Omuralide) stands out as a highly specific, potent, and irreversible inhibitor of the 20S proteasome.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism and practical application of clasto-Lactacystin β-lactone for studying protein degradation.
Part 1: The Scientific Rationale—Mechanism of Action
Understanding the mechanism of clasto-Lactacystin β-lactone is key to designing robust experiments. The natural product Lactacystin, isolated from Streptomyces, functions as a prodrug.[1][8] In aqueous solutions or in vivo, it undergoes spontaneous conversion to its active form, the β-lactone.[8][9] This active metabolite is significantly more cell-permeable and potent than its precursor.[10][11]
The β-lactone's key feature is its ability to form a covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits.[12][13] This acylation reaction is irreversible and effectively blocks all three of the proteasome's main peptidase activities: chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing.[8][14] This high specificity for the proteasome, without inhibiting lysosomal proteases, provides a clean experimental window to study UPS-mediated events.[11][15]
Caption: Mechanism of irreversible proteasome inhibition by clasto-Lactacystin β-lactone.
Part 2: Core Protocol—Detecting Substrate Accumulation
The fundamental principle for identifying a proteasome substrate is straightforward: if a protein is degraded by the proteasome, inhibiting the proteasome's function should lead to the protein's accumulation within the cell. The following protocol outlines a standard workflow to test this hypothesis.
Sources
- 1. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Lactacystin - Wikipedia [en.wikipedia.org]
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- 14. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Leveraging Clasto-Lactacystin β-Lactone for the Detection of Ubiquitinated Proteins
Authored by: A Senior Application Scientist
Introduction: The Ubiquitin-Proteasome System - A Master Regulator of Cellular Proteostasis
The Ubiquitin-Proteasome System (UPS) is the principal mechanism for controlled protein degradation in eukaryotic cells, playing an indispensable role in cellular homeostasis.[1] This elegant pathway governs the turnover of most short-lived regulatory proteins, thereby influencing a vast array of cellular processes including cell cycle progression, signal transduction, DNA repair, and immune surveillance.[2][3] The system functions through a three-enzyme cascade (E1, E2, and E3) that covalently attaches a small, 76-amino acid protein called ubiquitin to lysine residues on a target protein. The formation of a polyubiquitin chain, typically linked via lysine 48 (K48), serves as a degradation signal, targeting the substrate to the 26S proteasome for destruction.[1]
Given its central role, dysregulation of the UPS is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[4] Consequently, the ability to accurately detect and quantify protein ubiquitination is paramount for researchers seeking to understand disease mechanisms and develop novel therapeutics. However, the transient nature of ubiquitination and the rapid degradation of substrates by the proteasome make this a significant technical challenge.[5] This guide details the use of clasto-lactacystin β-lactone, a potent and specific proteasome inhibitor, to stabilize and detect ubiquitinated proteins.
Clasto-Lactacystin β-Lactone: A Precision Tool for Interrogating the UPS
Clasto-lactacystin β-lactone (also known as Omuralide) is the active, cell-permeable metabolite of lactacystin, a natural product isolated from Streptomyces.[6][7] Unlike its precursor, which must first be hydrolyzed, the β-lactone form directly interacts with and inhibits the proteasome, making it a more potent and rapidly acting tool.[8][9]
Mechanism of Action: Irreversible Covalent Inhibition
The 26S proteasome is a large, multi-catalytic protease complex. Its catalytic activity resides within the 20S core particle, which possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).[10] Clasto-lactacystin β-lactone acts as a highly specific, irreversible inhibitor by covalently modifying the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome.[11][12] This alkylation permanently blocks the active site, preventing the degradation of polyubiquitinated proteins and causing them to accumulate within the cell to levels amenable to detection.
Caption: The Ubiquitin-Proteasome System and the inhibitory action of clasto-lactacystin β-lactone.
Advantages Over Other Proteasome Inhibitors
While several proteasome inhibitors are available, clasto-lactacystin β-lactone offers distinct advantages, particularly in specificity.
| Feature | Clasto-Lactacystin β-Lactone | MG132 (Peptide Aldehyde) |
| Mechanism | Irreversible, covalent modification | Reversible, forms a hemiacetal adduct |
| Specificity | Highly specific for the 20S proteasome.[13] Does not significantly inhibit other proteases like calpains or cathepsins.[10] | Less specific. Also inhibits calpains and some cathepsins, which can confound results.[14] |
| Potency | High potency (IC₅₀ ≈ 50 nM).[15] At least 10-fold more active than lactacystin.[9] | Potent proteasome inhibitor, but off-target effects can occur at working concentrations.[13] |
| Cell Permeability | Excellent cell permeability.[16] | Good cell permeability. |
Application Protocol 1: In-Cell Accumulation of Ubiquitinated Proteins
This protocol describes the treatment of cultured mammalian cells with clasto-lactacystin β-lactone to induce the accumulation of ubiquitinated proteins prior to lysis and downstream analysis.
Principle
By inhibiting proteasome function, the natural degradation of ubiquitinated proteins is halted. This allows these transient species to accumulate to a steady-state level that is easily detectable by methods such as Western blotting.
Materials and Reagents
-
Clasto-Lactacystin β-Lactone (e.g., Abcam ab141412, Cayman Chemical 10007871)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Lysis Buffer (RIPA or similar) supplemented with protease and deubiquitinase (DUB) inhibitors.
-
Scientist's Note: The inclusion of DUB inhibitors, such as N-ethylmaleimide (NEM) at 5-10 mM, is critical to prevent the removal of ubiquitin chains from target proteins post-lysis.[17]
-
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 10 mM stock solution of clasto-lactacystin β-lactone in anhydrous DMSO. Aliquot and store at -20°C or -80°C under desiccating conditions. Avoid repeated freeze-thaw cycles.[15]
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.
-
Inhibitor Treatment:
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. (See Table 2 for guidance).
-
Crucial Step: Include a vehicle-only control by adding an equivalent volume of DMSO to a separate plate of cells.
-
Remove the old medium from the cells, wash once with PBS (optional), and add the medium containing the inhibitor or vehicle.
-
-
Incubation: Incubate the cells for the desired period. A time course experiment (e.g., 2, 4, 6, 8 hours) is recommended to determine the optimal window for accumulation without inducing excessive cytotoxicity.
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer (supplemented with protease/DUB inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay). The samples are now ready for downstream analysis.
Recommended Working Parameters
| Cell Type | Concentration Range | Incubation Time | Reference |
| Mammalian (general) | 1 - 25 µM | 2 - 8 hours | [18][19] |
| ML-1 (Human Myeloid) | 1 µM | Not specified | [5] |
| Haloferax volcanii | 20 - 30 µM | Not specified | [20] |
Scientist's Note: Optimal concentration and incubation time are highly cell-line dependent. It is imperative to perform a dose-response and time-course experiment to identify conditions that maximize ubiquitinated protein accumulation while minimizing cell death, which can confound results.[21]
Application Protocol 2: Western Blotting for Ubiquitinated Proteins
This protocol details the detection of accumulated ubiquitinated proteins from cell lysates via immunoblotting.
Principle
Following SDS-PAGE separation and transfer to a membrane, antibodies specific for ubiquitin or a particular ubiquitinated protein of interest are used for detection. The inhibition of the proteasome results in a significantly enhanced signal for these targets.
Caption: Experimental workflow for the detection of ubiquitinated proteins.
Materials and Reagents
-
Cell lysates prepared as in Protocol 1
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (e.g., anti-Ubiquitin, anti-K48-linkage specific, or an antibody for a specific target protein)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Methodology
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Apply the ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.[22]
Data Interpretation
-
Probing with an anti-Ubiquitin Antibody: In lanes from clasto-lactacystin β-lactone treated cells, you should observe a high-molecular-weight "smear." This represents the accumulation of a wide variety of polyubiquitinated proteins. The intensity of this smear should be significantly greater than in the vehicle control lane.[9]
-
Probing for a Specific Protein: If you are investigating the ubiquitination of a specific protein of interest, you will see the band corresponding to the unmodified protein. In the inhibitor-treated lane, you should see additional, higher-molecular-weight bands or a "ladder" appearing above the primary band. These represent the mono-, di-, and poly-ubiquitinated forms of your target protein.[5]
Validation and Troubleshooting
A self-validating system is essential for trustworthy results. This involves confirming inhibitor activity and troubleshooting common issues.
Protocol 3: Validation of Proteasome Inhibition (Activity Assay)
To confirm that the chosen concentration of clasto-lactacystin β-lactone is effectively inhibiting proteasome activity in your specific cell system, a direct functional assay is recommended.
-
Principle: Cell lysates are incubated with a fluorogenic peptide substrate that mimics a proteasome target. Cleavage of the peptide by active proteasomes releases a fluorophore, which can be quantified.[23] Effective inhibition by clasto-lactacystin β-lactone will result in a significant reduction in fluorescence compared to the vehicle control.
-
Methodology: Commercially available kits, such as the Proteasome-Glo™ Assays, provide an optimized "add-mix-measure" format for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities directly in cell lysates or cultured cells.[24][25] Treat cells with the inhibitor as described in Protocol 1, then follow the manufacturer's instructions for the activity assay.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No increase in ubiquitination signal | Inhibitor is inactive or used at a suboptimal concentration. | Verify inhibitor activity with a proteasome activity assay (Protocol 3). Perform a dose-response experiment to find the optimal concentration.[26] |
| DUBs are degrading ubiquitin chains post-lysis. | Ensure fresh DUB inhibitors (e.g., NEM) are added to the lysis buffer immediately before use. | |
| High cell death/low protein yield in treated sample | Inhibitor concentration is too high or incubation time is too long, leading to toxicity. | Reduce the inhibitor concentration and/or perform a time-course experiment to find a shorter incubation period that still allows for accumulation.[27] |
| High background on Western blot | Insufficient blocking or washing. | Increase blocking time to 1-2 hours. Increase the number and duration of wash steps. |
| Secondary antibody is non-specific or used at too high a concentration. | Titrate the secondary antibody to determine the optimal dilution. |
Conclusion
Clasto-lactacystin β-lactone is a powerful and highly specific tool for the study of the ubiquitin-proteasome system. Its irreversible mechanism of action ensures robust and sustained inhibition of the proteasome, facilitating the accumulation and subsequent detection of ubiquitinated proteins. By following the detailed protocols and incorporating the appropriate validation controls outlined in this guide, researchers can confidently and accurately investigate the complex role of protein ubiquitination in their biological systems of interest.
References
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Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of biological chemistry, 271(13), 7273–7276. [Link]
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ResearchGate. (n.d.). Schematic representation of the ubiquitin-proteasome system. [Link]
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Hayashi, H., & Taya, Y. (1998). Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochemical and biophysical research communications, 253(3), 834–839. [Link]
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ResearchGate. (n.d.). Schematic diagram of the Ubiquitin-Proteasome System. [Link]
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National Center for Biotechnology Information. (n.d.). Figure 1, [The ubiquitin-proteasome pathway. The components...][Link]
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Wikipedia. (n.d.). Lactacystin. [Link]
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Kirkland, P. A., Humbard, M. A., & Maupin-Furlow, J. A. (2008). Effect of proteasome inhibitor clasto-lactacystin-beta-lactone on the proteome of the haloarchaeon Haloferax volcanii. Journal of proteome research, 7(12), 5341–5349. [Link]
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National Institutes of Health. (n.d.). Proteasomes: Isolation and Activity Assays. [Link]
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MtoZ Biolabs. (n.d.). How to Detect the Protein Ubiquitination Level via Western Blot?[Link]
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National Institutes of Health. (n.d.). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. [Link]
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PubMed Central. (n.d.). The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis. [Link]
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Brusius, M., & Menzel, R. (2014). Two inhibitors of the ubiquitin proteasome system enhance long-term memory formation upon olfactory conditioning in the honeybee (Apis mellifera). The Journal of experimental biology, 217(Pt 19), 3529–3534. [Link]
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PubMed Central. (n.d.). Measurement of the Multiple Activities of 26S Proteasomes. [Link]
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National Institutes of Health. (n.d.). Ubiquitination detection techniques. [Link]
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National Institutes of Health. (n.d.). Proteasome Assay in Cell Lysates. [Link]
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PubMed Central. (n.d.). Combination of Proteasomal Inhibitors Lactacystin and MG132 Induced Synergistic Apoptosis in Prostate Cancer Cells. [Link]
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PubMed Central. (n.d.). Metabolism and Action of Proteasome Inhibitors in Primary Human Hepatocytes. [Link]
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PubMed Central. (n.d.). A Practical Review of Proteasome Pharmacology. [Link]
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ResearchGate. (n.d.). Lactacystin (Lac) and MG132 inhibit surfactant protein (SP)-A and SP-B...[Link]
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Reddit. (2022, March 12). How to use proteasome inhibitors in western blot samples?[Link]
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Spychalska, M., et al. (2024). Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. Postepy higieny i medycyny doswiadczalnej, 78, 1-15. [Link]
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BCA Protein Assay Kit. (2025, December 12). Clasto-Lactacystin β-lactone: Workflow Reliability in Pro...[Link]
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Inhibitor Research Hub. (2025, October 18). Clasto-Lactacystin β-lactone: Accelerating Translational ...[Link]
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Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445. [Link]
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ResearchGate. (n.d.). Effects of lactacystin and clasto-lactacystin -lactone on protein...[Link]
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In Vivo Administration of Clasto-Lactacystin β-Lactone: A Detailed Guide for Preclinical Research
Introduction: The Significance of In Vivo Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating a multitude of physiological processes including cell cycle progression, signal transduction, and apoptosis.[1] The 26S proteasome, the central protease of this pathway, has emerged as a key therapeutic target in various diseases, most notably in oncology.[2] Clasto-lactacystin β-lactone, also known as omuralide, is a potent, specific, and irreversible inhibitor of the 20S proteasome, the catalytic core of the 26S proteasome.[3] It is the active metabolite of lactacystin, a natural product isolated from Streptomyces.[3][4] In aqueous environments, lactacystin spontaneously converts to clasto-lactacystin β-lactone, which then covalently modifies the N-terminal threonine of the catalytic β-subunits of the proteasome, leading to the inhibition of its proteolytic activities.[1][3][5] This targeted inhibition of the proteasome disrupts cellular homeostasis and can induce apoptosis in rapidly dividing cancer cells, making clasto-lactacystin β-lactone a valuable tool for in vivo cancer research and drug development.[6][7]
This guide provides a comprehensive overview and detailed protocols for the in vivo administration of clasto-lactacystin β-lactone, with a focus on ensuring scientific integrity, experimental reproducibility, and the safety of the animal models.
Mechanism of Action: Irreversible Inhibition of the Proteasome
Clasto-lactacystin β-lactone exerts its biological effects by irreversibly inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.[5] The β-lactone ring is highly reactive and targets the hydroxyl group of the N-terminal threonine residue within the active sites of the proteasome's catalytic β-subunits.[1] This covalent modification permanently inactivates the enzyme, leading to the accumulation of polyubiquitinated proteins that would otherwise be degraded. The resulting cellular stress triggers downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[8]
Caption: Mechanism of proteasome inhibition by clasto-lactacystin β-lactone.
Physicochemical Properties and Formulation Challenges
A significant hurdle in the in vivo application of clasto-lactacystin β-lactone is its poor aqueous solubility.[9] This hydrophobicity necessitates the use of specialized formulation strategies to ensure its bioavailability and prevent precipitation upon administration. Direct injection of a poorly soluble compound can lead to embolism and unreliable drug exposure. Furthermore, the β-lactone moiety is susceptible to hydrolysis in aqueous solutions, reducing its potency over time.[9] Therefore, careful consideration of the vehicle composition and preparation is paramount for successful and reproducible in vivo studies.
Formulation Strategies for In Vivo Administration
Given the hydrophobic nature of clasto-lactacystin β-lactone, several formulation approaches can be employed to enhance its solubility for systemic administration. The choice of vehicle will depend on the desired route of administration (e.g., intravenous, intraperitoneal), the required dose, and the specific animal model.
Recommended Vehicle: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility and stability.[10][11][12] This approach has been successfully used for formulating other peptide proteasome inhibitors for in vivo use.[10][11] Modified cyclodextrins, such as sulfobutylether-β-cyclodextrin (Captisol®), are particularly effective and have a good safety profile.[13]
Table 1: Recommended Vehicle Composition for Intravenous Administration
| Component | Concentration | Purpose |
| Clasto-lactacystin β-lactone | Target concentration (e.g., 1 mg/mL) | Active Pharmaceutical Ingredient |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10-20% (w/v) | Solubilizing and stabilizing agent |
| Sterile Water for Injection | q.s. to final volume | Vehicle |
Alternative Vehicle: Co-Solvent System
For intraperitoneal injections, a co-solvent system can be considered. However, it is crucial to minimize the concentration of organic solvents like DMSO to avoid toxicity.
Table 2: Alternative Vehicle Composition for Intraperitoneal Administration
| Component | Concentration | Purpose |
| Clasto-lactacystin β-lactone | Target concentration (e.g., 1 mg/mL) | Active Pharmaceutical Ingredient |
| DMSO (Dimethyl sulfoxide) | ≤ 10% (v/v) | Primary solvent |
| Polyethylene glycol 400 (PEG400) | 30-40% (v/v) | Co-solvent and solubilizer |
| Tween 80 | 1-2% (v/v) | Surfactant to improve solubility |
| Sterile Saline (0.9% NaCl) | q.s. to final volume | Vehicle |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of clasto-lactacystin β-lactone formulations and their in vivo administration. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
Protocol 1: Preparation of Cyclodextrin-Based Formulation for IV Injection
Materials:
-
Clasto-lactacystin β-lactone powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Water for Injection
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare the Cyclodextrin Solution: In a sterile vial, dissolve the required amount of SBE-β-CD in Sterile Water for Injection to achieve the desired final concentration (e.g., 10% w/v). Vortex until fully dissolved.
-
Add Clasto-lactacystin β-lactone: Weigh the required amount of clasto-lactacystin β-lactone and add it to the cyclodextrin solution.
-
Solubilization: Vortex the mixture vigorously for 10-15 minutes to facilitate the formation of the inclusion complex. Gentle warming (to no more than 40°C) may be applied to aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
Sterile Filtration: Once the solution is clear, sterile-filter it through a 0.22 µm syringe filter into a new sterile vial.
-
Final Concentration Check (Optional): The concentration of the final solution can be verified using a validated analytical method such as HPLC.
-
Storage: Use the formulation immediately after preparation. If short-term storage is necessary, protect from light and store at 2-8°C for no longer than 24 hours.
Protocol 2: In Vivo Administration (Intravenous Injection in Mice)
Materials:
-
Prepared clasto-lactacystin β-lactone formulation
-
Appropriate animal model (e.g., tumor-bearing mice)
-
Sterile insulin syringes with appropriate needle size (e.g., 27-30 gauge)
-
Animal restrainer
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal to determine the correct injection volume.
-
Dose Calculation: Calculate the volume of the formulation to be injected based on the animal's body weight and the desired dose (mg/kg).
-
Injection Site Preparation: Place the mouse in a suitable restrainer. Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Disinfect the injection site with 70% ethanol. Carefully insert the needle into one of the lateral tail veins and slowly inject the calculated volume of the clasto-lactacystin β-lactone formulation.
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to the experimental plan.
Caption: A typical experimental workflow for in vivo studies with clasto-lactacystin β-lactone.
Dosage and Administration Considerations
The optimal dose and administration schedule for clasto-lactacystin β-lactone will depend on the specific research question, the animal model, and the tumor type. As there is limited published data on the systemic administration of clasto-lactacystin β-lactone, it is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
Table 3: General Dosing Recommendations (Starting Point for Dose-Escalation Studies)
| Animal Model | Route of Administration | Starting Dose Range (mg/kg) | Dosing Frequency |
| Mouse | Intravenous (IV) | 0.5 - 2.0 | Twice weekly |
| Mouse | Intraperitoneal (IP) | 1.0 - 5.0 | Every other day |
| Rat | Intravenous (IV) | 0.25 - 1.0 | Twice weekly |
Note: These are suggested starting ranges and should be optimized for each specific study.
Monitoring Efficacy and Toxicity
A well-designed in vivo study should include robust methods for monitoring both the efficacy of the treatment and any potential toxicities.
Efficacy Monitoring
-
Tumor Growth Inhibition: Regularly measure tumor volume using calipers.
-
Survival Analysis: Monitor the survival of the animals over the course of the study.
-
Biomarker Analysis: At the end of the study, tissues can be collected to assess the level of proteasome inhibition. This can be done by:
-
Western Blot: Probing for the accumulation of ubiquitinated proteins or specific proteasome substrates (e.g., p27, IκBα).
-
Proteasome Activity Assays: Using fluorogenic substrates to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in tissue lysates.[14]
-
In Vivo Imaging: Utilizing transgenic reporter models that express fluorescent proteins targeted for proteasomal degradation.[2][15][16]
-
Toxicity Monitoring
-
Body Weight: Monitor the body weight of the animals regularly as a general indicator of health.
-
Clinical Observations: Observe the animals for any signs of distress, such as changes in posture, activity, or grooming.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples can be collected for a complete blood count (CBC) and analysis of liver and kidney function markers.
-
Histopathology: Major organs (liver, kidney, spleen, heart, lungs) should be collected for histopathological examination to identify any signs of toxicity.
Conclusion
Clasto-lactacystin β-lactone is a powerful tool for studying the in vivo consequences of proteasome inhibition. Its successful application hinges on overcoming its formulation challenges through the use of appropriate solubilizing agents like cyclodextrins. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to design and execute rigorous and reproducible in vivo studies. By carefully considering the formulation, dosage, and monitoring strategies, scientists can effectively harness the potential of this potent proteasome inhibitor to advance our understanding of its therapeutic potential.
References
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- Kato, T., et al. (2012). In vivo imaging of proteasome inhibition using a proteasome-sensitive fluorescent reporter. Cancer Science, 103(7), 1347-1353.
- Onyx Pharmaceuticals, Inc. (2018). Cyclodextrin complexation methods for formulating peptide proteasome inhibitors.
- Onyx Pharmaceuticals, Inc. (2015). Cyclodextrin complexation methods for formulating peptide proteasome inhibitors. U.S.
- Verdoes, M., et al. (2015). Fluorescence-based proteasome activity profiling. In Methods in Molecular Biology (pp. 241-255). Humana Press, New York, NY.
- Wold, E. D., et al. (2020). Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide–Peptoid Hybrid Probe. ACS Chemical Biology, 15(11), 2963-2971.
- BD Biosciences. (n.d.). Measurement of Proteosome Inhibition in Live Cells on the Analyst® GT, FLEXstation® and Gemini EM Microplate Readers.
- Verhoef, L. G., & Dantuma, N. P. (2020). Reporter-Based Screens for the Ubiquitin/Proteasome System. Frontiers in Chemistry, 8, 83.
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Abcam. (n.d.). clasto-Lactacystin beta-lactone, 20S proteasome inhibitor (ab141412). Retrieved from [Link]
- Craiu, A., et al. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445.
- Dick, L. R., et al. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound. The Journal of biological chemistry, 271(13), 7273–7276.
- Chauhan, D., et al. (2011). A novel orally active proteasome inhibitor ONX 0912 triggers in vitro and in vivo cytotoxicity in multiple myeloma. Blood, 118(11), 3070-3080.
- Craiu, A., et al. (1997).
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Pfizer. (n.d.). bortezomib injection 1 MG and 2.5 MG VIAL (bortezomib for injection) Dosage and Administration. Retrieved from [Link]
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Amgen. (n.d.). Dosing and Administration | KYPROLIS® (carfilzomib). Retrieved from [Link]
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Wikipedia. (n.d.). Lactacystin. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). KYPROLIS® (carfilzomib) for injection, for intravenous use. Retrieved from [Link]
- Palumbo, A., et al. (2012). Safety and efficacy of subcutaneous formulation of bortezomib versus the conventional intravenous formulation in multiple myeloma.
- The Journal of Immunology. (2000). The Selective Proteasome Inhibitors Lactacystin and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses. The Journal of Immunology, 165(1), 197-204.
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BPS Bioscience. (n.d.). Data Sheet Clasto-lactacystin β-lactone. Retrieved from [Link]
- Fukuchi, K., et al. (1999). Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochimica et biophysica acta, 1451(1), 203–209.
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U.S. Food and Drug Administration. (n.d.). VELCADE® (bortezomib) for Injection. Retrieved from [Link]
- Stankovic, K. S., et al. (2004). The proteasome inhibitor lactacystin attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury. Journal of the American College of Cardiology, 44(11), 2269-2277.
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Application Notes and Protocols for Inducing Cell Cycle Arrest with Clasto-Lactacystin β-Lactone
Introduction: Unveiling the Potential of Clasto-Lactacystin β-Lactone in Cell Cycle Regulation
Clasto-lactacystin β-lactone, also known as omuralide, is a potent and highly specific inhibitor of the 20S proteasome. It is the active metabolite of lactacystin, a natural product isolated from Streptomyces.[1][2] In aqueous solutions, lactacystin spontaneously converts to clasto-lactacystin β-lactone, which is the actual species that interacts with and irreversibly inhibits the proteasome.[1][3] This potent biological activity makes it a valuable tool for researchers in cell biology and drug development. By inhibiting the proteasome, clasto-lactacystin β-lactone disrupts the degradation of key regulatory proteins, leading to profound effects on cellular processes, most notably the induction of cell cycle arrest.[4][5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of clasto-lactacystin β-lactone to induce and analyze cell cycle arrest in vitro.
Mechanism of Action: Proteasome Inhibition Leading to Cell Cycle Arrest
The ubiquitin-proteasome system is the primary pathway for non-lysosomal protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis by degrading misfolded or damaged proteins and regulating the levels of key signaling molecules. The 26S proteasome, a large multi-catalytic protease complex, is central to this pathway. Clasto-lactacystin β-lactone exerts its effect by irreversibly binding to and inhibiting the catalytic β-subunits of the 20S core particle of the proteasome.[7]
This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation. Among the proteins regulated by proteasomal degradation are critical cell cycle regulators, including cyclins and cyclin-dependent kinase inhibitors (CKIs).[8][9] The accumulation of CKIs, such as p21 and p27, and the stabilization of certain cyclins disrupt the tightly regulated progression of the cell cycle, often leading to arrest at the G2/M phase.[9][10]
Figure 1: Mechanism of clasto-lactacystin β-lactone-induced cell cycle arrest.
Experimental Protocols
Reagent Preparation and Handling
-
Solubility and Storage: Clasto-lactacystin β-lactone is soluble in DMSO and acetonitrile.[6] It is recommended to prepare a stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C for up to one month to avoid repeated freeze-thaw cycles.[5] The compound is unstable in aqueous buffers and undergoes hydrolysis.[6] Therefore, fresh dilutions in culture medium should be prepared from the stock solution for each experiment.
-
Safety Precautions: Clasto-lactacystin β-lactone may be harmful if inhaled, ingested, or absorbed through the skin.[11] It is essential to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[12]
Protocol 1: Induction of Cell Cycle Arrest
This protocol provides a general guideline for treating cultured cells with clasto-lactacystin β-lactone to induce cell cycle arrest. The optimal concentration and incubation time will vary depending on the cell line and experimental objectives and should be determined empirically.
-
Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that will allow them to reach 50-60% confluency at the time of treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the clasto-lactacystin β-lactone stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. A typical starting range is 1-20 µM.[13] Include a vehicle control (DMSO) at the same final concentration as in the highest clasto-lactacystin β-lactone treatment.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of clasto-lactacystin β-lactone or the vehicle control.
-
Incubation: Incubate the cells for the desired period. A common incubation time to observe cell cycle effects is 16-24 hours.[14]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry, Western blotting).
Figure 2: General experimental workflow for studying cell cycle arrest.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
Flow cytometry is a standard method for analyzing cell cycle distribution based on DNA content.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.[8]
-
-
Data Acquisition and Analysis:
Protocol 3: Analysis of Cell Cycle Regulatory Proteins by Western Blotting
Western blotting can be used to assess the levels of key cell cycle proteins that are affected by proteasome inhibition.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[14]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, p21, p27, and a loading control like β-actin or GAPDH) overnight at 4°C.[18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Presentation: Efficacy of Clasto-Lactacystin β-Lactone
The effective concentration of clasto-lactacystin β-lactone can vary significantly between cell lines. The following table provides a summary of reported effective concentrations for inducing cellular effects.
| Cell Line | Effect Observed | Effective Concentration | Reference |
| Osteosarcoma Cells | Inhibition of cell cycle progression | Not specified, but noted as more potent than lactacystin | [4] |
| Murine Neuroblastoma | Neurite outgrowth, inhibition of cell cycle progression | Not specified, but noted as more potent than lactacystin | [2] |
| Hamster & Murine Cells | Inhibition of MHC class I presentation | 1-2 µM | [19] |
| Various Cancer Cells | Inhibition of cell cycle progression | IC50 = 50 nM (for 20S proteasome inhibition) | |
| Cell Culture (General) | Inhibition of ubiquitin-proteasome pathway | IC50 = 1 µM | [20] |
| Haloferax volcanii | Widespread effect on the proteome | 20-30 µM | [13] |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, it is crucial to incorporate proper controls and validation steps into your experimental design.
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control to account for any effects of the solvent on the cells.
-
Dose-Response and Time-Course: Perform dose-response experiments to determine the optimal concentration of clasto-lactacystin β-lactone for your specific cell line. A time-course experiment will help identify the optimal treatment duration.
-
Positive Controls: For cell cycle analysis, consider using a known cell cycle-arresting agent as a positive control.
-
Loading Controls: In Western blotting, always use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Biological Replicates: Perform experiments with at least three biological replicates to ensure the statistical significance of your findings.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 6. adipogen.com [adipogen.com]
- 7. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutic targeting of cancer cell cycle using proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. biocrick.com [biocrick.com]
- 13. Effect of proteasome inhibitor clasto-lactacystin-beta-lactone on the proteome of the haloarchaeon Haloferax volcanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Proteomic analysis of affinity-purified extracellular proteasomes reveals exclusively 20S complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Measuring Proteasome Activity with Clasto-Lactacystin β-Lactone
Abstract
The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The 20S proteasome, the catalytic core of this system, possesses multiple peptidase activities that are critical for targeted protein degradation. Accurate measurement of these activities is paramount for both basic research and drug development. Clasto-Lactacystin β-lactone, the active form of the natural product Lactacystin, is a highly specific and irreversible inhibitor of the 20S proteasome.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and techniques for using clasto-Lactacystin β-lactone to measure proteasome activity. We will delve into the mechanism of inhibition, provide detailed protocols for both in vitro and cell-based assays, and discuss critical experimental considerations to ensure data integrity and reproducibility.
Introduction: The 20S Proteasome and the Role of Clasto-Lactacystin β-Lactone
The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins.[3] Its catalytic core, the 20S proteasome, is a barrel-shaped structure composed of four stacked rings. The two inner rings contain the catalytically active β-subunits, which harbor three distinct proteolytic activities:
-
Chymotrypsin-like (CT-L): Cleaves after large hydrophobic residues.
-
Trypsin-like (T-L): Cleaves after basic residues.
-
Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH): Cleaves after acidic residues.[4]
Lactacystin, a metabolite produced by Streptomyces, was identified as a potent proteasome inhibitor.[5][6] Subsequent mechanistic studies revealed that Lactacystin itself is a prodrug that spontaneously converts to the highly reactive clasto-Lactacystin β-lactone (often referred to as omuralide).[5][6][7] This β-lactone is the active species that directly interacts with and inhibits the proteasome.[5][6]
Mechanism of Irreversible Inhibition
Clasto-Lactacystin β-lactone acts as a highly specific and irreversible inhibitor of the 20S proteasome.[1][8] Its mechanism involves the covalent modification of the N-terminal threonine residue of the active β-subunits within the 20S catalytic core. The strained β-lactone ring is susceptible to nucleophilic attack by the hydroxyl group of this threonine, leading to the formation of a stable ester bond. This acylation permanently inactivates the catalytic site. This irreversible nature makes clasto-Lactacystin β-lactone an invaluable tool for definitively blocking proteasome activity in a variety of experimental settings.
Figure 1. Mechanism of irreversible proteasome inhibition by clasto-Lactacystin β-lactone.
Experimental Design: Key Considerations
Robust and reproducible data are contingent on careful experimental design. Below are critical factors to consider when using clasto-Lactacystin β-lactone.
-
Specificity and Controls: Clasto-Lactacystin β-lactone is highly specific for the proteasome.[1] However, it is always prudent to include appropriate controls. A vehicle control (e.g., DMSO, the typical solvent for the inhibitor) is essential. For cell-based assays, a negative control compound with a similar chemical scaffold but no proteasome inhibitory activity, if available, can be beneficial.
-
Concentration and Incubation Time: The optimal concentration of clasto-Lactacystin β-lactone and the required incubation time will vary depending on the experimental system (purified proteasome vs. cell culture) and the desired level of inhibition. A dose-response and time-course experiment is highly recommended to determine the IC50 (half-maximal inhibitory concentration) in your specific system. For intact cells, an IC50 of approximately 1 µM is often reported.[1][9]
-
Cell Permeability: Clasto-Lactacystin β-lactone is cell-permeable, allowing for the study of proteasome activity in living cells.[1][8]
-
Reagent Stability and Handling: Clasto-Lactacystin β-lactone should be stored as recommended by the manufacturer, typically at -20°C.[10] Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots to avoid repeated freeze-thaw cycles.[11] The β-lactone can undergo hydrolysis in aqueous solutions, so it is advisable to add it to aqueous buffers immediately before use.[12]
| Parameter | In Vitro (Purified Proteasome) | In Cellulo (Cell-based) | Rationale |
| Typical Concentration | 50 nM - 1 µM | 1 µM - 25 µM | Higher concentrations are often needed in cells to account for cell permeability and potential off-target binding or metabolism. |
| Incubation Time | 15 - 60 minutes | 1 - 24 hours | Longer incubation times may be required for the inhibitor to penetrate cells and for downstream effects to manifest. |
| Solvent | DMSO | DMSO | Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). |
| Key Controls | Vehicle (DMSO), No enzyme | Vehicle (DMSO), Untreated cells | Essential for normalizing data and confirming the observed effects are due to proteasome inhibition. |
Protocols for Measuring Proteasome Activity
The following protocols provide a framework for measuring proteasome activity using clasto-Lactacystin β-lactone as a specific inhibitor. The primary method involves the use of fluorogenic peptide substrates that, upon cleavage by the proteasome, release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).[13]
In Vitro Proteasome Activity Assay Using Purified 20S Proteasome
This assay directly measures the activity of purified proteasome and is ideal for inhibitor screening and kinetic studies.
Materials:
-
Purified 20S proteasome
-
Clasto-Lactacystin β-lactone
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[14]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
DMSO
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm for AMC)[14]
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of clasto-Lactacystin β-lactone in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of clasto-Lactacystin β-lactone in assay buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of assay buffer to each well.
-
Add the diluted clasto-Lactacystin β-lactone or vehicle control to the appropriate wells.
-
Add the purified 20S proteasome to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to initiate the reaction. The final concentration of the substrate should be at or below its Km for the enzyme.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percent inhibition for each concentration of clasto-Lactacystin β-lactone relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Figure 2. Workflow for the in vitro proteasome activity assay.
Cell-Based Proteasome Activity Assay
This assay measures proteasome activity within intact cells, providing a more physiologically relevant context. There are two main approaches: measuring activity in cell lysates after treatment, or using cell-permeable substrates in live cells.
Materials:
-
Cultured cells
-
Clasto-Lactacystin β-lactone
-
Cell lysis buffer (e.g., a non-denaturing buffer like TSDG buffer)[15]
-
BCA protein assay kit
-
Fluorogenic proteasome substrate
-
Assay Buffer
-
DMSO
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Treatment:
-
Plate cells in a suitable culture dish and allow them to adhere overnight.
-
Treat cells with various concentrations of clasto-Lactacystin β-lactone or vehicle control for the desired duration (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay or a similar method.[15]
-
-
Proteasome Activity Assay:
-
In a 96-well plate, add a standardized amount of protein from each lysate to separate wells.
-
Add assay buffer to bring all wells to the same volume.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically as described in the in vitro protocol.
-
-
Data Analysis:
-
Calculate the reaction rate and normalize it to the protein concentration of the lysate.
-
Determine the percent inhibition relative to the vehicle-treated cells.
-
This method utilizes luminogenic or fluorogenic substrates that can cross the cell membrane, allowing for real-time measurement of proteasome activity in living cells.[17][18]
Materials:
-
Cultured cells in a white or black, clear-bottom 96-well plate
-
Clasto-Lactacystin β-lactone
-
Cell-permeable, luminogenic proteasome assay kit (e.g., Proteasome-Glo™ Cell-Based Assays)[17][19]
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate cells directly into the 96-well plate.
-
Treat cells with clasto-Lactacystin β-lactone or vehicle as described above.
-
-
Assay Protocol:
-
Measure Luminescence:
-
Measure the luminescent signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Calculate the percent inhibition relative to the vehicle-treated cells.
-
Troubleshooting and Validation
-
High Background Fluorescence/Luminescence: This can be due to substrate instability or non-specific cleavage by other proteases. Ensure fresh reagents are used and consider including a cocktail of non-proteasomal protease inhibitors in your lysis buffer for the cell lysate assay.
-
Low Signal: This may indicate low proteasome activity in your samples or insufficient substrate. Optimize the amount of purified proteasome or cell lysate used. For cell-based assays, ensure the cell number is within the linear range of the assay.[19]
-
Inconsistent Results: This can arise from variability in cell culture conditions, inconsistent lysis, or repeated freeze-thaw cycles of reagents. Maintain consistent cell passages and handling procedures. Aliquot reagents to minimize freeze-thaw cycles.
To validate your assay, confirm that the signal is indeed from the proteasome. This can be achieved by demonstrating a dose-dependent decrease in signal with increasing concentrations of clasto-Lactacystin β-lactone. Additionally, you can use other known proteasome inhibitors (e.g., MG132, bortezomib) as positive controls for inhibition.
Conclusion
Clasto-Lactacystin β-lactone is a powerful and specific tool for interrogating the activity of the 20S proteasome. Its irreversible mechanism of action provides a definitive means to block proteasomal function, enabling detailed studies of the ubiquitin-proteasome system. By carefully designing experiments and following robust protocols, researchers can leverage this inhibitor to gain valuable insights into cellular protein degradation in both health and disease, and to screen for novel therapeutic agents that modulate this critical pathway.
References
-
Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445. [Link]
-
Meul, T., Tsuchimoto, D., & Krüger, E. (2021). In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. STAR protocols, 2(2), 100526. [Link]
-
Verdoes, M., Florea, B. I., & Overkleeft, H. S. (2018). UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. [Link]
-
Valera, E., Dargahi, L., & Opportunities in Drug Discovery. (2013). Proteasome Assay in Cell Lysates. [Link]
-
BPS Bioscience. (2012). Data Sheet Clasto-lactacystin β-lactone. [Link]
-
UBPBio. Proteasome Activity Fluorometric Assay Kit II. [Link]
-
Bhattacharyya, S., Yu, H., Mim, C., & Matouschek, A. (2016). An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates. Analytical biochemistry, 504, 36–43. [Link]
-
de Bruin, G., Xin, B. T., Kraus, M., van der Stelt, M., van der Marel, G. A., Kisselev, A. F., Driessen, C., & Overkleeft, H. S. (2016). A set of activity-based probes to visualize human (immuno)proteasome activities. Angewandte Chemie (International ed. in English), 55(13), 4199–4203. [Link]
-
Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1997). Mechanistic studies on the inactivation of the proteasome by lactacystin in cultured cells. The Journal of biological chemistry, 272(1), 182–188. [Link]
Sources
- 1. clasto -Lactacystin b-Lactone [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound. | Sigma-Aldrich [merckmillipore.com]
- 7. Mechanistic studies on the inactivation of the proteasome by lactacystin in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. This compound, 20S proteasome inhibitor (CAS 154226-60-5) | Abcam [abcam.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. adipogen.com [adipogen.com]
- 13. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 14. ubpbio.com [ubpbio.com]
- 15. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 18. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]
- 19. promega.com [promega.com]
Application Notes and Protocols: Utilizing Clasto-Lactacystin β-Lactone in Major Histocompatibility Complex (MHC) Class I Antigen Presentation Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of clasto-lactacystin β-lactone, a potent and irreversible proteasome inhibitor, in the study of Major Histocompatibility Complex (MHC) class I antigen presentation. This document delves into the underlying scientific principles, provides detailed experimental protocols, and offers insights into data interpretation and troubleshooting.
Introduction: The Critical Role of the Proteasome in Adaptive Immunity
The adaptive immune system's ability to recognize and eliminate virally infected or cancerous cells is critically dependent on the MHC class I antigen presentation pathway.[1][2] This intricate cellular process involves the degradation of intracellular proteins into small peptides by the proteasome, a multi-catalytic protease complex.[3][4][5] These peptides, typically 8-10 amino acids in length, are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1][6] Within the ER, these peptides are loaded onto nascent MHC class I molecules. The stable peptide-MHC class I complexes are subsequently transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes (CTLs).[1][2] This presentation serves as a molecular signature of the cell's internal state, allowing CTLs to identify and destroy abnormal cells.
The proteasome is, therefore, a central gatekeeper in this surveillance mechanism.[7][8][9] Its chymotrypsin-like, trypsin-like, and caspase-like activities are responsible for generating the vast repertoire of peptides for MHC class I loading.[10] Interfering with proteasome function provides a powerful tool to dissect the mechanics of antigen processing and to understand how pathogens or tumors might evade immune detection.
Clasto-Lactacystin β-Lactone: A Precision Tool for Proteasome Inhibition
Clasto-lactacystin β-lactone is the biologically active form of lactacystin, a natural product isolated from Streptomyces.[11][12] Lactacystin itself is a pro-drug that spontaneously converts to the β-lactone form in aqueous solution.[11] This β-lactone derivative is a highly potent and irreversible inhibitor of the 20S proteasome.[12][13]
Mechanism of Action: Clasto-lactacystin β-lactone covalently modifies the N-terminal threonine residue of the catalytic β-subunits of the proteasome.[10] This irreversible binding blocks all three major peptidase activities of the proteasome.[10] By inhibiting the proteasome, clasto-lactacystin β-lactone effectively halts the degradation of intracellular proteins, thereby preventing the generation of antigenic peptides required for MHC class I presentation.[10] This blockade of antigen processing leads to a subsequent reduction in the display of peptide-MHC class I complexes on the cell surface, impairing the recognition of target cells by CTLs.[10]
Advantages in Research:
-
Irreversibility: Provides a sustained and complete inhibition of proteasome activity, simplifying the interpretation of experimental results.
-
High Specificity: Exhibits a strong preference for the proteasome over other cellular proteases.[10]
-
Cell Permeability: Readily enters cells, making it suitable for in vitro and cell-based assays.[10][13]
Safety, Handling, and Storage of Clasto-Lactacystin β-Lactone
3.1. Safety Precautions:
Clasto-lactacystin β-lactone is a potent bioactive compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3][4]
-
Handling: Avoid inhalation of dust or contact with skin and eyes.[3][7] Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
3.2. Reconstitution and Storage:
-
Reconstitution: Clasto-lactacystin β-lactone is typically supplied as a solid. It is soluble in DMSO and acetonitrile.[14] For cell culture experiments, prepare a concentrated stock solution in sterile DMSO.
-
Storage of Solid: Store the solid compound at -20°C under desiccating conditions.[15][16]
-
Storage of Stock Solutions: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10][14] Stock solutions in DMSO are generally stable for up to one month at -20°C. Note that clasto-lactacystin β-lactone can hydrolyze in aqueous buffers.[14]
Experimental Protocols
The following protocols provide a framework for utilizing clasto-lactacystin β-lactone to investigate its impact on MHC class I antigen presentation. The model antigen ovalbumin (OVA) and its immunodominant peptide SIINFEKL are commonly used in these assays.
Protocol 1: Inhibition of Endogenous Antigen Presentation
This protocol assesses the effect of clasto-lactacystin β-lactone on the presentation of an endogenously expressed antigen.
Workflow for Inhibition of Endogenous Antigen Presentation
Caption: Workflow for assessing the inhibition of endogenous antigen presentation by clasto-lactacystin β-lactone.
Materials:
-
Antigen-presenting cells (APCs) expressing the H-2Kb MHC class I molecule (e.g., DC2.4, RMA cells).
-
APCs endogenously expressing a model antigen (e.g., ovalbumin).
-
Clasto-lactacystin β-lactone (reconstituted in DMSO).
-
Vehicle control (DMSO).
-
Complete cell culture medium.
-
Fluorescently labeled monoclonal antibody specific for the peptide-MHC complex (e.g., PE-conjugated anti-SIINFEKL/H-2Kb antibody, clone 25-D1.16).[5]
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Cell Plating: Plate APCs at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare working solutions of clasto-lactacystin β-lactone in complete medium. A typical concentration range to test is 1-10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
Antigen Expression (if applicable): If using a system with inducible antigen expression, add the inducing agent at this step.
-
Incubation: Continue to incubate the cells for a period sufficient for antigen processing and presentation (typically 4-6 hours).
-
Staining:
-
Harvest the cells gently (e.g., using a cell scraper for adherent cells).
-
Wash the cells with flow cytometry buffer.
-
Resuspend the cells in the flow cytometry buffer containing the fluorescently labeled anti-peptide-MHC I antibody.
-
Incubate on ice for 30 minutes, protected from light.
-
-
Flow Cytometry:
-
Wash the cells twice with flow cytometry buffer to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the stained cells. A significant decrease in MFI in the clasto-lactacystin β-lactone-treated group compared to the vehicle control indicates inhibition of antigen presentation.
Protocol 2: Control Experiment - Exogenous Peptide Pulsing
This essential control experiment demonstrates that clasto-lactacystin β-lactone does not interfere with the loading of pre-processed peptides onto MHC class I molecules.
Workflow for Exogenous Peptide Pulsing Control
Caption: Control experiment workflow to confirm clasto-lactacystin β-lactone does not affect exogenous peptide loading.
Materials:
-
Same as Protocol 1, with the addition of the antigenic peptide (e.g., SIINFEKL).
Procedure:
-
Cell Plating and Inhibitor Treatment: Follow steps 1 and 2 from Protocol 1.
-
Peptide Pulsing:
-
After the 1-2 hour pre-treatment with the inhibitor, add the exogenous peptide (e.g., SIINFEKL at 1-10 µg/mL) directly to the wells.
-
Incubate for 1-2 hours at 37°C to allow for peptide binding to surface MHC class I molecules.
-
-
Staining and Flow Cytometry: Follow steps 5-7 from Protocol 1.
Expected Outcome: There should be no significant difference in the MFI between the clasto-lactacystin β-lactone-treated and vehicle control groups. This confirms that the inhibitor's effect is on the processing of endogenous antigens and not on the peptide-loading step itself.
Data Interpretation and Expected Results
| Experimental Condition | Expected Outcome | Interpretation |
| Endogenous Antigen Presentation | ||
| Vehicle Control | High MFI of peptide-MHC I complexes | Normal antigen processing and presentation. |
| Clasto-Lactacystin β-Lactone | Significantly reduced MFI | Inhibition of proteasome-dependent antigen processing. |
| Exogenous Peptide Pulsing | ||
| Vehicle Control + Peptide | High MFI of peptide-MHC I complexes | Successful loading of exogenous peptide onto surface MHC I. |
| Clasto-Lactacystin β-Lactone + Peptide | High MFI, similar to vehicle control | Clasto-lactacystin β-lactone does not affect peptide loading. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of antigen presentation observed | - Inhibitor concentration is too low.- Incubation time is too short.- Inhibitor has degraded. | - Perform a dose-response titration of clasto-lactacystin β-lactone.- Increase the pre-incubation time.- Use a fresh stock of the inhibitor. Confirm its activity with a proteasome activity assay. |
| High cell death in inhibitor-treated wells | - Inhibitor concentration is too high.- Prolonged incubation. | - Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration.[17]- Reduce the incubation time. |
| No signal in the vehicle control (endogenous assay) | - Low or no expression of the antigen.- Low expression of the specific MHC class I allele. | - Confirm antigen expression by Western blot or qPCR.- Ensure the cell line expresses the correct MHC allele for the peptide being studied. |
| High background staining | - Non-specific antibody binding. | - Include an isotype control antibody.- Optimize antibody concentration.- Ensure adequate washing steps. |
Conclusion
Clasto-lactacystin β-lactone is an invaluable tool for elucidating the role of the proteasome in MHC class I antigen presentation. Its potent and irreversible inhibitory action allows for the precise dissection of this critical immune pathway. By following the detailed protocols and considering the potential troubleshooting scenarios outlined in these application notes, researchers can confidently employ this compound to advance our understanding of immune surveillance and to inform the development of novel immunotherapies.
References
-
BioCrick. (n.d.). Clasto-Lactacystin β-lactone-MSDS. Retrieved from [Link]
- Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. Journal of Biological Chemistry, 272(20), 13437–13445.
- Kloetzel, P. M. (2001). The proteasome and MHC class I antigen processing. Biochimie, 83(3-4), 295–298.
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National Cancer Institute. (n.d.). Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells. NCBI. Retrieved from [Link]
- Rock, K. L., & Goldberg, A. L. (1999). Degradation of cell proteins and the generation of MHC class I-presented peptides. Annual Review of Immunology, 17, 739–779.
- Yewdell, J. W., & Bennink, J. R. (2015). A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics. Methods in Molecular Biology, 1333, 169–181.
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Springer Nature. (n.d.). A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics. Retrieved from [Link]
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SB-PEPTIDE. (n.d.). OVA 257 264 peptide (SIINFEKL)– CAS: 138831-86-4. Retrieved from [Link]
- Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound. The Journal of biological chemistry, 271(13), 7273–7276.
- Stessman, H. A., Mansour, A., & Baughn, L. B. (2017). Selective inhibitor of proteasome's caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites. PloS one, 12(9), e0184288.
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Bio-Rad. (n.d.). Immune response - Antigen presentation by MHC class I Pathway Map. Retrieved from [Link]
- Norbury, C. C., Basta, S., Donohue, K. B., Robinson, D. P., Blum, J. S., & Yewdell, J. W. (2004). Cellular protein is the source of cross-priming antigen in vivo.
- Le-Saux, A., & Rock, K. L. (2023). Alternate MHC I Antigen Presentation Pathways Allow CD8+ T-cell Recognition and Killing of Cancer Cells in the Absence of β2M or TAP. Cancer Immunology Research, 11(11), 1438–1451.
- Blander, J. M. (2018). A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro. Current protocols in immunology, 122(1), e49.
- Hewitt, E. W. (2003). The MHC class I antigen presentation pathway: strategies for viral immune evasion. Immunology, 110(2), 163–169.
- Ljunggren, H. G., & Thorpe, C. J. (1996). Principles of MHC class I-mediated antigen presentation and T cell selection.
- van Hateren, A., Bailey, A., & Elliott, T. (2017). Recent advances in Major Histocompatibility Complex (MHC) class I antigen presentation: Plastic MHC molecules and TAPBPR-mediated quality control. F1000Research, 6, 131.
- Al-Katabi, A., & Joyce, S. (2023). Targeting Proteasomes and the MHC Class I Antigen Presentation Machinery to Treat Cancer, Infections and Age-Related Diseases. International journal of molecular sciences, 24(23), 16938.
- Bogyo, M., Gaczynska, M., & Ploegh, H. L. (1997).
- van Endert, P. M. (2011). A proteasome-dependent, TAP-independent pathway for cross-presentation of phagocytosed antigen. EMBO reports, 12(11), 1091–1092.
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ResearchGate. (n.d.). MHC class I antigen presentation pathway. Proteins with ubiquitin tags... [Image]. Retrieved from [Link]
- Saini, S. K., & Cresswell, P. (2015). The first step of peptide selection in antigen presentation by MHC class I molecules.
- Blander, J. M. (2018). A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro. Current Protocols in Immunology, 122, e49.
- Gil-Torregrosa, B. C., Lennon-Duménil, A. M., Dalod, M., Goud, B., & Amigorena, S. (2001). Presentation of Exogenous Antigens on Major Histocompatibility Complex (MHC) Class I and MHC Class II Molecules Is Differentially Regulated during Dendritic Cell Maturation. The Journal of experimental medicine, 194(9), 1259–1269.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting clasto-Lactacystin β-Lactone Experiments
Welcome to the technical support resource for researchers utilizing clasto-lactacystin β-lactone. This guide is designed to provide in-depth troubleshooting for common issues encountered during experimentation, ensuring the successful application of this potent and selective proteasome inhibitor. My aim is to move beyond simple protocol recitation and delve into the causality behind experimental outcomes, empowering you to diagnose and resolve challenges effectively.
Understanding the Tool: The Ubiquitin-Proteasome System and clasto-Lactacystin β-Lactone
The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells, regulating a vast array of cellular processes including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][2][3] The 26S proteasome, a large multi-catalytic protease complex, is the central executioner of the UPS.[3][4] It is composed of a 20S catalytic core particle and one or two 19S regulatory particles.[3][4]
Clasto-lactacystin β-lactone, also known as omuralide, is the active metabolite of lactacystin.[5][6][7] It acts as a potent, cell-permeable, and irreversible inhibitor of the 20S proteasome.[5][8][9] Its mechanism involves the covalent modification of the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome, thereby inhibiting its chymotrypsin-like, trypsin-like, and caspase-like activities.[7][10][11][12] It is often more potent than its parent compound, lactacystin, due to its enhanced cell permeability.[6][10]
Frequently Asked Questions (FAQs)
Q1: What is the difference between lactacystin and clasto-lactacystin β-lactone?
A1: Lactacystin is a natural product from Streptomyces that acts as a prodrug.[13][14] In aqueous solutions and within cells, it spontaneously converts to its active form, clasto-lactacystin β-lactone, which is the species that directly interacts with and inhibits the proteasome.[11][13][14] Clasto-lactacystin β-lactone is often preferred for its higher potency and more direct action.[6][10]
Q2: How should I store and handle clasto-lactacystin β-lactone?
A2: Proper storage is critical for maintaining the compound's activity. Refer to the table below for general guidelines, but always consult your supplier's datasheet for specific instructions.
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C under desiccating conditions. | Protects from hydrolysis and degradation. Can be stable for up to two years.[6][8] |
| Stock Solution (in DMSO) | Store at -20°C in small aliquots.[10] | Minimizes freeze-thaw cycles which can degrade the compound. Solutions can be stable for up to one month.[10] |
| Aqueous Solutions | Prepare fresh for each experiment and use immediately.[10][11] | The β-lactone ring is susceptible to hydrolysis in aqueous buffers, leading to inactivation.[11] |
Q3: At what concentration should I use clasto-lactacystin β-lactone?
A3: The effective concentration can vary significantly depending on the cell line, treatment duration, and experimental endpoint. A typical starting point for cell culture experiments is in the range of 1-10 µM.[8][15] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. The reported IC50 value for 20S proteasome inhibition is approximately 50 nM.
Q4: How long should I treat my cells with the inhibitor?
A4: Treatment times can range from a few hours to 24 hours or longer, depending on the desired outcome. For observing the accumulation of short-lived proteins, a 2-6 hour treatment is often sufficient.[16] For studies on cell cycle arrest or apoptosis, longer incubation times (e.g., 12-24 hours) may be necessary.
Troubleshooting Guide: "My clasto-lactacystin β-lactone is not working!"
When the expected experimental outcome is not observed, a systematic approach to troubleshooting is essential. The following guide will walk you through potential points of failure, from the simplest to the more complex.
Step 1: Verify the Integrity and Handling of the Inhibitor
The most common reason for a lack of effect is the inactivation of the inhibitor itself.
Potential Problem: The clasto-lactacystin β-lactone has degraded.
Troubleshooting Protocol:
-
Review Storage Conditions: Confirm that the solid compound and stock solutions have been stored according to the manufacturer's recommendations (typically -20°C, protected from light and moisture).[11]
-
Check Aliquoting and Freeze-Thaw Cycles: Excessive freeze-thaw cycles of the DMSO stock can lead to degradation. Prepare small, single-use aliquots to avoid this.
-
Assess Solubility: Ensure the compound is fully dissolved in your stock solution (e.g., in DMSO).[9] Precipitates indicate that the effective concentration is lower than intended.
-
Consider Fresh Preparation: If in doubt, prepare a fresh stock solution from the solid compound. When diluting into aqueous media for your experiment, do so immediately before adding it to your cells to minimize hydrolysis.[10][11]
Step 2: Confirm Proteasome Inhibition in Your Cellular System
Before assessing downstream effects (e.g., apoptosis, cell cycle arrest), it is crucial to confirm that the proteasome is indeed being inhibited in your cells at the concentration and time point you are using.
Potential Problem: The inhibitor is not effectively inhibiting the proteasome in your specific cell line or experimental conditions.
Experimental Workflow for Verification:
The most direct way to confirm proteasome inhibition is to measure the accumulation of ubiquitinated proteins or to directly assay the proteolytic activity of the proteasome.
Caption: Workflow for verifying proteasome inhibition.
Detailed Protocols:
-
Method 1: Western Blot for Ubiquitinated Proteins
-
Cell Treatment: Treat your cells with a range of clasto-lactacystin β-lactone concentrations (e.g., 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a suitable duration (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells in a buffer containing a broad-spectrum protease and phosphatase inhibitor cocktail. It is also advisable to include a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), to preserve the polyubiquitin chains.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for ubiquitin.
-
Expected Outcome: A successful inhibition will result in a significant accumulation of high molecular weight polyubiquitinated proteins, appearing as a smear in the lanes corresponding to the treated samples compared to the vehicle control.
-
-
Method 2: Direct Proteasome Activity Assays Several commercial kits are available to directly measure the different proteolytic activities of the proteasome in cell lysates or even in living cells. These assays typically use a specific peptide substrate linked to a fluorophore or a luminogenic molecule.[17][18][19]
Assay Type Substrate Example Measures Chymotrypsin-like Suc-LLVY-AMC or Suc-LLVY-aminoluciferin[17][18][20] The most robust proteasomal activity. Trypsin-like Boc-LRR-AMC or Z-LRR-aminoluciferin[18][20] A secondary proteasomal activity. Caspase-like Z-LLE-AMC or Z-nLPnLD-aminoluciferin[18][20] Also known as post-glutamyl peptide hydrolyzing activity. General Protocol Outline (Luminescent Cell-Based Assay):
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat cells with your inhibitor and controls.
-
Add the assay reagent, which contains the specific luminogenic substrate and cell lysis agents.[17][18]
-
Incubate for a short period to allow for substrate cleavage.
-
Measure the luminescent signal, which is proportional to the proteasome activity.[17][19]
-
Step 3: Evaluate Downstream Readouts and Cellular Context
If you have confirmed proteasome inhibition but are still not observing the expected downstream phenotype (e.g., cell death, accumulation of a specific protein), consider the following factors.
Potential Problem: The cellular context or the specific downstream assay is influencing the outcome.
Troubleshooting Considerations:
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to proteasome inhibitors.[15][21] This can be due to differences in the basal level of proteasome activity, expression of specific E3 ligases, or the activation of compensatory pathways. Consider testing your hypothesis in a different cell line if possible.
-
Protein of Interest Turnover Rate: If you are looking for the accumulation of a specific protein, ensure that it is a known substrate of the proteasome and has a relatively short half-life. A long-lived protein will not show significant accumulation even with effective proteasome inhibition.
-
Assay Sensitivity and Timing: The timing of your downstream assay is critical. For example, apoptosis may only be detectable after 12-24 hours of sustained proteasome inhibition. Ensure your assay is sensitive enough to detect the changes you are looking for and is being performed at an appropriate time point.
-
Off-Target Effects: While clasto-lactacystin β-lactone is highly selective for the proteasome, at very high concentrations, off-target effects cannot be entirely ruled out. This is another reason why a proper dose-response curve is essential. It has been noted to also act as a calpain and cathepsin inhibitor.[10][11]
Logical Troubleshooting Pathway
Caption: A step-by-step decision tree for troubleshooting.
By systematically working through these steps, you can effectively diagnose the root cause of the issue and get your experiments with clasto-lactacystin β-lactone back on track.
References
-
Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of biological chemistry, 271(13), 7273–7276. [Link]
-
Data Sheet Clasto-lactacystin β-lactone. (2012). BPS Bioscience. Retrieved January 2, 2026, from [Link]
-
Lukasiak, S., et al. (2012). Monitoring of ubiquitin-proteasome activity in living cells using a Degron (dgn)-destabilized green fluorescent protein (GFP)-based reporter protein. Journal of visualized experiments : JoVE, (69), e4309. [Link]
-
de Vrij, F. M. S., et al. (2019). Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes. Frontiers in Molecular Biosciences, 6, 72. [Link]
-
Coy-Díaz, H. H., et al. (2017). Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis. Cell chemical biology, 24(10), 1209–1221. [Link]
-
de Vrij, F. M. S., et al. (2019). Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes. Frontiers in molecular biosciences, 6, 72. [Link]
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This compound (Proteasome Inhibitor) | CAS 154226-60-5. (n.d.). Enzo Life Sciences. Retrieved January 2, 2026, from [Link]
-
Leggett, D. S., et al. (2005). Proteasomes: Isolation and Activity Assays. Current protocols in protein science, Chapter 21, Unit 21.6. [Link]
-
Lactacystin. (2023, November 28). In Wikipedia. [Link]
-
Craiu, A., et al. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445. [Link]
-
Geng, F., & Wenzel, S. (2014). Measurement of the Multiple Activities of 26S Proteasomes. Methods in molecular biology (Clifton, N.J.), 1174, 139–149. [Link]
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Valera, E., et al. (2014). Proteasome Assay in Cell Lysates. Bio-protocol, 4(13), e1167. [Link]
-
Craiu, A., et al. (1997). Effects of lactacystin and clasto-lactacystin -lactone on protein degradation in different cell types. Journal of Biological Chemistry, 272(20), 13437-13445. [Link]
-
Myung, J., Kim, K. B., & Crews, C. M. (2001). The ubiquitin-proteasome pathway and proteasome inhibitors. Medicinal research reviews, 21(4), 245–273. [Link]
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Goldberg, A. L. (2012). Development of proteasome inhibitors as research tools and cancer drugs. The Journal of cell biology, 199(4), 583–589. [Link]
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Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & biology, 8(8), 739–758. [Link]
-
Haglund, C., et al. (2014). Identification of an inhibitor of the ubiquitin–proteasome system that induces accumulation of polyubiquitinated proteins in the absence of blocking proteasome activity. MedChemComm, 5(4), 484-492. [Link]
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Ghandadi, M., & Sahebkar, A. (2021). Ubiquitin–proteasome system and the role of its inhibitors in cancer therapy. Open Biology, 11(4), 200392. [Link]
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Manasanch, E. E., & Orlowski, R. Z. (2017). Proteasome inhibitors in cancer therapy. Nature reviews. Clinical oncology, 14(7), 417–433. [Link]
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How to use proteasome inhibitors in western blot samples? (2022, March 12). Reddit. Retrieved January 2, 2026, from [Link]
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Wójcik, P., et al. (2024). Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. Postepy higieny i medycyny doswiadczalnej (Online), 78, 1-13. [Link]
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Craiu, A., et al. (1997). Lactacystin and clasto-Lactacystin -Lactone Modify Multiple Proteasome -Subunits and Inhibit Intracellular Protein Degradation and Major Histocompatibility Complex Class I Antigen Presentation. Journal of Biological Chemistry, 272(20), 13437-13445. [Link]
-
This compound, 20S proteasome inhibitor (ab141412). (n.d.). Abcam. Retrieved January 2, 2026, from [Link]
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Technical Support Center: Optimizing Clasto-Lactacystin β-Lactone Treatment Time
Welcome to the technical support center for clasto-lactacystin β-lactone, a potent, irreversible, and cell-permeable inhibitor of the 20S proteasome. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing experimental protocols. Here, we delve into the causality behind experimental choices to ensure scientifically sound and reproducible results.
Understanding the Mechanism: The Foundation of Optimization
Clasto-lactacystin β-lactone is the active metabolite of lactacystin.[1] It exerts its inhibitory effect by covalently modifying the N-terminal threonine residues of the catalytic β-subunits of the proteasome, leading to an irreversible blockade of its proteolytic activities.[2] This potent inhibitor is at least ten times more active than its parent compound, lactacystin, likely due to increased cell permeability.[2] Understanding this irreversible mechanism is crucial for optimizing treatment time; unlike reversible inhibitors, the duration of exposure directly correlates with the extent of proteasome inactivation, but also with the potential for cytotoxicity.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when designing experiments with clasto-lactacystin β-lactone.
Q1: What is a good starting concentration for my experiments?
A typical starting concentration for many cell lines is in the range of 1-10 µM.[3] The IC50 for inhibiting proteasome activity in cell culture is approximately 1 µM.[3] However, the optimal concentration is highly dependent on the cell type and the specific biological question. Some cell lines may be more resistant to proteasome inhibitors, requiring higher concentrations.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q2: How long should I treat my cells with clasto-lactacystin β-lactone?
A treatment time of 1 to 2 hours has been shown to be sufficient to reduce the degradation of both short- and long-lived proteins in various mammalian cell lines.[5] For experiments focused on accumulating ubiquitinated proteins for detection by Western blot, a treatment of 1µM has been used, though the exact time should be optimized.[6] However, the optimal treatment time is a balance between achieving maximal proteasome inhibition and minimizing off-target effects and cytotoxicity. For longer-term studies, it's important to consider the stability of the compound in your culture media.
Q3: How stable is clasto-lactacystin β-lactone in solution?
Stock solutions of clasto-lactacystin β-lactone in DMSO are stable for up to one month when stored at -20°C. However, the compound is known to hydrolyze rapidly in aqueous buffers. For this reason, it is recommended to prepare fresh dilutions in culture medium for each experiment.
Q4: How can I confirm that the proteasome is being inhibited in my experiment?
The most direct way to confirm proteasome inhibition is to measure the accumulation of ubiquitinated proteins. This is typically done by Western blotting for total ubiquitin. A successful inhibition will result in a smear of high-molecular-weight ubiquitinated proteins. Another approach is to monitor the levels of a known short-lived protein that is degraded by the proteasome, such as p53 or c-Myc. Inhibition of the proteasome will lead to the stabilization and accumulation of these proteins. Additionally, commercially available kits can directly measure the chymotrypsin-like activity of the proteasome in cell lysates.[7]
Troubleshooting Guide: Navigating Experimental Challenges
This section provides a structured approach to troubleshooting common issues encountered when optimizing clasto-lactacystin β-lactone treatment time.
| Observation | Potential Cause | Recommended Solution |
| No or low accumulation of ubiquitinated proteins | Insufficient treatment time: The incubation period may be too short for the inhibitor to effectively inactivate the proteasome. | Increase the treatment time in a step-wise manner (e.g., 1, 2, 4, 6 hours) and assess ubiquitin accumulation at each time point by Western blot. |
| Suboptimal inhibitor concentration: The concentration of clasto-lactacystin β-lactone may be too low for your specific cell line. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) for a fixed, intermediate time (e.g., 2 hours) to identify a more effective concentration. | |
| Degraded inhibitor: The inhibitor may have lost activity due to improper storage or handling. | Prepare a fresh stock solution of clasto-lactacystin β-lactone in DMSO and use it to make fresh dilutions in media for your experiment. | |
| Significant cell death at early time points | High inhibitor concentration: The concentration used may be too toxic for your cell line. | Reduce the concentration of clasto-lactacystin β-lactone. Even a potent inhibitor can have off-target effects at high concentrations. |
| Cell line sensitivity: Your cell line may be particularly sensitive to proteasome inhibition. | Shorten the treatment time. For sensitive cells, a 1-hour treatment may be sufficient to observe proteasome inhibition with minimal cytotoxicity. | |
| Inconsistent results between experiments | Variability in cell confluence: The density of your cell culture can affect their response to the inhibitor. | Ensure that you seed the same number of cells for each experiment and that they are at a consistent confluency at the time of treatment. |
| Inconsistent incubation times: Even small variations in the duration of treatment can lead to different outcomes. | Use a timer and be precise with your incubation times. For longer time points, consider staggering the start of your treatments. | |
| Accumulation of ubiquitinated proteins, but no downstream effect of interest | Timing of the downstream event: The cellular process you are studying may occur at a later time point after proteasome inhibition. | Perform a longer time-course experiment, assessing your downstream marker at various time points after the initial 1-2 hours of treatment (e.g., 4, 8, 12, 24 hours). |
| Alternative degradation pathways: The protein or pathway of interest may not be solely dependent on the proteasome. | Consider the possibility of lysosomal degradation or other proteolytic systems being involved. You can use inhibitors of these pathways as controls. |
Experimental Protocol: A Step-by-Step Guide to Optimizing Treatment Time
This protocol provides a framework for a time-course experiment to determine the optimal clasto-lactacystin β-lactone treatment duration for your specific cell line and experimental goals.
Objective: To identify the shortest incubation time that results in significant proteasome inhibition with minimal impact on cell viability.
Materials:
-
Clasto-lactacystin β-lactone
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (lysis buffer, antibodies against ubiquitin and a housekeeping protein)
-
Proteasome activity assay kit (optional, but recommended for quantitative analysis)[8]
-
Cell viability assay kit (e.g., MTT or similar)[9]
-
96-well plates and multi-well cell culture plates
Part 1: Time-Course for Proteasome Inhibition
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat the cells with a pre-determined, fixed concentration of clasto-lactacystin β-lactone (e.g., 5 µM). Include a vehicle control (DMSO).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Sample Preparation:
-
For Western blotting, lyse the cells and collect the protein lysates.
-
For the proteasome activity assay, follow the kit manufacturer's instructions for cell lysis.
-
-
Analysis:
-
Western Blot: Perform a Western blot to detect the accumulation of ubiquitinated proteins. Use an antibody against total ubiquitin. Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal loading.
-
Proteasome Activity Assay: Measure the chymotrypsin-like activity of the proteasome in the cell lysates according to the kit protocol.
-
Part 2: Time-Course for Cell Viability
-
Cell Seeding: Seed your cells in a 96-well plate.
-
Treatment: Treat the cells with the same concentration of clasto-lactacystin β-lactone as in Part 1. Include a vehicle control.
-
Time Points: Perform the cell viability assay at the same time points as in Part 1 (e.g., 0, 1, 2, 4, 6, and 8 hours). For a more comprehensive analysis of cytotoxicity, you can extend the time course to 24 and 48 hours.
-
Analysis: Follow the protocol for your chosen cell viability assay (e.g., MTT assay).[9]
Data Interpretation
-
Proteasome Inhibition: You should observe a time-dependent increase in the accumulation of ubiquitinated proteins and a corresponding decrease in proteasome activity.
-
Cell Viability: You will likely see a time-dependent decrease in cell viability.
-
Optimal Treatment Time: The optimal treatment time is the point at which you see significant proteasome inhibition with minimal loss of cell viability. For many applications, a 1-2 hour treatment will be in this optimal range.
Visualizing the Workflow
Caption: Workflow for optimizing clasto-lactacystin β-lactone treatment time.
Signaling Pathway: The Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome System and the point of inhibition.
References
-
Bio-protocol. (2011). MTT Assay of Cell Numbers after Drug/Toxin Treatment. Available at: [Link]
- Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445.
- Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound. The Journal of biological chemistry, 271(13), 7273–7276.
- Fenteany, G., Standaert, R. F., Reichard, G. A., Corey, E. J., & Schreiber, S. L. (1994). A beta-lactone related to lactacystin induces neurite outgrowth in a neuroblastoma cell line and inhibits cell cycle progression in an osteosarcoma cell line.
- Imajoh-Ohmi, S., Kawaguchi, T., & Omura, S. (1999). Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochimica et biophysica acta, 1451(1), 206–210.
- BenchChem. (2025).
- Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445.
- Reits, E. A., Vos, J. C., Grommé, M., & Neefjes, J. (1997). The major substrates for proteasomes are short-lived proteins.
- Rock, K. L., Gramm, C., Rothstein, L., Clark, K., Stein, R., Dick, L., Hwang, D., & Goldberg, A. L. (1994). Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules. Cell, 78(5), 761–771.
- BPS Bioscience. (n.d.).
- Cayman Chemical. (n.d.). Clasto-Lactacystin β-lactone (CAS 154226-60-5).
- Fenteany, G., & Schreiber, S. L. (1998). Lactacystin, proteasome function, and cell fate. The Journal of biological chemistry, 273(15), 8545–8548.
- Sigma-Aldrich. (n.d.). clasto-Lactacystin β-Lactone.
- BenchChem. (2025). Technical Support Center: Troubleshooting Variability in Taxoquinone Proteasome Inhibition Experiments.
- Abcam. (n.d.). This compound, 20S proteasome inhibitor (CAS 154226-60-5).
- MedChemExpress. (n.d.). clasto-Lactacystin β-lactone (Omuralide) | Proteasome Inhibitor.
- Imajoh-Ohmi, S., Kawaguchi, T., & Omura, S. (1999). Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochimica et biophysica acta, 1451(1), 206–210.
- BPS Bioscience. (n.d.).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. bio-protocol.org [bio-protocol.org]
Navigating Proteasome Inhibition: A Technical Guide to Clasto-Lactacystin β-Lactone
Welcome to the technical support center for clasto-lactacystin β-lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective use of this potent proteasome inhibitor. Here, we address common challenges, particularly concerning off-target effects, and offer troubleshooting strategies to ensure the integrity and reproducibility of your experimental data.
Introduction to Clasto-Lactacystin β-Lactone
Clasto-lactacystin β-lactone is the active, cell-permeable, and irreversible inhibitor of the 20S proteasome.[1][2][3] It is derived from the natural product lactacystin, which undergoes spontaneous conversion to the β-lactone form in aqueous solutions.[4][5] This active metabolite is significantly more potent than its precursor, lactacystin.[3][6] Its primary mechanism of action involves the covalent modification of the N-terminal threonine residues of the catalytic β-subunits within the 20S proteasome, leading to the inhibition of its chymotrypsin-like, trypsin-like, and caspase-like peptidase activities.[7][8]
While highly specific for the proteasome, like many inhibitors, high concentrations or specific cellular contexts can lead to off-target effects. Understanding and mitigating these effects is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of clasto-lactacystin β-lactone?
A1: The most commonly reported off-target effects of clasto-lactacystin β-lactone are the inhibition of other cellular proteases, namely calpains and cathepsins .[7][8] Additionally, it has been shown to be a partial inhibitor of the branched-chain amino acid preferring peptidase (BrAAP) activity of the proteasome.[2] It is important to note that many observed cellular changes are pleiotropic effects of on-target proteasome inhibition (e.g., induction of cellular stress responses) rather than direct off-target interactions.
Q2: How can I be sure that the observed effects in my experiment are due to proteasome inhibition and not off-target activities?
A2: This is a critical question. A multi-pronged approach is recommended to validate that your observations are a direct consequence of proteasome inhibition:
-
Dose-Response Analysis: Perform a dose-response curve for clasto-lactacystin β-lactone in your experimental system. The concentration at which you observe your phenotype of interest should align with the known IC50 for proteasome inhibition (typically in the nanomolar to low micromolar range).[1]
-
Use of Multiple, Structurally Unrelated Proteasome Inhibitors: Corroborate your findings with other specific proteasome inhibitors that have different chemical structures and potentially different off-target profiles (e.g., MG-132, bortezomib, or epoxomicin).
-
Genetic Controls: The gold standard for validating on-target effects is to use genetic approaches. Employing siRNA or CRISPR/Cas9 to knock down specific proteasome subunits should phenocopy the effects observed with clasto-lactacystin β-lactone.[9][10][11][12]
-
Inactive Control Compound: Use an inactive analog of the inhibitor as a negative control. While not widely commercially available as a standalone product, clasto-lactacystin dihydroxy acid, the hydrolysis product of lactacystin, is inactive against the proteasome and can serve as an excellent negative control if accessible.[4][5][13]
Q3: My cells are dying, but I'm not sure if it's due to specific proteasome inhibition or general cellular toxicity. How can I differentiate?
A3: Proteasome inhibition is expected to induce apoptosis in many cell types, particularly rapidly dividing cells, due to the accumulation of pro-apoptotic proteins and the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[14][15][16][17] To distinguish this from non-specific cytotoxicity:
-
Confirm Proteasome Inhibition: At the concentrations causing cell death, confirm that the proteasome is indeed inhibited using the methods described in our troubleshooting guides (e.g., Western blot for ubiquitinated proteins or a proteasome activity assay).
-
Time-Course Experiment: A specific inhibitor should show a time-dependent effect that correlates with the kinetics of proteasome inhibition and the subsequent accumulation of key regulatory proteins.
-
Rescue Experiments: If a specific downstream pathway is hypothesized to be responsible for the cell death, attempting to rescue the phenotype by manipulating that pathway can provide evidence for on-target effects.
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected results.
| Potential Cause | Troubleshooting Step |
| Degradation of the compound | Clasto-lactacystin β-lactone is susceptible to hydrolysis in aqueous solutions. Prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. The IC50 can vary between cell types. |
| Cellular context | The sensitivity of cells to proteasome inhibitors can be influenced by their proliferation rate, protein synthesis load, and the status of signaling pathways like NF-κB and p53.[14][16] Ensure consistent cell culture conditions (passage number, confluency) between experiments. |
Problem 2: Suspected off-target effects on calpains or cathepsins.
| Potential Cause | Troubleshooting Step |
| High inhibitor concentration | Use the lowest effective concentration of clasto-lactacystin β-lactone that achieves significant proteasome inhibition. Off-target effects are more likely at higher concentrations. |
| Contribution from other proteases | Directly measure the activity of calpains and cathepsins in your experimental system using commercially available activity assays. If clasto-lactacystin β-lactone inhibits these enzymes at the working concentration, consider using a more specific proteasome inhibitor for comparison. |
| Misinterpretation of pleiotropic effects | Differentiate between direct off-target inhibition and the downstream consequences of proteasome inhibition (e.g., cellular stress responses). Utilize genetic controls (siRNA/CRISPR) to confirm that the observed phenotype is proteasome-dependent. |
Experimental Protocols & Workflows
Workflow for Validating On-Target Proteasome Inhibition
Caption: Workflow for confirming on-target proteasome inhibition.
Protocol 1: Western Blot Analysis of Ubiquitinated Protein Accumulation
This method provides a qualitative assessment of proteasome inhibition by detecting the buildup of polyubiquitinated proteins.
Materials:
-
Cells treated with clasto-lactacystin β-lactone and appropriate controls.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against ubiquitin (specific for polyubiquitin chains).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Expected Result: A smear of high-molecular-weight bands, representing polyubiquitinated proteins, will be more intense in lysates from cells treated with clasto-lactacystin β-lactone compared to untreated controls.
Protocol 2: In-Cell Proteasome Activity Assay (Fluorogenic Substrate)
This assay quantitatively measures the chymotrypsin-like activity of the proteasome in cell lysates.[18][19][20][21]
Materials:
-
Cells treated with clasto-lactacystin β-lactone and appropriate controls.
-
Assay buffer (provided in commercial kits).
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Lysate Preparation: Prepare cell lysates according to the manufacturer's protocol of your chosen assay kit. It is crucial not to use protease inhibitors in the lysis buffer for this assay.
-
Assay Setup: In a 96-well plate, add a defined amount of protein lysate to each well.
-
Substrate Addition: Add the fluorogenic substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes (Excitation: ~350-380 nm, Emission: ~440-460 nm for AMC-based substrates).
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time).
Expected Result: The rate of fluorescence increase will be significantly lower in lysates from cells treated with clasto-lactacystin β-lactone, indicating inhibition of proteasome activity.
Workflow for Mitigating Off-Target Effects
Caption: Decision-making workflow for addressing potential off-target effects.
Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Primary Target | 20S Proteasome (β-subunits) | [1][2][3] |
| On-Target IC50 (in cells) | ~50 nM - 1 µM (cell-type dependent) | [1] |
| Known Off-Targets | Calpains, Cathepsins, BrAAP | [2][7][8] |
| Recommended Working Concentration | Titrate to the lowest effective dose (typically 1-10 µM in cell culture) | General recommendation |
| Negative Control | clasto-lactacystin dihydroxy acid (inactive hydrolysis product) | [4][5][13] |
Conclusion
References
- 1. clasto-Lactacystin beta-lactone, 20S proteasome inhibitor (CAS 154226-60-5) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 8. adipogen.com [adipogen.com]
- 9. Using siRNA techniques to dissect proteasome assembly pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 15. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.abcam.com [content.abcam.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Clasto-Lactacystin β-Lactone
Welcome to the technical support center for clasto-lactacystin β-lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common inconsistencies that can arise during experiments with this potent, irreversible proteasome inhibitor. By understanding the underlying mechanisms and adhering to rigorous experimental practices, you can ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My results with clasto-lactacystin β-lactone are inconsistent. One week I see strong proteasome inhibition, and the next, the effect is minimal. What is the most likely cause?
The most common culprit for inconsistent results with clasto-lactacystin β-lactone is its inherent instability in aqueous solutions.[1][2] This compound contains a reactive β-lactone ring that is susceptible to hydrolysis, rendering it inactive.[3][4]
Causality: The active β-lactone moiety is what covalently modifies the N-terminal threonine residues of the proteasome's catalytic β-subunits, leading to irreversible inhibition.[5] Once hydrolyzed, the ring opens, and the compound can no longer bind to its target. This degradation can occur rapidly in your stock solutions and, more importantly, in your cell culture medium at 37°C.
Immediate Actionable Advice:
-
Stock Solution Handling: Prepare small, single-use aliquots of your stock solution in an anhydrous solvent like DMSO or methyl acetate and store them at -20°C or colder.[2] Avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to one month when stored properly at -20°C.[2]
-
Working Dilutions: Prepare working dilutions immediately before adding them to your cells. Do not store clasto-lactacystin β-lactone in aqueous buffers or culture media for extended periods.
Q2: How does clasto-lactacystin β-lactone differ from its parent compound, lactacystin?
Clasto-lactacystin β-lactone is the active metabolite of lactacystin.[3][4] In fact, lactacystin itself is a prodrug that spontaneously converts to clasto-lactacystin β-lactone in aqueous solutions to exert its inhibitory effect.[3][4] This conversion is a crucial step for proteasome inhibition.
Key Differences:
-
Potency: Clasto-lactacystin β-lactone is significantly more potent (approximately 5-10 fold) than lactacystin because it does not require this conversion step.[2]
-
Kinetics: The β-lactone form acts more rapidly upon entering the cell.
Q3: I'm observing cell death, but I'm not sure if it's due to specific proteasome inhibition or a general toxic effect. How can I be sure?
This is a critical question of specificity. While potent proteasome inhibition does lead to apoptosis, it's essential to rule out non-specific cytotoxicity.
Self-Validating Experimental Design:
-
Positive Control: Use a well-characterized proteasome inhibitor from a different chemical class (e.g., the peptide aldehyde MG132 or the boronate-based bortezomib) at a known effective concentration. You should observe a similar phenotype.
-
Negative Control: If available, use an inactive analog of clasto-lactacystin β-lactone.
-
Dose-Response Curve: Perform a dose-response experiment. Specific inhibition should occur within a defined concentration range. Non-specific toxicity may only appear at much higher concentrations.
-
Molecular Markers: Validate proteasome inhibition by observing the accumulation of poly-ubiquitinated proteins via Western blot. This is a direct consequence of blocking the proteasome.
Troubleshooting Guides
Scenario 1: Weak or No Accumulation of Ubiquitinated Proteins on Western Blot
You've treated your cells with clasto-lactacystin β-lactone, but your Western blot for ubiquitin shows no significant increase in high molecular weight smears compared to your vehicle control.
Caption: Troubleshooting workflow for absent ubiquitin smear.
Scenario 2: High Variability in IC50 Values Across Experiments
You are performing cell viability assays to determine the half-maximal inhibitory concentration (IC50) of clasto-lactacystin β-lactone, but your calculated IC50 values are not reproducible.
Underlying Cause: In addition to the inhibitor's stability, variability in cell health, density, and metabolic activity can significantly impact the outcome of viability assays.
Best Practices for Consistent IC50 Determination:
-
Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and assess viability (e.g., with trypan blue) before plating.
-
Logarithmic Growth Phase: Always use cells that are in the logarithmic phase of growth. Senescent or overly confluent cells will respond differently to proteasome inhibition.
-
Assay Timepoint: The timing of your viability assay is critical. Proteasome inhibitor-induced cell death is a process that unfolds over hours. Be consistent with your incubation time.
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).
Scenario 3: Suspected Off-Target Effects
You observe a cellular phenotype that you suspect might be due to off-target effects of clasto-lactacystin β-lactone, such as inhibition of other proteases like calpains or cathepsins.[6]
Discerning On-Target vs. Off-Target Effects:
Clasto-lactacystin β-lactone is known to have some inhibitory activity against calpains and cathepsins, though it is significantly more potent against the proteasome.[6]
Caption: On-target vs. potential off-target effects.
Experimental Strategy to Differentiate:
-
Use Specific Inhibitors: Treat cells with a highly specific calpain inhibitor (e.g., Calpeptin) or a cathepsin inhibitor (e.g., E-64) alongside your clasto-lactacystin β-lactone experiment. If the phenotype is recapitulated with these specific inhibitors, it suggests an off-target effect.
-
Activity Assays: Perform in-cell or lysate-based activity assays using fluorogenic substrates specific for the proteasome (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), calpains, and cathepsins. This will allow you to directly measure the inhibition of each enzyme class at your working concentration of clasto-lactacystin β-lactone.
Data Presentation
Table 1: Recommended Concentration Ranges and Reported IC50 Values
The optimal concentration of clasto-lactacystin β-lactone is highly dependent on the cell line and experimental duration. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
| Parameter | Value | Cell Line/System | Reference |
| General Working Concentration | 1 - 10 µM | Various Mammalian Cells | [7] |
| IC50 (Proteasome Inhibition) | ~1 µM | In intact cells | [2][8] |
| IC50 (20S Proteasome) | 50 nM | Purified enzyme |
Note: IC50 values can vary significantly between studies and cell lines due to different experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of Clasto-Lactacystin β-Lactone Stock Solution
Materials:
-
Clasto-lactacystin β-lactone (solid powder)
-
Anhydrous DMSO
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Allow the vial of solid clasto-lactacystin β-lactone to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 5-10 µL) in sterile, low-protein binding tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions are stable for up to one month at -20°C.[2]
Protocol 2: Validation of Proteasome Inhibition in Cultured Cells via Western Blot
Materials:
-
Cultured cells
-
Clasto-lactacystin β-lactone working solution
-
Vehicle control (e.g., DMSO in media)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Ubiquitin (one that recognizes polyubiquitin chains)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat cells with varying concentrations of clasto-lactacystin β-lactone (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary anti-ubiquitin antibody.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip and re-probe the blot for a loading control to ensure equal protein loading.
Expected Outcome: A dose-dependent increase in a high molecular weight smear, representing the accumulation of poly-ubiquitinated proteins, should be observed in the lanes treated with clasto-lactacystin β-lactone.
References
-
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]
-
Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of biological chemistry, 271(13), 7273–7276. [Link]
-
Ad-Chem. (n.d.). This compound (Proteasome Inhibitor) | CAS 154226-60-5. Retrieved from [Link]
-
Proteasome- and Calpain-Mediated Proteolysis, but Not Autophagy, Is Required for Leucine-Induced Protein Synthesis in C2C12 Myotubes. (2020). MDPI. [Link]
-
Tsubuki, S., Saito, Y., Tomioka, M., Ito, H., & Kawashima, S. (1996). Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. Journal of biochemistry, 119(3), 572–576. [Link]
-
ResearchGate. (n.d.). IC50 values by cancer cell line and IC50 ratios for the comparison of.... Retrieved from [Link]
-
Carrillo, C., & Grodzicki, R. L. (2014). Assaying Calpain Activity. In Springer eBooks (pp. 1–12). [Link]
-
BPS Bioscience. (n.d.). Data Sheet Clasto-lactacystin β-lactone. Retrieved from [Link]
-
Measurement of Calpain Activity In Vitro and In Situ Using a Fluorescent Compound andTau as Substrates. (2000). Springer Nature Experiments. [Link]
-
Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445. [Link]
-
Semantic Scholar. (n.d.). Lactacystin and clasto-Lactacystin b-Lactone Modify Multiple Proteasome b-Subunits and Inhibit Intracellular Protein Degradation. Retrieved from [Link]
-
SLS Ireland. (n.d.). CLASTO-LACTACYSTIN B-LACTONE | 426102-100UG | SIGMA-ALDRICH. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of β-lapachone in four neoplastic cell lines. Statistical.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of selected cell lines | Download Table. Retrieved from [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. adipogen.com [adipogen.com]
- 7. bca-protein.com [bca-protein.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing Experiments with Clasto-Lactacystin β-Lactone
Welcome to the technical support center for clasto-lactacystin β-lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing this potent proteasome inhibitor in your experiments. My aim here is to move beyond simple protocols and offer a deeper understanding of the compound's behavior in experimental systems, ensuring you can confidently interpret your results. Many apparent issues with "cell permeability" are often rooted in other experimental variables, which this guide will help you diagnose and resolve.
Frequently Asked Questions (FAQs)
Q1: Is clasto-lactacystin β-lactone cell-permeable?
A1: Yes, clasto-lactacystin β-lactone is widely recognized as a cell-permeable compound.[1][2][3] It is the active, cell-permeable metabolite of lactacystin.[1][2] In fact, it is more potent than its parent compound, lactacystin, precisely because it does not require cellular hydrolysis to become active.[1][2] If you are observing a lack of effect in your cell-based assays, it is more likely due to issues with compound stability, concentration, or the specific biology of your cell system rather than a fundamental lack of permeability.
Q2: What is the primary mechanism of action of clasto-lactacystin β-lactone?
A2: Clasto-lactacystin β-lactone is a potent and irreversible inhibitor of the 20S proteasome.[1][2][3] It covalently modifies the N-terminal threonine residue of the catalytic β-subunits of the proteasome.[4] This modification irreversibly inactivates the chymotrypsin-like, trypsin-like, and caspase-like peptidase activities of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses such as cell cycle arrest and apoptosis.[1]
Q3: What is the difference between lactacystin and clasto-lactacystin β-lactone?
A3: Lactacystin is the parent compound, which acts as a prodrug. In aqueous solutions and within cells, lactacystin spontaneously converts to its active form, clasto-lactacystin β-lactone.[4][5][6] This active metabolite is the species that directly interacts with and inhibits the proteasome.[5][6] For in vitro and cell-based assays, using clasto-lactacystin β-lactone directly can offer greater potency and a more defined mechanism of action.
Troubleshooting Guide: When Permeability Seems to be the Problem
If you are not observing the expected effects of clasto-lactacystin β-lactone in your experiments, consider the following troubleshooting steps before concluding that cell permeability is the issue.
Issue 1: Suboptimal or No Inhibition of Proteasome Activity
Question: I've treated my cells with clasto-lactacystin β-lactone, but I'm not seeing an accumulation of ubiquitinated proteins or the expected downstream cellular effects. What could be the cause?
Answer: This is a common challenge that can often be traced back to the stability of the compound in your experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for apparent lack of clasto-lactacystin β-lactone activity.
Detailed Troubleshooting Steps:
-
Compound Stability and Handling:
-
Aqueous Instability: Clasto-lactacystin β-lactone is susceptible to hydrolysis in aqueous solutions.[4] It is recommended to prepare fresh solutions in a suitable solvent like DMSO immediately before use and add them to your cell culture media at the final desired concentration.[1] Avoid prolonged storage of the compound in aqueous buffers.
-
Stock Solution Storage: Store your DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
-
-
Concentration and Treatment Time:
-
Dose-Response: The effective concentration of clasto-lactacystin β-lactone can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Time Course: The accumulation of ubiquitinated proteins is a dynamic process. A time-course experiment will help you identify the optimal treatment duration to observe maximal proteasome inhibition.
-
-
Validation of Intracellular Proteasome Inhibition:
-
Western Blot for Ubiquitinated Proteins: The most direct way to confirm that clasto-lactacystin β-lactone has entered the cells and is active is to perform a western blot for total ubiquitinated proteins. A successful treatment will result in a characteristic smear of high-molecular-weight polyubiquitinated proteins.
-
Proteasome Activity Assay: You can also use a cell-based proteasome activity assay to directly measure the inhibition of the chymotrypsin-like, trypsin-like, or caspase-like activities of the proteasome.
-
-
Cell-Specific Factors:
-
Multidrug Resistance (MDR) Pumps: While not specifically documented for clasto-lactacystin β-lactone, some cell lines express high levels of efflux pumps like P-glycoprotein (MDR1), which can actively transport small molecules out of the cell. If you suspect this is an issue, you can co-treat your cells with a known MDR inhibitor.
-
Cellular Metabolism: The metabolic state of your cells could potentially influence the stability or activity of the compound. Ensure your cells are healthy and growing optimally.
-
Issue 2: Inconsistent Results Between Experiments
Question: I am observing variability in the effectiveness of clasto-lactacystin β-lactone between different experimental setups. What could be causing this inconsistency?
Answer: Inconsistent results are often due to subtle variations in experimental conditions, particularly related to compound handling and application.
Troubleshooting Checklist:
| Parameter | Recommendation | Rationale |
| Compound Preparation | Always prepare fresh dilutions from a validated stock solution for each experiment. | The compound's stability in aqueous media is limited. |
| Cell Density | Plate cells at a consistent density for all experiments. | Cell density can affect drug uptake and cellular response. |
| Serum Concentration | Use a consistent serum concentration in your culture media. | Serum proteins can sometimes bind to small molecules, reducing their effective concentration. |
| pH of Media | Ensure the pH of your cell culture media is stable and within the optimal range for your cells. | pH can influence the hydrolysis rate of the compound.[5][6] |
Experimental Protocols
To empirically validate the cellular uptake and activity of clasto-lactacystin β-lactone, the following protocols are recommended.
Protocol 1: Western Blot for Detection of Polyubiquitinated Proteins
This protocol allows for the visualization of the accumulation of polyubiquitinated proteins, a direct indicator of proteasome inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with a range of clasto-lactacystin β-lactone concentrations (e.g., 0.1, 1, 10, 25 µM) for a predetermined time (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the results.
-
Expected Outcome: A dose- and time-dependent increase in a high-molecular-weight smear, representing the accumulation of polyubiquitinated proteins.
Caption: Workflow for validating proteasome inhibition via Western Blot.
Protocol 2: Cell-Based Proteasome Activity Assay
This protocol provides a quantitative measure of proteasome inhibition within intact cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate (white or black, depending on the assay kit) at an appropriate density.
-
Treatment: Treat the cells with a range of clasto-lactacystin β-lactone concentrations for your desired time. Include a vehicle control.
-
Assay:
-
Follow the instructions of a commercially available cell-based proteasome activity assay kit (e.g., those that use a fluorogenic substrate like Suc-LLVY-AMC for the chymotrypsin-like activity).
-
Typically, this involves adding a reagent that contains a cell-permeable proteasome substrate.
-
The substrate is cleaved by active proteasomes within the cells, releasing a fluorescent or luminescent signal.
-
-
Measurement: Read the fluorescence or luminescence using a plate reader at the appropriate wavelength.
Expected Outcome: A dose-dependent decrease in the fluorescent or luminescent signal, indicating inhibition of proteasome activity.
References
- Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of biological chemistry, 271(13), 7273–7276.
- Fenteany, G., Standaert, R. F., Lane, W. S., Choi, S., Corey, E. J., & Schreiber, S. L. (1995). Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. Science (New York, N.Y.), 268(5211), 726–731.
-
Wikipedia. (2023, December 12). Lactacystin. Retrieved from [Link]
-
Ad-Chem. (n.d.). This compound (Proteasome Inhibitor). Retrieved from [Link]
Sources
- 1. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, 20S proteasome inhibitor (CAS 154226-60-5) | Abcam [abcam.com]
- 4. adipogen.com [adipogen.com]
- 5. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing clasto-Lactacystin β-Lactone for Robust Proteasome Inhibition
Welcome to the technical support center for clasto-Lactacystin β-lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this potent and irreversible proteasome inhibitor. As Senior Application Scientists, we have compiled field-proven insights to ensure the scientific integrity and reproducibility of your experiments.
Understanding clasto-Lactacystin β-lactone: The "Why" Behind the "How"
clasto-Lactacystin β-lactone is a highly specific and cell-permeable inhibitor of the 20S proteasome.[1][2][3] It is the active metabolite of lactacystin, a natural product isolated from Streptomyces.[4][5][6][7][8] In aqueous solutions, lactacystin converts to clasto-lactacystin β-lactone, which is the sole species that interacts with and irreversibly inhibits the proteasome.[1][2][4][6] This irreversible inhibition occurs through covalent modification of the N-terminal threonine residues of the proteasome's catalytic β-subunits.[8][9] Understanding this mechanism is crucial for designing experiments with appropriate controls and endpoints.
The potency of clasto-lactacystin β-lactone is approximately 5 to 10 times greater than that of its parent compound, lactacystin.[2][7] This increased activity is attributed to its enhanced cell permeability.[7] Its effects on cells are pleiotropic and include the inhibition of cell cycle progression, induction of neurite outgrowth, and induction of apoptosis.[3][4][5][7][10]
Mechanism of Action: Irreversible Proteasome Inhibition
Caption: Mechanism of clasto-Lactacystin β-lactone action.
Experimental Planning & Protocol Optimization: Determining the Optimal Working Concentration
A common pitfall in using any chemical inhibitor is the assumption that a single concentration is optimal for all cell types and experimental conditions. The following step-by-step guide provides a robust framework for determining the optimal working concentration of clasto-lactacystin β-lactone for your specific model system.
Workflow for Determining Optimal Concentration
Caption: Experimental workflow for optimizing inhibitor concentration.
Step 1: Initial Dose-Response and Time-Course Experiment
The goal of this initial experiment is to identify a broad concentration range that elicits a biological response without causing excessive, non-specific cytotoxicity.
Protocol:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Preparation of clasto-Lactacystin β-lactone: Prepare a concentrated stock solution in DMSO.[1][10] Note that stock solutions are typically stable for up to one month when stored at -20°C.[1][10] Due to its rapid hydrolysis in aqueous buffers, it is critical to prepare fresh dilutions in your cell culture medium immediately before use.[1]
-
Treatment: Treat cells with a wide range of clasto-lactacystin β-lactone concentrations (e.g., 0.1, 0.5, 1, 5, 10, and 25 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Time Points: Harvest cells at different time points (e.g., 2, 6, 12, and 24 hours) to assess both early and late responses.
Step 2: Assessing Cytotoxicity
It is essential to distinguish between specific, mechanism-based effects and general cytotoxicity.
Protocol:
-
Following the treatment period from Step 1, assess cell viability using a standard method such as an MTT, MTS, or LDH release assay.
-
Analysis: Plot cell viability against the concentration of clasto-lactacystin β-lactone. The optimal working concentration should ideally be below the concentration that causes significant, acute cytotoxicity.
Step 3: Direct Measurement of Proteasome Inhibition
To confirm that the observed cellular effects are due to proteasome inhibition, it is crucial to measure the activity of the proteasome directly.
Protocol:
-
Cell Lysis: After treatment with various concentrations of clasto-lactacystin β-lactone, lyse the cells in a buffer compatible with proteasome activity assays.[11]
-
Fluorogenic Peptide Assay: Use a fluorogenic peptide substrate that is a target for one of the proteasome's catalytic activities (e.g., chymotrypsin-like, trypsin-like, or caspase-like).[11][12][13][14] A common substrate for the chymotrypsin-like activity is Suc-LLVY-AMC.[14]
-
Measurement: Measure the fluorescence over time. A decrease in the rate of fluorescence generation in treated cells compared to the vehicle control indicates proteasome inhibition.
-
Data Analysis: Calculate the percentage of proteasome inhibition for each concentration. Aim for a concentration that achieves significant (ideally >70%) but not necessarily complete inhibition, depending on the desired biological outcome.
Step 4: Monitoring the Accumulation of a Ubiquitinated Target Protein
A hallmark of effective proteasome inhibition is the accumulation of ubiquitinated proteins that are normally degraded by the proteasome.[7][15]
Protocol:
-
Western Blotting: Following treatment, prepare cell lysates and perform Western blotting for a known short-lived, ubiquitinated protein (e.g., p53, c-Myc, or a specific cyclin).
-
Antibodies: Use antibodies that recognize the protein of interest. To specifically detect the ubiquitinated forms, you may need to perform immunoprecipitation for your target protein followed by Western blotting with an anti-ubiquitin antibody.[15]
-
Analysis: Look for a dose-dependent increase in the levels of your target protein. The appearance of higher molecular weight smears or distinct bands above your protein of interest is indicative of the accumulation of its ubiquitinated forms.
Step 5: Evaluating the Desired Phenotypic Endpoint
The final step is to correlate the biochemical data with your desired biological outcome.
Protocol:
-
Using the concentration range that shows significant proteasome inhibition without overt toxicity, perform your specific functional assay (e.g., apoptosis assay via Annexin V staining, cell cycle analysis by flow cytometry, or analysis of neurite outgrowth).
-
Analysis: Determine the lowest concentration of clasto-lactacystin β-lactone that produces a robust and reproducible phenotypic effect.
Summary of Recommended Concentration Ranges
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Proteasome Activity in Cell Lysates | 50 nM - 1 µM | The IC50 for the purified 20S proteasome is approximately 50 nM.[3] |
| Inhibition in Intact Cells | 0.5 µM - 10 µM | The IC50 in intact cells is approximately 1 µM. Higher concentrations may be needed depending on the cell line and treatment duration. |
| Induction of a Phenotypic Response | 1 µM - 25 µM | Highly dependent on the specific cell type and the biological process being studied. |
Troubleshooting Guide
Q: My results are inconsistent between experiments. What could be the cause?
A: Inconsistent results with clasto-lactacystin β-lactone often stem from issues with its preparation and handling.[9]
-
Stock Solution Stability: Ensure that your DMSO stock solution is stored at -20°C and is not subjected to frequent freeze-thaw cycles.[1][10] It is recommended to aliquot the stock solution upon receipt. Stock solutions are generally stable for up to one month.[1][10]
-
Hydrolysis in Aqueous Solutions: clasto-Lactacystin β-lactone rapidly hydrolyzes in aqueous solutions.[1] Always prepare fresh dilutions in your cell culture medium immediately before adding them to your cells. Do not store the inhibitor in aqueous buffers.
-
Cell Density and Health: Ensure that your cells are healthy and at a consistent density between experiments. Cells that are overly confluent or in poor health may respond differently to the inhibitor.
Q: I am not observing an accumulation of my target protein, even at high concentrations of the inhibitor. Why?
A: This could be due to several factors:
-
Protein Half-Life: If your protein of interest has a very long half-life, you may need to treat the cells for a longer duration to observe its accumulation.
-
Alternative Degradation Pathways: While the ubiquitin-proteasome system is the primary degradation pathway for many proteins, some may be degraded by other mechanisms, such as lysosomal proteolysis.[16] To confirm that your protein is indeed a proteasome substrate, consider using other proteasome inhibitors with different mechanisms of action (e.g., MG132) as a positive control.
-
Ineffective Inhibition: Verify that you are achieving proteasome inhibition in your system using a direct biochemical assay as described in Step 3 of the optimization protocol.
Q: I am seeing significant cell death even at low concentrations of the inhibitor. How can I mitigate this?
A:
-
Reduce Treatment Time: For some sensitive cell lines, shorter exposure times may be sufficient to achieve the desired effect without inducing widespread apoptosis.
-
Lower the Concentration: Re-evaluate your dose-response curve. It's possible that your cell line is particularly sensitive to proteasome inhibition.
-
Confirm On-Target Toxicity: To ensure that the observed cytotoxicity is due to proteasome inhibition and not an off-target effect, consider a rescue experiment. For example, if the toxicity is due to the accumulation of a specific pro-apoptotic protein, knocking down that protein may rescue the cells from inhibitor-induced death.
Frequently Asked Questions (FAQs)
Q1: What is the difference between lactacystin and clasto-lactacystin β-lactone?
A1: Lactacystin is the parent compound that is converted to clasto-lactacystin β-lactone in aqueous solutions.[4][6] clasto-Lactacystin β-lactone is the active form that directly and irreversibly binds to and inhibits the proteasome.[1][2][4][6] clasto-Lactacystin β-lactone is more potent than lactacystin, likely due to its increased cell permeability.[1][2][7]
Q2: How should I store clasto-lactacystin β-lactone?
A2: The solid compound should be stored at -20°C under desiccating conditions.[3] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month.[1][10] Avoid repeated freeze-thaw cycles.
Q3: Is clasto-lactacystin β-lactone a reversible or irreversible inhibitor?
A3: clasto-Lactacystin β-lactone is an irreversible inhibitor.[2][3][5][10][17] It forms a covalent bond with the catalytic subunits of the proteasome.[8][9]
Q4: Can I use clasto-lactacystin β-lactone for in vivo studies?
A4: Yes, clasto-lactacystin β-lactone has been shown to be active in vivo.[3] However, the optimal dosage, route of administration, and potential toxicity will need to be determined empirically for your specific animal model.
Q5: What are the main advantages of using clasto-lactacystin β-lactone over other proteasome inhibitors like MG132?
A5: The primary advantage of clasto-lactacystin β-lactone is its high specificity for the proteasome.[2] While peptide aldehydes like MG132 are potent proteasome inhibitors, they can also inhibit other proteases, such as calpains and cathepsins.[10] The irreversible nature of clasto-lactacystin β-lactone's inhibition can also be advantageous for experiments where a sustained and complete blockade of proteasome activity is desired.[9]
References
- 1. clasto -Lactacystin b-Lactone [sigmaaldrich.com]
- 2. clasto -Lactacystin b-Lactone [sigmaaldrich.com]
- 3. clasto-Lactacystin beta-lactone, 20S proteasome inhibitor (CAS 154226-60-5) | Abcam [abcam.com]
- 4. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Lactacystin - Wikipedia [en.wikipedia.org]
- 9. bca-protein.com [bca-protein.com]
- 10. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 11. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibition measurements: clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. adipogen.com [adipogen.com]
clasto-lactacystin beta-lactone degradation in aqueous solution
Welcome to the technical support center for clasto-lactacystin β-lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this potent and irreversible proteasome inhibitor. Here, we address common challenges related to its handling, stability, and use in aqueous solutions to ensure the integrity and reproducibility of your experimental results.
Understanding clasto-Lactacystin β-Lactone
clasto-Lactacystin β-lactone, also known as omuralide, is the biologically active form of lactacystin, a natural product isolated from Streptomyces. It is a highly specific, cell-permeable, and irreversible inhibitor of the 20S proteasome. In experimental settings, lactacystin serves as a prodrug, spontaneously converting to clasto-lactacystin β-lactone in aqueous solutions. This β-lactone derivative is significantly more potent than its precursor. Its mechanism of action involves the covalent modification of the N-terminal threonine residues of the catalytic β-subunits of the proteasome, leading to the inhibition of its chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolyzing activities.
The primary challenge in working with clasto-lactacystin β-lactone is its inherent instability in aqueous solutions, where it undergoes rapid hydrolysis. This guide will provide you with the necessary knowledge to mitigate this issue and achieve consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of clasto-lactacystin β-lactone degradation?
A1: The primary cause of degradation is hydrolysis in aqueous solutions. The strained β-lactone ring is susceptible to nucleophilic attack by water, leading to the opening of the ring and the formation of an inactive clasto-lactacystin dihydroxy acid. This process is accelerated at higher pH levels.
Q2: How should I prepare and store stock solutions of clasto-lactacystin β-lactone?
A2: To ensure maximum stability, stock solutions should be prepared in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) to minimize the volume of solvent added to your aqueous experimental system.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Acetonitrile | Minimizes exposure to water, the primary degradation agent. |
| Storage Temperature | -20°C or -80°C | Low temperatures significantly slow down any residual degradation. |
| Aliquoting | Small, single-use aliquots | Avoids multiple freeze-thaw cycles which can introduce moisture. |
| Shelf-life of Stock | Up to 1 month at -20°C | Based on manufacturer recommendations for optimal potency. |
Q3: Can I use pre-made aqueous solutions of clasto-lactacystin β-lactone?
A3: It is strongly advised to prepare fresh aqueous working solutions from your DMSO stock immediately before each experiment. Due to its rapid hydrolysis, pre-made aqueous solutions will lose their potency over a short period, leading to inconsistent results.
Q4: What is the relationship between lactacystin and clasto-lactacystin β-lactone?
A4: Lactacystin is the precursor to clasto-lactacystin β-lactone. In aqueous solutions, lactacystin undergoes spontaneous conversion to the β-lactone, which is the active proteasome inhibitor. clasto-Lactacystin β-lactone is more potent than lactacystin because it does not require this conversion step to become active.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weak proteasome inhibition | 1. Degradation of β-lactone: The compound hydrolyzed in the aqueous buffer or cell culture medium before it could effectively inhibit the proteasome. 2. Improper storage: Stock solutions were not stored correctly, leading to a loss of potency. 3. Incorrect concentration: The final concentration in the experiment is too low. | 1. Prepare fresh working solutions from a DMSO stock immediately before use. Minimize the time the compound spends in aqueous solution before reaching the target cells or proteins. 2. Review storage procedures. Ensure stock solutions are in an anhydrous solvent, aliquoted, and stored at -20°C or -80°C. 3. Verify calculations and consider performing a dose-response experiment to determine the optimal concentration for your system. |
| Variability between experiments | 1. Age of working solution: Using working solutions prepared at different times. 2. Inconsistent handling: Differences in the time between dilution and application. | 1. Standardize the workflow. Always use freshly prepared working solutions. 2. Develop a consistent protocol for the timing of inhibitor addition to your experiments. |
| Complete loss of activity | 1. Extended storage in aqueous buffer: The inhibitor was left in an aqueous solution for too long. 2. Contaminated DMSO stock: The DMSO used for the stock solution contained water. | 1. Discard any pre-made aqueous solutions. Always prepare fresh. 2. Use a fresh, unopened bottle of anhydrous, molecular biology grade DMSO to prepare a new stock solution. |
Experimental Protocols
Protocol 1: Preparation of clasto-Lactacystin β-Lactone Stock Solution
-
Materials:
-
clasto-Lactacystin β-lactone (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid clasto-lactacystin β-lactone to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Application of clasto-Lactacystin β-Lactone to Cell Culture
-
Materials:
-
Prepared stock solution of clasto-lactacystin β-lactone in DMSO.
-
Pre-warmed cell culture medium.
-
Cells to be treated.
-
-
Procedure:
-
Thaw a single-use aliquot of the clasto-lactacystin β-lactone stock solution immediately before use.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture.
-
Dilute the stock solution directly into the pre-warmed cell culture medium. Mix gently by inverting the tube or pipetting. Note: This is the time-sensitive step. Proceed to the next step immediately.
-
Remove the existing medium from your cells and replace it with the medium containing the clasto-lactacystin β-lactone.
-
Return the cells to the incubator for the desired treatment time.
-
Visualizing the Degradation Pathway and Experimental Workflow
Degradation of clasto-Lactacystin β-Lactone in Aqueous Solution
Caption: Hydrolysis of clasto-lactacystin β-lactone.
Recommended Experimental Workflow
Caption: Recommended workflow for clasto-lactacystin β-lactone.
References
-
Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of biological chemistry, 271(13), 7273–7276. [Link]
-
Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445. [Link]
avoiding cytotoxicity with clasto-lactacystin beta-lactone treatment
Welcome to the technical resource for clasto-Lactacystin β-lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this potent proteasome inhibitor, with a specific focus on navigating and mitigating unintended cytotoxicity.
Introduction: Understanding the Double-Edged Sword
clasto-Lactacystin β-lactone (also known as Omuralide) is the active, cell-permeable, and irreversible inhibitor of the 20S proteasome. It is the active metabolite of lactacystin, which hydrolyzes to form the β-lactone that covalently modifies the catalytic β-subunits of the proteasome.[1][2] This potent inhibition of the chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolyzing activities makes it an invaluable tool for studying the ubiquitin-proteasome system (UPS).[3]
However, the very mechanism that makes it effective—shutting down cellular protein degradation—is also a potent trigger for apoptosis.[4][5] Malignant cells, with their high protein turnover and dependence on the UPS to degrade tumor suppressors, are particularly sensitive.[6][7][8] The primary challenge for the researcher is to harness this potent activity to study specific cellular processes without inducing premature, widespread cell death that can confound experimental results. This guide provides the troubleshooting frameworks and validated protocols to achieve that balance.
Core Principle: Why Does Proteasome Inhibition Cause Cytotoxicity?
Inhibition of the 26S proteasome by clasto-Lactacystin β-lactone is not a subtle cellular insult; it is a catastrophic failure of the cell's primary protein degradation machinery. This leads to several interconnected events that culminate in apoptosis.[4][9]
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Accumulation of Ubiquitinated Proteins: The most direct consequence is the buildup of proteins marked for degradation. This includes misfolded proteins and key regulatory proteins.[10]
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ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins overwhelms the endoplasmic reticulum (ER), triggering the UPR. While initially a pro-survival response, chronic activation of the UPR shifts its signaling towards apoptosis.[6]
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Stabilization of Pro-Apoptotic Factors: Many pro-apoptotic proteins (e.g., p53, Bax, NOXA) and cyclin-dependent kinase inhibitors (e.g., p21, p27) are rapidly degraded by the proteasome.[5][7][11] Inhibition leads to their accumulation, tilting the cellular balance towards cell cycle arrest and death.[10]
-
Inhibition of NF-κB Survival Pathway: In many cell types, particularly cancer cells, the NF-κB signaling pathway is a critical driver of survival. Its activation depends on the proteasomal degradation of its inhibitor, IκBα. Proteasome inhibition prevents IκBα degradation, effectively shutting down this pro-survival pathway.[6][12]
-
Caspase Activation: These stress pathways converge on the activation of the caspase cascade, the executioners of apoptosis.[13][14][15]
Troubleshooting Guide
This section addresses common issues encountered during experiments in a direct question-and-answer format.
Question 1: I'm observing massive, rapid cell death even at low concentrations. How do I establish a usable experimental window?
Answer: This is the most common challenge and typically stems from an imbalance between the inhibitor's potency and the cell line's sensitivity. The goal is to inhibit the proteasome enough to observe your desired effect before the cells universally commit to apoptosis.
Causality Check:
-
Concentration: The reported IC50 of ~50 nM is for the isolated 20S proteasome. In whole cells, an effective concentration is typically much higher, often around 1 µM, due to permeability and cellular factors.[16] However, for sensitive cell lines or long incubation times, this can be too high.
-
Exposure Duration: clasto-Lactacystin β-lactone is an irreversible inhibitor. Unlike reversible inhibitors, its effect is cumulative. Prolonged exposure, even at low concentrations, will lead to a complete and sustained shutdown of proteasome activity, inevitably causing cell death.
-
Cell Line Sensitivity: Different cell lines have vastly different tolerances for proteasome inhibition. Cancer cells are generally more sensitive than non-transformed cells.[7][8] Furthermore, cells with high rates of protein synthesis (e.g., myeloma cells) are exceptionally vulnerable.[12]
-
Cell Confluency: High-density cultures may experience nutrient depletion and waste accumulation, which can synergize with proteasome inhibitor toxicity.
Troubleshooting Workflow:
Actionable Recommendations:
-
Titrate Concentration: Perform a wide dose-response curve for your specific cell line. See the table below for suggested starting ranges.
-
Titrate Time: For a fixed, sub-lethal concentration, perform a time-course experiment to find the earliest time point where you can observe your desired molecular effect (e.g., accumulation of your protein of interest).
-
Consider Pulse Treatment: For studying downstream effects that take time to develop, a "pulse" treatment can be effective. Treat cells for a short period (e.g., 1-2 hours), then wash the inhibitor away and culture in fresh media.[17] Because the inhibition is irreversible, the proteasomes that have reacted with the compound will remain inhibited, but this allows the cell to synthesize new proteasomes, potentially creating a more nuanced and less acutely toxic response.
| Parameter | Recommendation for Initial Experiments | Rationale |
| Concentration Range | 0.1 µM - 10 µM | Covers the typical range from minimal effect to high toxicity in most cell lines.[18] |
| Time Course | 2, 4, 8, 12, 24 hours | Short time points are crucial for decoupling primary effects from secondary apoptotic events.[2] |
| Vehicle Control | DMSO (at the same final concentration as the highest drug dose) | Essential baseline to ensure the solvent itself is not causing toxicity.[19] |
| Cell Confluency | 50-70% | Avoids confounding effects from over-confluency and ensures cells are in an active growth phase. |
Question 2: How can I confirm that the cell death I'm seeing is specifically due to proteasome inhibition and not an off-target effect?
Answer: This is a critical question of experimental validity. A self-validating protocol requires positive and negative controls to prove the on-target mechanism.
Causality Check:
-
Direct Target Engagement: Have you confirmed that the proteasome is actually being inhibited in your cells at the concentrations you are using?
-
Apoptosis Pathway: Is the cell death proceeding through a programmed apoptotic pathway, which is the known downstream result of proteasome inhibition?[5][13]
Actionable Recommendations:
-
Measure Accumulation of Ubiquitinated Proteins: The most direct confirmation of proteasome inhibition is a buildup of high molecular weight poly-ubiquitinated proteins. This can be easily visualized by Western blot using an anti-ubiquitin antibody. A smear of high molecular weight bands should appear or intensify upon treatment.[10][18] (See Protocol 3).
-
Monitor a Known Short-Lived Protein: Track the levels of a well-known proteasome substrate, such as the cyclin-dependent kinase inhibitor p27 or the tumor suppressor p21.[5][11][18] Their levels should increase dramatically upon treatment.
-
Assess Caspase Activation: To confirm apoptosis, probe for cleaved (active) forms of caspases, particularly caspase-3, or its substrate, PARP.[13][14] Appearance of the cleaved fragments is a hallmark of apoptosis.
-
Use a Negative Control (If Available): While not widely available for clasto-Lactacystin β-lactone, using a structurally similar but inactive analog is the gold standard for ruling out off-target effects.
Question 3: My experimental results are inconsistent between experiments. What are the likely sources of variability?
Answer: Inconsistency with potent, sensitive reagents often points to handling and stability. clasto-Lactacystin β-lactone's reactive β-lactone ring is susceptible to hydrolysis.
Causality Check:
-
Compound Stability: The compound is stable as a solid and in DMSO stock at -20°C. However, it hydrolyzes rapidly in aqueous solutions like cell culture media.[20]
-
Cellular State: The metabolic state, passage number, and confluency of your cells can alter their sensitivity to the inhibitor.
Actionable Recommendations:
-
Strictly Follow Handling Protocols: Adherence to proper storage and preparation is non-negotiable for reproducibility.
-
Prepare Fresh Dilutions: Always dilute the DMSO stock into your aqueous culture medium immediately before adding it to the cells. Do not store the compound in aqueous buffers.
-
Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells at the same density for each experiment to ensure they are in a similar growth phase upon treatment.
| Parameter | Recommendation | Rationale & Source |
| Storage (Solid) | -20°C, desiccated | Long-term stability is assured under these conditions (≥ 2 years).[10] |
| Solvent | DMSO | Readily soluble in DMSO.[10] |
| Stock Solution | Prepare aliquots in DMSO | Avoids repeated freeze-thaw cycles of the main stock. |
| Stock Stability | Stable for up to 1 month at -20°C | After this period, potency may decrease. |
| Working Solution | Dilute fresh from DMSO stock for each experiment | The β-lactone ring hydrolyzes in aqueous solutions, inactivating the compound.[20] |
Frequently Asked Questions (FAQs)
-
Q: What is the difference between lactacystin and clasto-Lactacystin β-lactone?
-
A: Lactacystin is a natural product that acts as a prodrug. In solution, it spontaneously converts to clasto-Lactacystin β-lactone, which is the actual species that irreversibly binds to the proteasome.[1][21] Using the β-lactone form directly is more potent (5-10 fold) and provides a more direct and rapid inhibition.
-
-
Q: How does clasto-Lactacystin β-lactone compare to MG132?
-
A: They are both potent proteasome inhibitors but differ significantly. clasto-Lactacystin β-lactone is an irreversible inhibitor. MG132 is a peptide aldehyde and a reversible inhibitor.[11] Additionally, MG132 is known to have off-target activity against other proteases like calpains and cathepsins, whereas clasto-Lactacystin β-lactone is considered more specific to the proteasome.[6][22]
-
-
Q: Can I use this inhibitor to prevent protein degradation in my lysate for Western blotting?
-
A: No, this is not its intended use. It is designed for treating intact cells.[23] For preventing degradation post-lysis, you should use a standard protease inhibitor cocktail which contains inhibitors for a broad range of proteases present in a cell lysate.
-
Key Experimental Protocols
Protocol 1: General Cell Treatment
-
Cell Seeding: Plate cells to achieve 50-70% confluency at the time of treatment.
-
Prepare Stock Solution: Dissolve clasto-Lactacystin β-lactone in high-quality, anhydrous DMSO to create a concentrated stock (e.g., 10 mM). Aliquot into single-use tubes and store at -20°C.
-
Prepare Working Dilution: On the day of the experiment, warm a stock aliquot to room temperature. Immediately before use, perform serial dilutions in pre-warmed, complete cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor (or vehicle control).
-
Incubation: Incubate for the desired period (determined from your time-course optimization) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: Proceed to harvest cells for downstream analysis (e.g., viability assay, protein lysate preparation).
Protocol 2: Assessing Cell Viability with an ATP-Based Assay
This protocol uses the principle that ATP levels correlate with the number of metabolically active, viable cells.[17][24]
-
Treatment: Treat cells in a 96-well plate using the protocol above. Include wells for "no-cell" background control.
-
Assay: After the treatment period, allow the plate to equilibrate to room temperature for ~30 minutes.
-
Reagent Addition: Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well.
-
Lysis: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence using a plate-reading luminometer.
-
Analysis: After subtracting the "no-cell" background, normalize the data to the vehicle-treated control wells to calculate percent viability.
Protocol 3: Western Blot for Ubiquitinated Proteins
-
Treatment & Lysis: Treat cells as described above. After incubation, wash cells once with ice-cold PBS. Lyse the cells in a robust lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the total protein amount for each sample (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a low-percentage Tris-glycine gel (e.g., 4-12% gradient gel) to resolve high molecular weight proteins.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against Ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Look for an increase in a high molecular weight smear (>100 kDa) in the lanes corresponding to treated samples compared to the vehicle control. This indicates the accumulation of poly-ubiquitinated proteins.[18]
References
-
Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of biological chemistry, 271(13), 7273–7276. Retrieved from [Link]
-
Nakamura, T., Suganuma, K., & Tsuchida, N. (1999). Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochimica et biophysica acta, 1451(1), 206–210. Retrieved from [Link]
-
Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445. Retrieved from [Link]
-
Deshaies, R. J., et al. (2024). Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2. eLife, 12, e92,800. Retrieved from [Link]
-
Kazi, A., et al. (2005). Combination of Proteasomal Inhibitors Lactacystin and MG132 Induced Synergistic Apoptosis in Prostate Cancer Cells. Neoplasia, 7(12), 1104–1111. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Data Sheet Clasto-lactacystin β-lactone. Retrieved from [Link]
-
JoVE. (2013). Viability Assays for Cells in Culture. Retrieved from [Link]
-
Pasquini, L. A., Besio Moreno, M., Adamo, A. M., Pasquini, J. M., & Soto, E. F. (2000). Lactacystin, a specific inhibitor of the proteasome, induces apoptosis and activates caspase-3 in cultured cerebellar granule cells. Journal of neuroscience research, 59(5), 601–611. Retrieved from [Link]
-
Wang, X. F., Li, S., Wang, J. H., & An, C. L. (2005). [Proteasomal inhibitor lactacystin induces cell apoptosis and caspase 3 activation in PC12 cells]. Zhonghua yi xue za zhi, 85(29), 2058–2062. Retrieved from [Link]
-
Blue Tiger Scientific. (n.d.). Clasto-Lactacystin β-lactone (Highly Pure). Retrieved from [Link]
-
Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor perspectives in biology, 5(6), a008672. Retrieved from [Link]
-
Kisselev, A. F., & Goldberg, A. L. (2001). A Practical Review of Proteasome Pharmacology. Journal of Pharmacology and Experimental Therapeutics, 303(3), 959-969. Retrieved from [Link]
-
Imajoh-Ohmi, S., Kawaguchi, T., Sugiyama, S., Tanaka, K., Omura, S., & Kay, J. (1995). Activation of the cell death program by inhibition of proteasome function. The Journal of biological chemistry, 270(47), 28055-28058. Retrieved from [Link]
-
eLife. (2024). Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2. Retrieved from [Link]
-
PubMed. (2005). Combination of proteasomal inhibitors lactacystin and MG132 induced synergistic apoptosis in prostate cancer cells. Retrieved from [Link]
-
Crawford, L. J., Walker, B., & Irvine, A. E. (2011). Proteasome inhibitors in cancer therapy. Journal of cell communication and signaling, 5(2), 101–110. Retrieved from [Link]
-
Reddit. (2022). How to use proteasome inhibitors in western blot samples? Retrieved from [Link]
-
Podhorecka, M., Krawczyk-Kulas, A., Dmoszyńska, A., & Hus, M. (2005). In vitro cytotoxic effect of proteasome inhibitor bortezomib in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells. European journal of haematology, 74(4), 310–317. Retrieved from [Link]
-
Bu, R., et al. (2014). Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. Postepy higieny i medycyny doswiadczalnej, 68, 107-115. Retrieved from [Link]
-
Shibahara, K., et al. (2013). Mechanisms of proteasome inhibitor-induced cytotoxicity in malignant glioma. International journal of molecular medicine, 32(2), 227-233. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Clasto-Lactacystin β-lactone. Retrieved from [Link]
-
de Bettignies, G., & Coux, O. (2010). Next-generation proteasome inhibitors for cancer therapy. Biochimica et biophysica acta, 1806(2), 169–181. Retrieved from [Link]
-
Dent, P., & Grant, S. (2007). Selectively killing transformed cells through proteasome inhibition. Blood, 110(8), 2777–2778. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). Clasto-Lactacystin β-lactone: Accelerating Translational.... Retrieved from [Link]
Sources
- 1. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. Activation of the cell death program by inhibition of proteasome function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectively killing transformed cells through proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. Combination of Proteasomal Inhibitors Lactacystin and MG132 Induced Synergistic Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 13. Lactacystin, a specific inhibitor of the proteasome, induces apoptosis and activates caspase-3 in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Proteasomal inhibitor lactacystin induces cell apoptosis and caspase 3 activation in PC12 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. adipogen.com [adipogen.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Proteasome Inhibitors [labome.com]
- 23. reddit.com [reddit.com]
- 24. Video: Viability Assays for Cells in Culture [jove.com]
Refining Clasto-Lactacystin β-Lactone Protocols: A Technical Support Center
Welcome to the technical support center for clasto-lactacystin β-lactone, a potent and irreversible proteasome inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the scientific principles behind them, enabling you to refine your experimental design for your specific cell lines and research questions.
Part 1: Foundational Knowledge: FAQs
This section addresses the fundamental concepts and common questions regarding clasto-lactacystin β-lactone.
1. What is clasto-lactacystin β-lactone and how does it work?
Clasto-lactacystin β-lactone, also known as omuralide, is the active, cell-permeable metabolite of lactacystin, a natural product isolated from Streptomyces.[1][2] Lactacystin itself is a prodrug that spontaneously converts to clasto-lactacystin β-lactone in aqueous solutions.[2][3] The β-lactone ring is the key to its function, as it forms a covalent bond with the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome.[4][5] This irreversible binding inhibits the chymotrypsin-like, trypsin-like, and caspase-like peptidase activities of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses such as cell cycle arrest and apoptosis.[6][7]
dot
Caption: Mechanism of clasto-lactacystin β-lactone action.
2. What are the advantages of using clasto-lactacystin β-lactone over lactacystin or other proteasome inhibitors like MG132?
Clasto-lactacystin β-lactone offers several advantages:
-
Higher Potency and Cell Permeability: It is the active form and is more cell-permeable than lactacystin, often exhibiting 5-10 times greater potency.[8][9]
-
Irreversibility: Its irreversible binding provides a sustained and complete inhibition of the proteasome, which can be advantageous for long-term studies.
-
Specificity: While no inhibitor is perfectly specific, clasto-lactacystin β-lactone is highly selective for the proteasome and, unlike peptide aldehydes like MG132, does not significantly inhibit other proteases such as calpains and cathepsins at typical working concentrations.[6][7]
3. How should I store and handle clasto-lactacystin β-lactone?
For long-term storage, clasto-lactacystin β-lactone should be stored as a solid at -20°C under desiccating conditions, where it can be stable for up to 12 months. For experimental use, prepare a stock solution in a suitable solvent like DMSO (e.g., 75 mM).[6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Part 2: Troubleshooting Guide
This section provides a question-and-answer-based guide to address common issues encountered during experiments with clasto-lactacystin β-lactone.
Issue 1: Suboptimal or No Proteasome Inhibition
Q: I've treated my cells with clasto-lactacystin β-lactone, but I'm not observing the expected accumulation of ubiquitinated proteins or downstream effects. What could be wrong?
A: Several factors can contribute to a lack of efficacy. Let's break down the possibilities:
-
Inhibitor Concentration and Incubation Time:
-
Are you using the optimal concentration for your cell line? The sensitivity to proteasome inhibitors can vary significantly between cell lines. An IC50 (the concentration that inhibits 50% of activity) of around 50 nM has been reported for the 20S proteasome itself, while in-cell IC50 values are typically higher, in the range of 1 µM.[9][10] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
-
Is the incubation time sufficient? As an irreversible inhibitor, the effect of clasto-lactacystin β-lactone is time-dependent. While effects on protein degradation can be seen within 1-2 hours, longer incubation times (e.g., 6-24 hours) may be necessary to observe downstream cellular effects like apoptosis.[7]
-
-
Cell-Specific Factors:
-
What is the proteasome expression level in your cells? Cell lines can have different basal levels of proteasome subunit expression, which can influence their sensitivity to inhibitors.
-
Are your cells confluent? Cell density can impact experimental outcomes. It is recommended to maintain a consistent and sub-confluent cell density across experiments.
-
-
Experimental Readout:
-
How are you measuring proteasome inhibition? The most direct method is to perform a proteasome activity assay on cell lysates. Alternatively, you can perform a Western blot to detect the accumulation of total ubiquitinated proteins or a specific short-lived protein known to be degraded by the proteasome (e.g., p53, IκBα).
-
dot
Caption: Troubleshooting workflow for suboptimal inhibition.
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
Q: I'm observing widespread cell death even at low concentrations of clasto-lactacystin β-lactone, or I suspect off-target effects. How can I investigate this?
A: While clasto-lactacystin β-lactone is a specific proteasome inhibitor, high concentrations or prolonged exposure can lead to toxicity. Here's how to troubleshoot:
-
Confirm On-Target Effect: The gold standard is to demonstrate that the observed phenotype is indeed due to proteasome inhibition. This can be done by:
-
Knockdown of a key proteasome subunit: Using siRNA or shRNA to reduce the expression of a catalytic subunit should mimic the effect of the inhibitor.
-
Investigate Potential Off-Target Effects: Although less common with clasto-lactacystin β-lactone compared to other inhibitors, off-target effects on other proteases like calpains and cathepsins have been reported, particularly at higher concentrations.[6] To rule these out:
-
Use specific inhibitors for other proteases: Co-treatment with specific calpain or cathepsin inhibitors can help determine if they are involved in the observed phenotype.
-
-
Optimize Treatment Conditions:
-
Reduce inhibitor concentration and/or incubation time: Your initial dose-response experiment should help identify a concentration that effectively inhibits the proteasome without causing excessive, acute toxicity.
-
Consider serum concentration: Components in serum can sometimes interact with small molecules. While not a widely reported issue for clasto-lactacystin β-lactone, it's a variable to consider, especially if you are using serum-free media.
-
Part 3: Experimental Protocols and Data
This section provides detailed protocols for key experiments and a table of recommended starting concentrations for various cell lines.
Protocol 1: Determining the Optimal Concentration (Dose-Response Curve)
This protocol will help you determine the IC50 of clasto-lactacystin β-lactone in your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
Inhibitor Preparation: Prepare a series of dilutions of your clasto-lactacystin β-lactone stock solution in cell culture medium. A common starting range is from 10 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in your highest inhibitor dilution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Viability Assay: After incubation, measure cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot for Detection of Ubiquitinated Proteins
This protocol allows you to visualize the accumulation of ubiquitinated proteins following proteasome inhibition.
-
Cell Treatment: Treat your cells with the determined optimal concentration of clasto-lactacystin β-lactone for a suitable duration (e.g., 4-8 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve the ubiquitinated proteins.
-
Protein Quantification: Determine the protein concentration of your lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the results. A characteristic "smear" of high-molecular-weight bands in the treated lanes indicates the accumulation of polyubiquitinated proteins.
-
Table 1: Recommended Starting Concentrations and Incubation Times for Various Cell Lines
Note: These are suggested starting points. Optimal conditions should be determined experimentally for each specific cell line and assay.
| Cell Line | Cancer Type | Recommended Starting Concentration (µM) | Recommended Incubation Time (hours) |
| HeLa | Cervical Cancer | 1 - 10 | 6 - 24 |
| Jurkat | T-cell Leukemia | 0.5 - 5 | 12 - 48 |
| MCF-7 | Breast Cancer | 1 - 15 | 24 - 72 |
| PC-3 | Prostate Cancer | 5 - 20 | 24 - 72 |
| U-2 OS | Osteosarcoma | 0.1 - 5 | 6 - 24 |
| SH-SY5Y | Neuroblastoma | 0.5 - 10 | 12 - 48 |
| RPMI 8226 | Multiple Myeloma | 0.05 - 1 | 24 - 48 |
Part 4: References
-
BPS Bioscience. (n.d.). Data Sheet Clasto-lactacystin β-lactone. Retrieved from [Link]
-
Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin. The Journal of biological chemistry, 271(13), 7273–7276.
-
Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445.
-
Fenteany, G., Standaert, R. F., Lane, W. S., Choi, S., Corey, E. J., & Schreiber, S. L. (1995). Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. Science (New York, N.Y.), 268(5211), 726–731.
-
Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445.
Sources
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- 2. merckmillipore.com [merckmillipore.com]
- 3. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Proteasome inhibitor | Hello Bio [hellobio.com]
- 7. Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. clasto -Lactacystin b-Lactone [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
comparing clasto-lactacystin beta-lactone with MG132 proteasome inhibitor
An In-Depth Comparative Guide to Proteasome Inhibitors: Clasto-Lactacystin β-Lactone vs. MG132
Introduction: The Ubiquitin-Proteasome System as a Therapeutic Target
In the intricate landscape of cellular regulation, the Ubiquitin-Proteasome System (UPS) serves as the primary conduit for controlled protein degradation. This elegant machinery maintains cellular homeostasis by eliminating misfolded, damaged, or obsolete proteins, thereby regulating a vast array of processes including cell cycle progression, signal transduction, and apoptosis.[1][2] The 26S proteasome, a multi-catalytic protease complex, is the central executioner of the UPS. Its inhibition has emerged as a powerful strategy in both fundamental research and clinical oncology, leading to the development of numerous small-molecule inhibitors.
This guide provides a detailed, evidence-based comparison of two foundational proteasome inhibitors: clasto-Lactacystin β-lactone and MG132. While both effectively block proteasome activity, their distinct mechanisms of action, specificity profiles, and experimental considerations have significant implications for experimental design and data interpretation. As a senior application scientist, my objective is to provide you not just with data, but with a causal understanding of why one inhibitor might be chosen over the other for a specific research application.
Understanding the Contenders
Clasto-Lactacystin β-Lactone (Omuralide)
Clasto-Lactacystin β-lactone, also known as Omuralide, is the biologically active form of Lactacystin, a natural product isolated from Streptomyces.[3][4] In aqueous solutions and within the cell, the parent compound Lactacystin spontaneously converts into this active β-lactone form.[5] This β-lactone is a highly specific, cell-permeable, and irreversible inhibitor of the 20S proteasome.[6][7] Its high specificity is attributed to its unique chemical structure, which bears little resemblance to the peptide-based substrates of most proteases.[4]
MG132 (Z-Leu-Leu-Leu-al)
MG132 is a synthetic, cell-permeable peptide aldehyde that acts as a potent, reversible inhibitor of the 26S proteasome's chymotrypsin-like activity.[1][8] As a substrate analogue, it is one of the most widely used proteasome inhibitors in basic research for its ability to robustly induce the accumulation of ubiquitinated proteins and trigger downstream cellular responses like apoptosis.[9][10] However, its peptide aldehyde structure confers a broader inhibitory profile than more specific agents.
Head-to-Head Comparison: Mechanism, Specificity, and Potency
A researcher's choice of inhibitor should be dictated by the experimental question. The fundamental differences in how these two molecules interact with the proteasome and other cellular proteases are paramount.
Mechanism of Action: Irreversible vs. Reversible Inhibition
The most critical distinction lies in their binding kinetics.
-
Clasto-Lactacystin β-Lactone forms a covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits.[2] This alkylation is irreversible, leading to a sustained and profound inhibition of proteasome function long after the compound has been removed from the culture medium. This makes it ideal for experiments requiring a complete and lasting shutdown of the proteasome.
-
MG132 , in contrast, binds reversibly to the active site of the β5 subunit.[9] Its inhibitory effect is concentration-dependent and can be washed out, allowing for the potential restoration of proteasome activity. This property is advantageous for pulse-chase experiments or studies examining the recovery from proteasome inhibition.
Specificity and Off-Target Effects
Scientific rigor demands that an observed phenotype is correctly attributed to the inhibition of the intended target. Here, the two compounds diverge significantly.
-
Clasto-Lactacystin β-Lactone is celebrated for its high specificity. It is often considered a "gold standard" because it inhibits the proteasome without affecting other protease families, such as lysosomal cysteine proteases (cathepsins) or calpains, even at high concentrations.[2][4][11] This makes it the superior choice for studies aiming to dissect pathways specifically regulated by the proteasome.
Potency and Working Concentrations
Potency is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). These values can vary significantly between purified enzyme assays and cell-based assays.
| Parameter | Clasto-Lactacystin β-Lactone | MG132 | Reference(s) |
| Chemical Class | γ-lactam β-lactone | Peptide Aldehyde | [1][14] |
| Mechanism | Irreversible, Covalent | Reversible, Competitive | [6][8] |
| Potency (Purified Proteasome) | IC₅₀ ≈ 50 nM | Kᵢ ≈ 4 nM; IC₅₀ ≈ 100 nM | [8][15] |
| Typical Cell Culture Conc. | 1-10 µM | 0.5-20 µM | [2][7][16] |
| Primary Target | 20S Proteasome | 26S Proteasome | [1] |
| Known Off-Targets | Minimal; may inhibit Cathepsin A | Calpains, some Cathepsins | [9][12][17] |
Expert Insight: While MG132 shows a lower Kᵢ in enzymatic assays, the irreversible nature of clasto-lactacystin β-lactone can lead to more potent and sustained effects in cellular contexts over time. It is crucial for researchers to perform a dose-response curve for their specific cell line and endpoint, as the optimal concentration is highly context-dependent.[2]
Experimental Applications and Protocols
The choice of inhibitor directly impacts experimental outcomes. Let's consider a common application: inducing apoptosis in cancer cells.
Case Study: Induction of Apoptosis in Prostate Cancer Cells
A study by Fahy et al. investigated the apoptotic effects of Lactacystin (the pro-drug of β-lactone) and MG132 in LNCaP prostate cancer cells.[14][18]
Key Findings:
-
Treatment with Lactacystin (5 µM) induced a more than five-fold increase in apoptosis.[14]
-
A significant apoptotic response with MG132 required a concentration of 0.5 µM.[14]
-
Both inhibitors led to an accumulation of phosphorylated IκBα, a key negative regulator of the pro-survival NF-κB pathway, demonstrating effective proteasome blockade.[14]
-
Interestingly, higher doses of MG132 led to an unexplained decrease in total IκBα levels, a phenomenon not observed with Lactacystin, hinting at differing downstream consequences, possibly due to off-target effects.[14]
This highlights that while both compounds can achieve the same primary outcome (apoptosis via proteasome inhibition), their secondary effects can differ, reinforcing the need for careful selection and control experiments.
Protocol 1: Assessing Proteasome Inhibition via Fluorogenic Peptide Assay
This protocol provides a method to directly measure the chymotrypsin-like activity of the proteasome in cell lysates, allowing for the validation of inhibitor efficacy.
Principle: The proteasome cleaves the fluorogenic substrate Suc-LLVY-AMC, releasing free AMC (7-amino-4-methylcoumarin), which fluoresces upon excitation. Inhibition of the proteasome results in a reduced rate of AMC release.[2]
Materials:
-
Cells cultured in appropriate vessels.
-
Proteasome inhibitors (clasto-Lactacystin β-lactone, MG132).
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1 mM DTT, 0.5% NP-40.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT.
-
Substrate: 10 mM Suc-LLVY-AMC in DMSO (store at -20°C, light-protected).
-
96-well black microplate.
-
Fluorometer (Excitation: ~360-380 nm, Emission: ~440-460 nm).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of clasto-lactacystin β-lactone or MG132 for the desired time (e.g., 2-4 hours). Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: Wash cells once with cold PBS. Add 100-200 µL of ice-cold Lysis Buffer per well (for a 6-well plate). Scrape cells and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well black plate, add 20-50 µg of protein lysate per well. Adjust the volume to 90 µL with Assay Buffer.
-
Reaction Initiation: Prepare a 2X substrate solution by diluting the 10 mM Suc-LLVY-AMC stock to 200 µM in Assay Buffer. Add 10 µL of this solution to each well to start the reaction (final substrate concentration: 100 µM).
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence kinetically every 2-5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence units per minute). Normalize the rates of inhibitor-treated samples to the vehicle control to determine the percent inhibition.
Protocol 2: Western Blot Analysis of Ubiquitinated Protein Accumulation
This protocol validates proteasome inhibition within intact cells by detecting the accumulation of high molecular weight ubiquitin conjugates.
Procedure:
-
Cell Treatment and Lysis: Following the treatment described in Protocol 1, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sample Preparation: Quantify protein concentration. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-15% gradient polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST.
-
Incubate with a primary antibody against Ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. A successful inhibition will result in a high molecular weight smear in the lanes corresponding to inhibitor-treated cells, indicating the accumulation of poly-ubiquitinated proteins. Also probe for a loading control like β-actin or GAPDH.
Conclusion and Recommendations
Both clasto-lactacystin β-lactone and MG132 are invaluable tools for studying the ubiquitin-proteasome system. However, they are not interchangeable.
-
Choose clasto-Lactacystin β-Lactone when specificity is paramount. Its irreversible nature and minimal off-target effects make it the superior choice for definitively linking a biological phenomenon to proteasome activity. It is ideal for genomic, proteomic, or signaling studies where off-target effects could confound data interpretation.
-
Choose MG132 for general-purpose, cost-effective proteasome inhibition where reversibility is desired. It remains a workhorse for confirming if a protein is a proteasome substrate or for inducing robust apoptosis. However, researchers using MG132 must remain vigilant about its potential off-target effects on calpains and cathepsins.
Final Recommendation: For maximum scientific rigor, consider using both inhibitors in parallel. If a cellular phenotype is observed with MG132 but not with the highly specific clasto-lactacystin β-lactone, it strongly suggests the involvement of an off-target protease like calpain. This comparative approach transforms potential artifacts into valuable mechanistic insights, elevating the trustworthiness and impact of your research.
References
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Roccaro, A. M., et al. (2019). Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. International Journal of Molecular Sciences. [Link]
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Ji, C. H., et al. (2008). Proteasome inhibitor MG132 reverses multidrug resistance of gastric cancer through enhancing apoptosis and inhibiting P-gp. Cancer Biology & Therapy. [Link]
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Fahy, B. N., et al. (2005). Combination of Proteasomal Inhibitors Lactacystin and MG132 Induced Synergistic Apoptosis in Prostate Cancer Cells. Neoplasia. [Link]
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InvivoGen. (n.d.). MG-132. InvivoGen. [Link]
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Fricker, L. D., et al. (2014). Proteasome Inhibitors Alter Levels of Intracellular Peptides in HEK293T and SH-SY5Y Cells. PLoS ONE. [Link]
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Fahy, B. N., et al. (2005). Combination of proteasomal inhibitors lactacystin and MG132 induced synergistic apoptosis in prostate cancer cells. Neoplasia. [Link]
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Chauhan, D., et al. (2006). Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132. Blood. [Link]
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Inhibitor Research Hub. (2025). MG-132: Proteasome Inhibition Reimagined—Strategic Guidance. Inhibitor Research Hub. [Link]
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Potts, B. C. M., et al. (2019). Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research. Journal of Industrial Microbiology & Biotechnology. [Link]
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Taylor & Francis Online. (n.d.). MG132 – Knowledge and References. Taylor & Francis Online. [Link]
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Craiu, A., et al. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. Journal of Biological Chemistry. [Link]
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Felsenberg, J., et al. (2014). Two inhibitors of the ubiquitin proteasome system enhance long-term memory formation upon olfactory conditioning in the honeybee (Apis mellifera). Journal of Experimental Biology. [Link]
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An, J., et al. (2010). Metabolism and Action of Proteasome Inhibitors in Primary Human Hepatocytes. Drug Metabolism and Disposition. [Link]
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Holecek, M., et al. (2005). Effects of proteasome inhibitors MG132, ZL3VS and AdaAhx3L3VS on protein metabolism in septic rats. Physiological Research. [Link]
-
de Oliveira, J. F., et al. (2012). Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling. Investigational New Drugs. [Link]
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Inhibitor Research Hub. (2025). Clasto-Lactacystin β-lactone: Accelerating Translational. Inhibitor Research Hub. [Link]
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Dick, L. R., et al. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound. Journal of Biological Chemistry. [Link]
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Maki, A., et al. (1999). Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochimica et Biophysica Acta. [Link]
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Li, Y., et al. (2015). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology. [Link]
-
ResearchGate. (2019). What is the difference between MG132 and Lactacystin? ResearchGate. [Link]
-
Mailhes, J. B., et al. (2003). MG-132, an inhibitor of proteasomes and calpains, induced inhibition of oocyte maturation and aneuploidy in mouse oocytes. Biology of Reproduction. [Link]
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A Head-to-Head Comparison for Proteasome Inhibition: Clasto-Lactacystin β-Lactone vs. Bortezomib
A Senior Application Scientist's Guide to Mechanistic Nuances and Experimental Best Practices
In the landscape of cellular regulation, the Ubiquitin-Proteasome System (UPS) stands as a paramount machinery for maintaining protein homeostasis. Its central proteolytic engine, the 26S proteasome, is not merely a cellular disposal unit but a sophisticated regulator of signaling pathways critical for cell cycle progression, apoptosis, and immune surveillance. The dependence of malignant cells on a highly active UPS has rendered the proteasome a prime therapeutic target.[1][2][3]
This guide provides an in-depth comparison of two seminal proteasome inhibitors: clasto-lactacystin β-lactone, a natural product derivative widely revered in research for its specificity, and Bortezomib (Velcade®), the first-in-class proteasome inhibitor to achieve clinical success.[4][5] We will dissect their distinct mechanisms, compare their performance based on experimental data, and provide validated protocols to empower researchers in their selection and application.
Section 1: The Tale of Two Inhibitors: Mechanism and Specificity
While both compounds effectively inhibit proteasome activity, their mode of interaction and specificity profiles differ significantly, carrying profound implications for their experimental and clinical use.
Clasto-Lactacystin β-Lactone: The Irreversible Covalent Modifier
Derived from the Streptomyces metabolite lactacystin, clasto-lactacystin β-lactone (often referred to as omuralide) is the active species responsible for proteasome inhibition.[6][7][8] Lactacystin itself is a prodrug that spontaneously converts to the β-lactone form in aqueous solution.[6][7]
-
Mechanism of Action: The β-lactone acts as an irreversible inhibitor. Its strained four-membered ring is highly electrophilic, enabling it to form a stable covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits.[8][9] This covalent modification permanently inactivates the enzyme. It effectively inhibits all three major proteolytic activities of the 20S proteasome: chymotrypsin-like, trypsin-like, and peptidylglutamyl-like activities.[10]
-
Specificity and Potency: Clasto-lactacystin β-lactone is celebrated for its remarkable specificity. It does not significantly inhibit other classes of proteases, such as serine or cysteine proteases, making it a highly precise tool for studying the specific consequences of proteasome blockade.[11] It is a potent inhibitor, with reported IC50 values in the nanomolar range for 20S proteasome inhibition.
Bortezomib (Velcade®): The Reversible Dipeptidyl Boronate
Bortezomib is a synthetic dipeptide boronate that marked a turning point in cancer therapy, particularly for multiple myeloma and mantle cell lymphoma.[4][12]
-
Mechanism of Action: In contrast to the β-lactone, bortezomib is a reversible, albeit slowly dissociating, inhibitor.[4][13] The key to its function is the boron atom, which forms a stable but reversible tetrahedral intermediate with the active site N-terminal threonine of the β5 subunit of the 20S proteasome.[5][12] This interaction primarily blocks the chymotrypsin-like activity of the proteasome, which is considered the rate-limiting step in protein degradation.[3][14] At higher concentrations, it can also inhibit the β1 (caspase-like) and β2 (trypsin-like) subunits.[3]
-
Specificity and Off-Target Effects: While highly potent against the proteasome, bortezomib's reactivity is not entirely confined to this target. The boronic acid warhead can interact with other proteases.[15] Studies have shown that bortezomib can inhibit several serine proteases, including HtrA2/Omi, cathepsin G, and chymase, at concentrations near or equivalent to those required for proteasome inhibition.[15][16] These off-target activities are hypothesized to contribute to some of its clinical side effects, most notably peripheral neuropathy, which is less common with more specific, second-generation inhibitors.[5][15][17]
Section 2: At-a-Glance: Comparative Data Summary
The following table summarizes the key characteristics of clasto-lactacystin β-lactone and bortezomib to facilitate a direct comparison.
| Feature | Clasto-Lactacystin β-Lactone | Bortezomib (Velcade®) |
| Origin | Natural Product Derivative (from Streptomyces)[8][18] | Synthetic Dipeptide Boronate[19] |
| Mechanism | Irreversible, Covalent Modification[8][18] | Reversible, Slow Dissociation[4][13] |
| Primary Target | N-terminal threonine of all catalytic β-subunits[10] | N-terminal threonine of the β5 subunit[3][4] |
| Activities Inhibited | Chymotrypsin-like, Trypsin-like, Peptidylglutamyl-like[10] | Primarily Chymotrypsin-like[3][14] |
| Specificity | High; minimal inhibition of other proteases[11] | High for proteasome, but known off-target serine proteases[15][16] |
| Key Off-Targets | Not widely reported | HtrA2/Omi, Cathepsin G, Chymase[15][16] |
| Primary Application | Research tool for specific proteasome function studies[8] | FDA-approved anti-cancer therapeutic[4][12] |
Section 3: Visualizing the Mechanisms and Workflows
Understanding the molecular interactions and the experimental process is key to effective research. The following diagrams, rendered in DOT language, illustrate these concepts.
Mechanism of Action Diagrams
Caption: Irreversible inhibition by clasto-lactacystin β-lactone.
Caption: Reversible inhibition by bortezomib.
Experimental Workflow Diagram
Caption: Workflow for comparing proteasome inhibitors.
Section 4: Field-Proven Experimental Protocols
To ensure trustworthy and reproducible results, rigorous experimental design is paramount. The following protocols are self-validating systems, incorporating necessary controls to ensure the observed effects are directly attributable to proteasome inhibition.
Protocol 1: Proteasome Activity Assay in Cell Lysates
This assay quantifies the chymotrypsin-like activity of the proteasome, the primary target of bortezomib. It uses a fluorogenic substrate that becomes fluorescent upon cleavage.
Causality Behind Choices: We use Suc-LLVY-AMC as it is a highly specific substrate for the chymotrypsin-like site.[20] A specific proteasome inhibitor (like MG-132 or one of the test compounds) is used in a parallel sample to differentiate proteasome-specific activity from that of other cellular proteases.[21]
Methodology:
-
Cell Lysis:
-
Culture cells (e.g., HCT116, Jurkat) to ~80% confluency. Treat with desired concentrations of clasto-lactacystin β-lactone or bortezomib for a specified time (e.g., 2-6 hours).
-
Rinse cell monolayers twice with ice-cold PBS.
-
Scrape cells into a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, without protease inhibitors).[22]
-
Sonicate the lysate briefly (10 seconds) on ice to ensure complete lysis.[22]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[22]
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
Assay Procedure:
-
Prepare an assay buffer (25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS).
-
In a black, 96-well microplate, add 20-50 µg of cell lysate per well. Adjust the final volume to 100 µL with assay buffer.
-
Prepare a blank well containing only lysis buffer.
-
Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 100 µM.[22]
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure fluorescence kinetics at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for 30-60 minutes.[21][22]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope) for each sample.
-
Normalize the activity to the protein concentration.
-
Express the activity in treated samples as a percentage of the untreated control.
-
Protocol 2: Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Causality Behind Choices: The MTS assay is a rapid, reliable method for assessing cytotoxicity across a wide range of cell densities and drug concentrations.[23] It allows for the determination of the IC50 value, a key metric for comparing drug potency.
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of clasto-lactacystin β-lactone and bortezomib.
-
Add the compounds to the wells, ensuring a final volume of 200 µL. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay and Measurement:
-
Add 20 µL of MTS reagent to each well.[23]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 3: Apoptosis (Caspase-3/7 Activity) Assay
This assay measures the activity of effector caspases 3 and 7, key executioners of apoptosis.
Causality Behind Choices: Caspase activation is a hallmark of apoptosis and occurs relatively early in the process.[24] A luminogenic assay (like Caspase-Glo®) provides high sensitivity and a broad dynamic range, making it ideal for quantifying apoptosis induction.
Methodology:
-
Cell Plating and Treatment:
-
Follow the same procedure as for the Cell Viability Assay (Protocol 2), using an opaque-walled 96-well plate suitable for luminescence.
-
-
Assay Procedure:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix briefly by orbital shaking (300-500 rpm for 30 seconds).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Express the caspase activity as fold-change relative to the vehicle-treated control.
-
References
-
Dick, L. R., et al. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. PubMed. Available at: [Link]
-
Abou-Elella, A. M., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. NIH National Library of Medicine. Available at: [Link]
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Wikipedia. (n.d.). Bortezomib. Wikipedia. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Bortezomib? Patsnap Synapse. Available at: [Link]
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Glickman, M. H. (n.d.). Bortezomib. StatPearls - NCBI Bookshelf. Available at: [Link]
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Perez-Soler, R. (2011). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics. Available at: [Link]
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Leggett, D. S., et al. (2023). Proteasomes: Isolation and Activity Assays. NIH National Library of Medicine. Available at: [Link]
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Valera, V. F., et al. (2014). Proteasome Assay in Cell Lysates. NIH National Library of Medicine. Available at: [Link]
-
Circulation. (2009). Abstract 4367: Off-Target Effects of the Anticancer Agent Bortezomib (Velcade™) in the Mammalian Heart. Circulation. Available at: [Link]
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Leggett, D. S., et al. (2023). Proteasomes: Isolation and Activity Assays. PubMed. Available at: [Link]
-
Arastu-Kapur, S., et al. (2011). Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. AACR Journals. Available at: [Link]
-
Wikipedia. (n.d.). Lactacystin. Wikipedia. Available at: [Link]
-
Kupperman, E., et al. (2013). Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System. PubMed Central. Available at: [Link]
-
Arastu-Kapur, S., et al. (2011). Non-proteasomal targets of the proteasome inhibitors bortezomib and carfilzomib: a link to clinical adverse events. Clinical Cancer Research - AACR Journals. Available at: [Link]
-
Das, D. S., et al. (2013). From Bortezomib to other Inhibitors of the Proteasome and Beyond. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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ResearchGate. (n.d.). Viability assay in cells treated with proteasome inhibitors Bortezomib... ResearchGate. Available at: [Link]
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Ōmura, S., & Crump, A. (2019). Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research. ResearchGate. Available at: [Link]
-
Dick, L. R., et al. (1997). Lactacystin and clasto-Lactacystin b-Lactone Modify Multiple Proteasome b-Subunits and Inhibit Intracellular Protein Degradation. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Effects of bortezomib and other proteasome inhibitors on the levels of... ResearchGate. Available at: [Link]
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Inhibitor Research Hub. (2025). Clasto-Lactacystin β-lactone: Accelerating Translational... Inhibitor Research Hub. Available at: [Link]
-
Dick, L. R., et al. (1997). Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. PubMed. Available at: [Link]
-
Musto, S., et al. (2018). Proteasome Inhibitors: Structure and Function. NIH National Library of Medicine. Available at: [Link]
-
Wang, L., et al. (2023). Examination of two different proteasome inhibitors in reactivating mutant human cystathionine β-synthase in mice. NIH National Library of Medicine. Available at: [Link]
-
Tanimoto, A., et al. (1999). Direct proteasome inhibition by this compound permits the detection of ubiquitinated p21(waf1) in ML-1 cells. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Induction of apoptosis and inhibition of proteasome by bortezomib in... ResearchGate. Available at: [Link]
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A Researcher's Guide to Potency: Comparative Analysis of Lactacystin and clasto-Lactacystin β-Lactone
As a Senior Application Scientist, my focus is to bridge the gap between complex biochemical tools and their practical application in research. This guide provides a detailed comparative analysis of two widely used proteasome inhibitors, lactacystin and its active derivative, clasto-lactacystin β-lactone. We will delve into their mechanisms, critically evaluate their potency with supporting data, and provide a robust experimental protocol for their comparison, enabling you to make empirically-driven decisions for your experimental design.
The Ubiquitin-Proteasome System: A Primary Target for Cellular Regulation
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, the principal pathway for regulated intracellular protein degradation. By breaking down ubiquitinated proteins, the proteasome controls the levels of key regulatory molecules involved in critical cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its inhibition leads to the accumulation of these proteins, triggering cell cycle arrest and programmed cell death. This makes the proteasome a validated and compelling target in drug development, particularly in oncology.
Lactacystin: The Prodrug and Its Active Form
Lactacystin is a natural product from Streptomyces bacteria that is widely recognized for its ability to specifically inhibit the proteasome.[1][2] However, it is crucial to understand that lactacystin itself is a prodrug. In aqueous solutions, such as cell culture media or intracellular environments, lactacystin spontaneously undergoes a chemical transformation. It eliminates an N-acetylcysteine moiety to form the highly reactive clasto-lactacystin β-lactone (also known as omuralide).[1][3] This β-lactone is the actual biologically active species responsible for proteasome inhibition.[1][2][4]
Mechanism of Irreversible Inhibition
The inhibitory action of clasto-lactacystin β-lactone is definitive and irreversible.[5][6] The strained β-lactone ring is an electrophilic warhead that is attacked by the hydroxyl group on the N-terminal threonine residue of the proteasome's catalytic β-subunits. This nucleophilic attack results in the formation of a stable, covalent ester bond, effectively and permanently blocking the enzyme's active site.[3] This mechanism underpins the potent and lasting effects of the inhibitor.
Caption: Conversion of lactacystin to its active β-lactone form and subsequent covalent inhibition of the 20S proteasome.
A Head-to-Head Comparison of Potency
The fundamental difference between these two compounds lies in their potency, which is a direct consequence of their chemical nature. Since lactacystin must first be converted to the β-lactone, its apparent potency, especially in short-term cellular assays, is considerably lower. The active β-lactone, requiring no activation, acts much more rapidly and at lower concentrations.
Quantitative data, typically expressed as the half-maximal inhibitory concentration (IC50), confirms this difference. A lower IC50 value signifies higher potency.
| Compound | Target/Assay | IC50 Value | Key Insight |
| clasto-Lactacystin β-Lactone | Purified 20S Proteasome | ~50 nM | High potency due to its ready-to-react structure. |
| clasto-Lactacystin β-Lactone | Proteasome in Intact Cells | ~1 µM[4][7] | Cell permeability and intracellular target engagement. |
| Lactacystin | Proteasome in Intact Cells | 5-10 fold less potent than β-lactone[8][4] | Lower apparent potency is due to the rate-limiting conversion step. |
Specificity and Potential Off-Target Effects
While lauded for its specificity towards the proteasome, it is important to acknowledge that at higher concentrations, clasto-lactacystin β-lactone can exhibit off-target activity, including the inhibition of other proteases like calpain and cathepsins.[9] This underscores a critical principle of pharmacology: use the lowest effective concentration to minimize the risk of confounding off-target effects and ensure that the observed phenotype is a direct result of proteasome inhibition.
Experimental Protocol: A Validated Assay for Potency Comparison
To empirically determine and compare the potency of these inhibitors in your specific cellular model, a Western blot analysis of total ubiquitinated proteins is a reliable and straightforward method.
Experimental Rationale
The proteasome's primary function is to degrade ubiquitinated proteins. Inhibiting the proteasome prevents this degradation, causing a rapid and detectable accumulation of high-molecular-weight poly-ubiquitinated proteins. The extent of this accumulation is directly proportional to the degree of proteasome inhibition.
Step-by-Step Methodology
-
Cell Culture and Seeding: Plate your cells of interest in 6-well plates. Allow them to adhere and reach 70-80% confluency to ensure they are in a healthy, logarithmic growth phase.
-
Inhibitor Preparation and Treatment:
-
Prepare stock solutions of lactacystin and clasto-lactacystin β-lactone (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of each inhibitor in your complete cell culture medium. A suggested concentration range for the β-lactone is 0.1 µM to 10 µM. For lactacystin, use a 5-10 fold higher range.
-
Include a "vehicle control" well treated with the same final concentration of DMSO as the highest inhibitor concentration.
-
Remove the old medium from the cells and add the inhibitor-containing medium. Incubate for a defined period (e.g., 4 to 6 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. This is critical for ensuring equal loading in the next step.
-
Western Blotting:
-
Normalize all samples by diluting them with lysis buffer and SDS-loading buffer to the same final concentration (e.g., 1 µg/µL).
-
Load 15-20 µg of protein per lane on an SDS-PAGE gel (a 4-15% gradient gel is recommended to resolve the high-molecular-weight ubiquitin smear).
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for Ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
-
Data Analysis and Interpretation:
-
You should observe a dose-dependent increase in a high-molecular-weight smear in the lanes treated with the inhibitors.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the density of the ubiquitin smear for each lane and normalize it to its corresponding loading control. This normalization corrects for any minor loading inaccuracies.
-
Plot the normalized ubiquitin signal against the inhibitor concentration to compare the dose-response curves and estimate the effective concentration for each compound.
-
Caption: A validated workflow to compare the potency of proteasome inhibitors by quantifying ubiquitin accumulation.
References
-
Dick, L. R., et al. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. PubMed. [Link]
-
Asano, K., et al. (2021). Biosynthesis of lactacystin as a proteasome inhibitor. Nature Communications. [Link]
-
BPS Bioscience. Data Sheet Clasto-lactacystin β-lactone. [Link]
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A Senior Application Scientist's Guide to Validating Proteasome Inhibition: A Comparative Analysis of Clasto-Lactacystin β-Lactone
For researchers, scientists, and drug development professionals navigating the complexities of cellular protein homeostasis, the choice of a proteasome inhibitor is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, technically-focused comparison of clasto-lactacystin β-lactone, a potent and irreversible proteasome inhibitor, with other commonly used alternatives. We will move beyond a simple cataloging of features to a causality-driven explanation of experimental design, ensuring that the protocols described are self-validating systems for rigorous scientific inquiry.
Introduction: The Ubiquitin-Proteasome System and the Role of Clasto-Lactacystin β-Lactone
The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of proteins involved in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2][3] Dysregulation of the UPS is implicated in numerous diseases, making it a key target for therapeutic intervention and basic research.[1] The 26S proteasome, a multi-catalytic protease complex, is the central executioner of the UPS, recognizing and degrading polyubiquitinated proteins.[2][4]
Clasto-lactacystin β-lactone, the active metabolite of lactacystin, is a highly specific and irreversible inhibitor of the 20S proteasome.[5][6][7] It covalently modifies the N-terminal threonine of the catalytic β-subunits of the proteasome, leading to a complete and sustained shutdown of its proteolytic activities.[8][9] This irreversible mode of action provides a distinct advantage in experimental settings requiring a prolonged and stable inhibition of protein degradation.
This guide will provide a framework for validating the effects of clasto-lactacystin β-lactone on protein turnover, comparing its performance against the reversible peptide aldehyde inhibitor MG132 and the clinically approved boronate inhibitor bortezomib.
Mechanism of Action: A Visual Representation
To understand the experimental data, it is crucial to first visualize the mechanism of proteasome inhibition.
Caption: Mechanism of proteasome inhibition by various compounds.
Experimental Validation of Proteasome Inhibition
A multi-pronged approach is essential to rigorously validate the effects of a proteasome inhibitor on protein turnover. The following experimental workflows are designed to provide a comprehensive and self-validating assessment.
Experiment 1: Assessment of Global Ubiquitinated Protein Accumulation
Rationale: Inhibition of the proteasome should lead to the accumulation of polyubiquitinated proteins that would otherwise be degraded. This experiment serves as a primary indicator of proteasome inhibition.
Protocol: Western Blot for Ubiquitinated Proteins
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293T) and allow them to adhere overnight. Treat cells with varying concentrations of clasto-lactacystin β-lactone (e.g., 1, 5, 10 µM), MG132 (e.g., 5, 10, 20 µM), and bortezomib (e.g., 10, 50, 100 nM) for a defined time course (e.g., 2, 4, 6 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve the ubiquitination status of proteins.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2). Subsequently, probe with a loading control antibody (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. The accumulation of high molecular weight smears is indicative of polyubiquitinated protein accumulation.[11]
Expected Outcome and Comparative Analysis:
| Inhibitor | Concentration | 2 hours | 4 hours | 6 hours |
| Vehicle | - | Baseline | Baseline | Baseline |
| clasto-Lactacystin β-lactone | 10 µM | +++ | ++++ | ++++ |
| MG132 | 20 µM | ++ | +++ | +++ |
| Bortezomib | 100 nM | ++ | +++ | +++ |
Relative accumulation of ubiquitinated proteins is denoted by '+' symbols.
Clasto-lactacystin β-lactone is expected to show a robust and sustained accumulation of ubiquitinated proteins due to its irreversible binding. The effect of MG132 and bortezomib, being reversible inhibitors, may plateau or show a less pronounced accumulation over longer time points depending on cellular clearance mechanisms.
Experiment 2: Direct Measurement of Proteasome Activity
Rationale: While the accumulation of ubiquitinated proteins is a strong indicator, a direct measurement of the proteasome's catalytic activity provides quantitative validation of inhibition.
Protocol: In Vitro Proteasome Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells as described in the previous experiment.
-
Proteasome Activity Assay: Utilize a commercially available proteasome activity assay kit that measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.[12][13][14] These assays typically use a fluorogenic peptide substrate that is cleaved by the active proteasome, releasing a fluorescent molecule.[13][15]
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of proteasome inhibition for each treatment condition relative to the vehicle-treated control.
Expected Outcome and Comparative Analysis:
| Inhibitor | Concentration | Chymotrypsin-like Activity (% Inhibition) | Trypsin-like Activity (% Inhibition) | Caspase-like Activity (% Inhibition) |
| clasto-Lactacystin β-lactone | 10 µM | >95% | >90% | >85% |
| MG132 | 20 µM | ~80-90% | ~70-80% | ~60-70% |
| Bortezomib | 100 nM | >95% | ~50-60% | >90% |
Clasto-lactacystin β-lactone is known to potently inhibit all three major proteolytic activities of the proteasome.[8] Bortezomib exhibits strong inhibition of the chymotrypsin-like and caspase-like activities, with less potent inhibition of the trypsin-like activity.[16] MG132 generally shows broad but potentially less potent inhibition compared to the other two.[16]
Experiment 3: Determining the Impact on Specific Protein Turnover
Rationale: To understand the functional consequences of proteasome inhibition, it is crucial to assess the degradation kinetics of a specific short-lived protein.
Protocol: Cycloheximide (CHX) Chase Assay
-
Cell Culture and Treatment: Plate cells and treat with clasto-lactacystin β-lactone, MG132, or bortezomib for a short pre-incubation period (e.g., 1 hour).
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX), a protein synthesis inhibitor, to all wells.[17][18][19]
-
Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).
-
Western Blot Analysis: Perform western blotting for a known short-lived protein (e.g., p53, c-Myc, or a reporter protein) and a loading control.
-
Densitometric Analysis: Quantify the band intensities and normalize the target protein levels to the loading control at each time point. Plot the percentage of remaining protein over time to determine the protein half-life.
Expected Outcome and Comparative Analysis:
| Inhibitor | Target Protein Half-life (hours) |
| Vehicle + CHX | ~1-2 |
| clasto-Lactacystin β-lactone + CHX | > 6 |
| MG132 + CHX | ~4-6 |
| Bortezomib + CHX | > 6 |
In the presence of an effective proteasome inhibitor, the degradation of the short-lived protein will be significantly attenuated, leading to a prolonged half-life. Clasto-lactacystin β-lactone and bortezomib are expected to show a more pronounced stabilization of the target protein compared to MG132, reflecting their potent and, in the case of clasto-lactacystin β-lactone, irreversible inhibition.
Caption: Experimental workflow for validating proteasome inhibitors.
Discussion and Field-Proven Insights
The choice between clasto-lactacystin β-lactone, MG132, and bortezomib is contingent on the specific experimental question.
-
Clasto-lactacystin β-lactone is the inhibitor of choice for experiments requiring complete and sustained proteasome inhibition. Its irreversible nature ensures that there is no recovery of proteasome activity during the course of the experiment, providing a clear and unambiguous readout of the consequences of proteasome shutdown. This is particularly advantageous in studies of protein degradation kinetics and in cellular models where long-term inhibition is desired.
-
MG132 , as a reversible inhibitor, is useful for studying the transient effects of proteasome inhibition. However, its reversibility can lead to an underestimation of the role of the proteasome in certain processes, as cellular mechanisms may partially overcome the inhibition over time. It is also known to inhibit other proteases, such as calpains, which can introduce confounding variables.[20]
-
Bortezomib offers high potency and is a clinically relevant inhibitor. Its reversible, yet slow, dissociation from the proteasome provides a sustained inhibitory effect in cellular assays. Its well-characterized selectivity profile makes it a valuable tool for translational research.
Conclusion
Validating the effects of any chemical probe is paramount to the integrity of scientific research. This guide has outlined a rigorous, multi-faceted approach to confirming the on-target effects of clasto-lactacystin β-lactone on protein turnover. By employing a combination of global ubiquitin profiling, direct enzymatic assays, and specific protein degradation kinetics, researchers can confidently and accurately interpret their experimental data. The irreversible and potent nature of clasto-lactacystin β-lactone makes it an exceptional tool for dissecting the intricate role of the ubiquitin-proteasome system in cellular physiology and disease.
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Ciechanover, A. (1998). The ubiquitin-proteasome pathway: on protein death and cell life. The EMBO Journal, 17(24), 7151–7160. [Link]
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Steinert, J. R., et al. (2023). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. STAR Protocols, 4(4), 102574. [Link]
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Creative Diagnostics. (n.d.). Ubiquitin-Proteasome Pathway (UPP). [Link]
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Wang, J., et al. (2019). The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis. Cell & Bioscience, 9, 1. [Link]
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Lv, L., et al. (2015). Analysis of Protein Stability by the Cycloheximide Chase Assay. Journal of Visualized Experiments, (95), e52122. [Link]
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Leggett, D. S., et al. (2002). Proteasomes: isolation and activity assays. Current Protocols in Cell Biology, Chapter 3, Unit 3.16. [Link]
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Zhang, Y., et al. (2023). Cycloheximide (CHX) Chase Assay to Examine Protein Half-life. Bio-protocol, 13(11), e4691. [Link]
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AffiASSAY. (n.d.). Proteasome Assay Kits. [Link]
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ResearchGate. (2023). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. [Link]
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Smith, J. D., & Raught, B. (2015). Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae. Journal of Visualized Experiments, (103), e53205. [Link]
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MtoZ Biolabs. (n.d.). How to Detect the Protein Ubiquitination Level via Western Blot?. [Link]
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Gardner, R. G., & Hampton, R. Y. (2016). Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae. Journal of Visualized Experiments, (110), e53975. [Link]
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Craiu, A., et al. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445. [Link]
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Dick, L. R., et al. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for this compound. The Journal of biological chemistry, 271(13), 7273–7276. [Link]
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Lin, Y., et al. (2022). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols, 3(1), 101064. [Link]
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Li, H., et al. (2020). Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(10), 4848–4857. [Link]
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Kisselev, A. F., & Goldberg, A. L. (2005). Measuring the overall rate of protein breakdown in cells and the contributions of the ubiquitin-proteasome and autophagy-lysosomal pathways. Methods in enzymology, 399, 706–719. [Link]
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Bitesize Bio. (2023). How to Measure the Kinetics of Targeted Protein Degradation. [Link]
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ResearchGate. (2016). How do I get ubiquitinated protein with western blot?. [Link]
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Stokes, B. H., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. Proceedings of the National Academy of Sciences of the United States of America, 118(38), e2108830118. [Link]
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An, J., et al. (2008). Combination of Proteasomal Inhibitors Lactacystin and MG132 Induced Synergistic Apoptosis in Prostate Cancer Cells. The open clinical cancer journal, 2, 70–79. [Link]
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Creative BioMart. (n.d.). Protocol of Preparation of Ubiquitinated Protein Samples. [Link]
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ResearchGate. (n.d.). Effects of lactacystin and clasto-lactacystin -lactone on protein... [Link]
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Alves, N. L., et al. (2020). Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance. Cancers, 12(12), 3596. [Link]
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Lavelin, I., et al. (2009). Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. PLoS ONE, 4(10), e7330. [Link]
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ResearchGate. (2018). Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome. [Link]
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Inhibitor Research Hub. (2023). Clasto-Lactacystin β-lactone: Accelerating Translational.... [Link]
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Gallastegui, N., & Groll, M. (2010). From Bortezomib to other Inhibitors of the Proteasome and Beyond. Angewandte Chemie (International ed. in English), 49(33), 5676–5687. [Link]
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Lightcap, E. S., et al. (2000). Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132. Cancer research, 60(15), 4175–4181. [Link]
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A Researcher's Guide to Assessing the Irreversibility of Clasto-Lactacystin β-Lactone Inhibition
In the landscape of targeted therapeutics, the duration and nature of target engagement are critical determinants of a compound's pharmacological profile. For researchers in oncology, neurobiology, and immunology, the proteasome has emerged as a pivotal target. Among the arsenal of chemical probes used to dissect its function, clasto-lactacystin β-lactone stands out for its potent and irreversible inhibition. This guide provides an in-depth comparison of clasto-lactacystin β-lactone with other proteasome inhibitors and furnishes the experimental frameworks necessary to rigorously assess the irreversibility of its action.
The Significance of Irreversible Inhibition in Drug Discovery
The distinction between reversible and irreversible inhibitors is far from academic; it has profound implications for drug development. Reversible inhibitors, such as bortezomib, form non-covalent bonds with their target, leading to a dynamic equilibrium where the inhibitor can dissociate.[1][2] In contrast, irreversible inhibitors, like clasto-lactacystin β-lactone, typically form a stable, covalent bond with the target enzyme, effectively permanently inactivating it.[3][4][5] This prolonged duration of action can offer significant therapeutic advantages, including sustained target suppression even after the inhibitor has been cleared from circulation. However, this permanence also necessitates a thorough understanding of the inhibitor's specificity to mitigate the risk of off-target effects.
Mechanism of Action: Clasto-Lactacystin β-Lactone's Covalent Attack on the Proteasome
Clasto-lactacystin β-lactone, also known as omuralide, is the active metabolite of lactacystin, a natural product isolated from Streptomyces.[3][6][7] Lactacystin itself is a prodrug that, under physiological conditions, cyclizes to form the highly reactive β-lactone ring of clasto-lactacystin β-lactone.[6][8][9] This strained four-membered ring is the "warhead" of the molecule.
The 20S proteasome, the catalytic core of the ubiquitin-proteasome system, possesses multiple peptidase activities, primarily chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide-hydrolyzing).[10] The active sites of these subunits feature an N-terminal threonine residue whose hydroxyl group acts as the catalytic nucleophile.
Clasto-lactacystin β-lactone irreversibly inhibits the proteasome by covalently modifying this critical N-terminal threonine. The hydroxyl group of the threonine attacks the carbonyl carbon of the β-lactone ring, leading to the opening of the ring and the formation of a stable ester bond. This acylation of the active site renders the catalytic subunit inactive.[7] Studies have shown that clasto-lactacystin β-lactone can modify multiple catalytic β-subunits of the proteasome, thereby inhibiting all three major peptidase activities, albeit at different rates.[11]
Comparative Analysis of Proteasome Inhibitors
To fully appreciate the characteristics of clasto-lactacystin β-lactone, a comparison with other well-characterized proteasome inhibitors is essential.
| Inhibitor | Class | Mechanism of Inhibition | Key Characteristics |
| Clasto-Lactacystin β-Lactone | β-lactone | Irreversible covalent modification of the N-terminal threonine of catalytic subunits.[7][11] | Potent, cell-permeable, and inhibits multiple proteasome activities.[12][13] Active metabolite of lactacystin.[4] |
| Epoxomicin | Epoxyketone | Irreversible covalent modification, forming a morpholino adduct with the N-terminal threonine.[10][14][15] | Highly potent and selective for the proteasome over other proteases.[16] Exhibits anti-inflammatory and antitumor activities.[14][17] |
| Bortezomib (Velcade®) | Boronic acid | Reversible, slow-tight binding inhibition of the chymotrypsin-like activity of the proteasome.[1] | First-in-class proteasome inhibitor approved for cancer therapy.[18] Can be overcome by the synthesis of new proteasome units.[1] |
| Carfilzomib (Kyprolis®) | Epoxyketone | Irreversible and selective inhibitor of the chymotrypsin-like activity.[2] | Second-generation proteasome inhibitor with a different toxicity profile than bortezomib.[2] |
Experimental Workflows for Assessing Irreversibility
Demonstrating the irreversibility of an inhibitor requires robust experimental designs that can distinguish between tight-binding reversible inhibition and true covalent modification. The following protocols are foundational for making this determination.
Washout and Jump-Dilution Studies
The core principle behind this method is to determine if the inhibitory effect persists after the removal of the free inhibitor from the system. A lack of recovery of enzyme activity following extensive washing or dilution is a strong indicator of irreversible inhibition.[19]
Workflow: Jump-Dilution for Assessing Reversibility
Caption: Workflow for a jump-dilution experiment to assess inhibitor reversibility.
Detailed Protocol: Jump-Dilution Assay
-
Pre-incubation: Incubate purified 20S proteasome with a concentration of clasto-lactacystin β-lactone sufficient to achieve near-complete inhibition (e.g., 10-100 times its IC50). A parallel control incubation with the vehicle (e.g., DMSO) should be run.
-
Rapid Dilution: After a set incubation time (e.g., 30-60 minutes), rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold or more) into a pre-warmed assay buffer containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity). The dilution should be substantial enough that the final concentration of the inhibitor is well below its IC50 value.
-
Kinetic Measurement: Immediately monitor the fluorescence signal over time using a plate reader.
-
Data Analysis:
-
Irreversible Inhibition: If clasto-lactacystin β-lactone is irreversible, there will be no significant recovery of proteasome activity over the course of the measurement.
-
Reversible Inhibition: A rapidly reversible inhibitor would show an immediate return to the uninhibited reaction rate.
-
Slow, Tight-Binding Reversible Inhibition: A slow-offset inhibitor would exhibit a gradual, time-dependent increase in enzyme activity as the inhibitor dissociates from the enzyme.[19]
-
Dialysis
Dialysis is a classic and effective method for removing small molecules, like unbound inhibitors, from a solution of macromolecules, such as enzymes.[20] If the inhibitor remains bound to the enzyme after extensive dialysis, it is considered irreversible.
Workflow: Assessing Irreversibility by Dialysis
Caption: Dialysis workflow to differentiate between reversible and irreversible inhibitors.
Detailed Protocol: Dialysis Assay
-
Incubation: Incubate the proteasome with clasto-lactacystin β-lactone at a concentration known to cause significant inhibition. A control sample with vehicle is essential.
-
Dialysis Setup: Place the enzyme-inhibitor mixture and the control sample into separate dialysis cassettes with a molecular weight cutoff (MWCO) that retains the enzyme but allows the free inhibitor to pass through (e.g., 10 kDa).
-
Dialysis Procedure: Dialyze the samples against a large volume of buffer (e.g., 1000-fold the sample volume) at 4°C.[21] Perform several buffer changes over an extended period (e.g., 24-48 hours) to ensure the complete removal of any unbound inhibitor.[21]
-
Activity Measurement: After dialysis, recover the samples from the cassettes and measure their proteasomal activity using a standard fluorogenic substrate assay.
-
Interpretation: Compare the activity of the inhibitor-treated sample to the vehicle-treated control. If the inhibition persists after dialysis, it provides strong evidence for an irreversible mechanism.[20] If the activity returns to the level of the control, the inhibitor is reversible.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of enzymes directly in complex biological systems.[22][23] For irreversible inhibitors, ABPP can be used to demonstrate covalent target engagement and measure the rate of inactivation.
Workflow: ABPP for Target Engagement
Caption: Using Activity-Based Protein Profiling to confirm covalent target engagement.
Detailed Protocol: Competitive ABPP
-
Inhibitor Treatment: Treat your biological sample (e.g., cell lysate or live cells) with varying concentrations of clasto-lactacystin β-lactone for a defined period.
-
Probe Labeling: Add a broad-spectrum, irreversible activity-based probe for the proteasome that is tagged with a reporter group (e.g., a fluorescent dye or biotin).[22][24] This probe will covalently label the active proteasome subunits that have not been modified by clasto-lactacystin β-lactone.
-
Sample Processing and Analysis:
-
For fluorescent probes, separate the proteins by SDS-PAGE and visualize the labeled proteasome subunits using an in-gel fluorescence scanner.
-
For biotinylated probes, after SDS-PAGE and transfer to a membrane, detect the labeled subunits by western blotting with streptavidin-HRP.
-
-
Data Interpretation: A dose-dependent decrease in the signal from the activity-based probe in the lanes treated with clasto-lactacystin β-lactone indicates that the inhibitor has covalently occupied the active sites of the proteasome subunits, thereby preventing their labeling by the probe. This provides direct evidence of covalent target engagement in a native biological context.
Conclusion
Clasto-lactacystin β-lactone is a powerful tool for studying the ubiquitin-proteasome system due to its potent and irreversible mechanism of inhibition. Understanding and experimentally verifying this irreversibility is paramount for the accurate interpretation of research findings and for the rational design of novel therapeutics. The combination of classic enzymology techniques like jump-dilution and dialysis, with modern chemoproteomic approaches such as ABPP, provides a robust and multi-faceted strategy for characterizing the covalent nature of inhibitor-target interactions. By employing these self-validating experimental systems, researchers can confidently assess the irreversibility of clasto-lactacystin β-lactone and other covalent inhibitors, paving the way for new discoveries in cellular regulation and drug development.
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Pravin B. et al. (2017). Activity-Guided Proteomic Profiling of Proteasomes Uncovers a Variety of Active (and Inactive) Proteasome Species. PMC - NIH. [Link]
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de Bruin, G., et al. (2016). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. PubMed. [Link]
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Verdoes, M., et al. (2017). Two-Step Activity-Based Protein Profiling With the Proteasome System as Model of Study. Methods in Molecular Biology. [Link]
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Demo, S. D., et al. (2007). Antitumor Activity of PR-171, a Novel Irreversible Inhibitor of the Proteasome. Cancer Research - AACR Journals. [Link]
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Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. [Link]
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Wang, M., et al. (2018). Proteasome Inhibitors: Structure and Function. PMC - NIH. [Link]
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Pérez-Albaladejo, E. (2022). How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible? ResearchGate. [Link]
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Mujtaba, T., & Dou, Q. P. (2013). From Bortezomib to other Inhibitors of the Proteasome and Beyond. PMC - PubMed Central. [Link]
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A Researcher's Guide to Proteasome Inhibition: Clasto-Lactacystin β-Lactone vs. Epoxomicin
In the intricate landscape of cellular regulation, the ubiquitin-proteasome system (UPS) stands as the principal architect of protein homeostasis. This system's core component, the 26S proteasome, is a sophisticated molecular machine responsible for the degradation of a vast array of cellular proteins, thereby controlling critical processes such as cell cycle progression, signal transduction, and immune surveillance. The discovery of specific inhibitors for the proteasome has revolutionized our ability to study these pathways and has paved the way for novel therapeutic strategies, particularly in oncology and immunology.
Among the most widely used research tools are two natural product-derived inhibitors: clasto-Lactacystin β-lactone and Epoxomicin. While both are potent and irreversible inhibitors of the proteasome, they exhibit distinct mechanisms, potencies, and specificities. This guide provides an in-depth comparison of their cellular effects, supported by experimental data and protocols, to assist researchers in selecting the optimal inhibitor for their specific experimental needs.
At the Heart of the Matter: The Proteasome Target
The 26S proteasome is composed of a 20S catalytic core and one or two 19S regulatory particles. The 20S core is a barrel-shaped structure containing the proteolytic active sites. In mammals, these sites mediate three distinct peptidase activities:
-
Chymotrypsin-like (CT-L): Cleavage after hydrophobic residues, primarily mediated by the β5 subunit.
-
Trypsin-like (T-L): Cleavage after basic residues, mediated by the β2 subunit.
-
Caspase-like (CL) or Peptidylglutamyl-peptide hydrolyzing (PGPH): Cleavage after acidic residues, mediated by the β1 subunit.[1][2]
Both clasto-lactacystin β-lactone and epoxomicin exert their effects by targeting the catalytic subunits within this 20S core.
Mechanism of Action: A Tale of Two Chemistries
While both inhibitors are irreversible, their mode of interaction with the proteasome's active sites differs significantly.
Clasto-Lactacystin β-lactone (Omuralide) is the active form of lactacystin, a metabolite produced by Streptomyces. In aqueous solutions, lactacystin spontaneously converts to the β-lactone form, which is the species that directly interacts with the proteasome.[3] The β-lactone acts as an electrophile, irreversibly acylating the N-terminal threonine residue of the catalytic β-subunits.[4][5] This covalent modification blocks the active site, inhibiting its proteolytic function. While initially reported to modify subunit X (a β5-type subunit), further studies have shown it can modify multiple catalytic β-subunits, thereby inhibiting all three major peptidase activities.[6][7]
Epoxomicin , an epoxyketone-containing natural product isolated from Actinomycetes, is renowned for its high specificity.[8][9] Its α',β'-epoxyketone "warhead" forms a covalent bond with the N-terminal threonine's hydroxyl and amino groups. This interaction creates a stable six-membered morpholino ring adduct, a structure that accounts for its exquisite specificity for the proteasome.[10] Epoxomicin primarily and most potently inhibits the chymotrypsin-like activity.[11] The trypsin-like and PGPH activities are also inhibited, but at significantly slower rates (approximately 100- and 1,000-fold slower, respectively).[11] It has been shown to covalently bind to the LMP7, X, MECL1, and Z catalytic subunits.[11][12][13]
Caption: Mechanism of 20S Proteasome Inhibition.
Potency and Specificity: A Quantitative Comparison
The most striking difference between the two inhibitors lies in their potency and specificity. Epoxomicin is one of the most potent and specific proteasome inhibitors discovered.[10]
| Parameter | clasto-Lactacystin β-lactone | Epoxomicin | Reference |
| Primary Target Activity | Chymotrypsin-like, Trypsin-like, Caspase-like | Chymotrypsin-like | [11][14] |
| IC₅₀ (20S Proteasome) | ~50 nM | ~4 nM | |
| IC₅₀ (Cell Culture) | ~1 µM | 2-44 nM (cell line dependent) | [6][13][15] |
| Specificity | Specific for proteasome, but may partially inhibit BrAAP. | Highly specific; does not inhibit other proteases (e.g., calpain, cathepsin B). | [11][16] |
| kassociation (CT-L) | 8,200 M⁻¹s⁻¹ | 35,400 M⁻¹s⁻¹ | [11] |
IC₅₀ values can vary based on cell type and assay conditions.
Epoxomicin's superior potency means it can be used at much lower concentrations to achieve effective proteasome inhibition, which can minimize potential off-target effects. Its high specificity is a critical advantage, as it does not inhibit other cellular proteases like calpains or caspases, ensuring that the observed cellular effects can be confidently attributed to proteasome inhibition.[11]
Comparative Cellular Effects
Inhibition of the proteasome by either agent triggers a cascade of downstream cellular events.
-
Accumulation of Ubiquitinated Proteins: The most direct consequence of proteasome inhibition is the accumulation of polyubiquitinated proteins that are normally destined for degradation.[6][12] This can be readily observed by Western blotting for ubiquitin.
-
Cell Cycle Arrest and Apoptosis: By preventing the degradation of key cell cycle regulators (e.g., cyclins, p27, p53) and pro-apoptotic factors (e.g., Bax, p53), both inhibitors can induce cell cycle arrest and trigger apoptosis.[3][4][12] This is the primary basis for their potent anti-tumor activity.[13]
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is ubiquitinated and degraded by the proteasome, freeing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. Both inhibitors block IκBα degradation, potently suppressing NF-κB activation and exerting anti-inflammatory effects.[11][12]
-
Modulation of Antigen Presentation: The generation of peptides for presentation by MHC class I molecules is largely dependent on the proteasome. High concentrations of both inhibitors block the generation of most peptide epitopes.[7] Interestingly, at low, non-toxic concentrations, both inhibitors can have epitope-specific effects, reducing the presentation of some viral epitopes while enhancing others.[17][18] Epoxomicin, being more potent, can modulate these effects at lower concentrations than lactacystin.[17]
Experimental Protocols
Key Experiment: Measuring Proteasome Activity in Cell Lysates
This protocol allows for the direct measurement of proteasome activity in cells treated with inhibitors. It relies on a fluorogenic peptide substrate that, when cleaved by the proteasome, releases a fluorescent molecule.
Caption: Workflow for Fluorogenic Proteasome Activity Assay.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat with varying concentrations of clasto-lactacystin β-lactone or epoxomicin (and a vehicle control, e.g., DMSO) for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with cold PBS and scrape into a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100). Sonicate briefly on ice to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., BCA or Bradford assay).
-
Assay Setup: In a black 96-well plate, add assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA).
-
Substrate Addition: Add the fluorogenic substrate for the desired activity. For chymotrypsin-like activity, a common substrate is Suc-LLVY-AMC, used at a final concentration of 5-100 µM.[12][19]
-
Initiate Reaction: Add a standardized amount of protein lysate (e.g., 10-50 µg) to each well to start the reaction. Include a lysate-free blank well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.[19][20]
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Normalize the activity to the protein concentration. Compare the activity in inhibitor-treated samples to the vehicle control to determine the percent inhibition.
Conclusion: Selecting the Right Tool for the Job
Both clasto-lactacystin β-lactone and epoxomicin are invaluable tools for probing the function of the ubiquitin-proteasome system. The choice between them should be guided by the specific goals of the experiment.
Choose clasto-Lactacystin β-lactone when:
-
A broad inhibition of all three major proteasome activities is desired.
-
Studying the cellular effects of the well-characterized lactacystin family of compounds.
Choose Epoxomicin when:
-
High potency and specificity are paramount.
-
The primary goal is to inhibit the chymotrypsin-like activity of the proteasome with minimal impact on other proteases.
-
Lower effective concentrations are needed to minimize potential off-target cellular toxicity.
Ultimately, epoxomicin's superior potency and exquisite specificity have established it as the gold standard for targeted inhibition of the proteasome's chymotrypsin-like activity in cellular and in vivo studies.[10][11] However, clasto-lactacystin β-lactone remains a potent and reliable tool for inducing a more comprehensive blockade of the proteasome's catalytic functions.
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Nazif, T., & Bogyo, M. (2001). The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites. The Journal of biological chemistry, 276(27), 25563–25573.
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Kessler, J. H., et al. (2001). The Selective Proteasome Inhibitors Lactacystin and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses. Journal of immunology (Baltimore, Md. : 1950), 166(7), 4478–4486.
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Meng, L., et al. (1999). Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. PNAS, 96(18), 10403-10408.
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Tseng, W. A., et al. (2020). Epoxomicin, a Selective Proteasome Inhibitor, Activates AIM2 Inflammasome in Human Retinal Pigment Epithelium Cells. Cells, 9(10), 2319.
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Groll, M., et al. (2020). The inhibition mechanism of human 20S proteasomes enables next-generation inhibitor design. Angewandte Chemie (International ed. in English), 59(35), 15004-15012.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Clasto-lactacystin β-lactone
Clasto-lactacystin β-lactone is a potent, irreversible, and cell-permeable inhibitor of the 20S proteasome, making it an invaluable tool in cell biology and drug development for studying the ubiquitin-proteasome pathway.[1] As the active metabolite of lactacystin, its mechanism involves the covalent modification of catalytic subunits within the proteasome, leading to the inhibition of cell-cycle progression and the induction of apoptosis in various cancer cell lines.[2][3][4] However, this high biological activity necessitates a rigorous and chemically-informed approach to its disposal.
This guide provides a comprehensive framework for the safe handling and disposal of Clasto-lactacystin β-lactone waste streams. The procedures outlined are grounded in the chemical properties of the molecule and adhere to established principles of laboratory safety and hazardous waste management.
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The toxicological properties of Clasto-lactacystin β-lactone have not been fully evaluated, mandating that it be handled as a hazardous compound.[5]
Primary Hazards:
-
Compound-Specific: May be harmful by inhalation, ingestion, or skin absorption. It is known to cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[5][6]
-
Solvent-Related: Clasto-lactacystin β-lactone is often supplied as a solution in methyl acetate.[1][3][5][7] In this form, the primary risks are associated with the solvent, which is a highly flammable liquid and vapor that can cause serious eye irritation and dizziness.[7]
Personal Protective Equipment (PPE): Due to the associated hazards, the following minimum PPE must be worn at all times when handling Clasto-lactacystin β-lactone in any form:
-
Eye Protection: Safety glasses with side shields or goggles, compliant with NIOSH (US) or EN 166 (EU) standards.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[6]
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation.
The Core Principle of Disposal: Inactivation via Hydrolysis
The biological activity of Clasto-lactacystin β-lactone is conferred by its strained β-lactone ring, which irreversibly alkylates a key threonine residue in the proteasome's active site.[3][8] The most effective strategy for neutralizing this activity before disposal is to chemically destroy this reactive moiety.
Fortunately, the β-lactone ring is susceptible to hydrolysis, especially under basic conditions. In aqueous solutions at elevated pH, the lactone ring opens to form an inactive dihydroxy acid, rendering the compound biologically inert.[8] This principle is similar to the established method of inactivating β-lactam antibiotics using a sodium hydroxide solution.[9] Therefore, the primary method for treating aqueous waste is chemical inactivation through base-catalyzed hydrolysis.
Step-by-Step Disposal Protocols
All waste generated must be considered hazardous and managed in accordance with local, state, and federal regulations.[5][10] The following protocols provide specific guidance for different waste streams.
Protocol 1: Disposal of Aqueous Working Solutions and Contaminated Media
This protocol applies to cell culture media, buffers, and other aqueous solutions containing Clasto-lactacystin β-lactone.
-
Collection: Collect all aqueous waste in a dedicated, chemically compatible waste container (e.g., a high-density polyethylene carboy).
-
Inactivation:
-
Perform this step in a chemical fume hood.
-
For every 1 liter of aqueous waste, slowly add 20 grams of sodium hydroxide (NaOH) pellets while stirring to create a solution with a concentration of approximately 0.5 M. Alternatively, add a sufficient volume of a concentrated NaOH stock solution (e.g., 10 M NaOH) to reach a final concentration of at least 0.5 M and a pH > 12.
-
Causality: The high pH aggressively catalyzes the hydrolysis of the β-lactone ring, ensuring rapid and complete inactivation of the proteasome inhibitor.[8][9]
-
-
Reaction: Loosely cap the container (to avoid pressure buildup) and allow it to sit in the fume hood for a minimum of 24 hours to ensure the hydrolysis reaction is complete.
-
Verification: Before final collection, use a pH strip to confirm the solution is still strongly basic (pH > 12). This step validates that the inactivation conditions were successfully maintained.
-
Final Disposal: Label the container as "Hazardous Waste: Inactivated Clasto-lactacystin β-lactone (Aqueous, High pH), [List of buffers/media components]" and store it in your lab's Satellite Accumulation Area (SAA) for pickup by your institution's Environmental Health & Safety (EH&S) department.[11][12]
Protocol 2: Disposal of Unused Solid Compound or Stock Solutions in Organic Solvents (e.g., DMSO)
DO NOT attempt to inactivate concentrated organic solutions with strong base, as this can generate an uncontrolled exothermic reaction.
-
Solid Compound: If you have expired or unused solid Clasto-lactacystin β-lactone, it should be disposed of in its original container if possible. Place the vial inside a larger, sealed container (overpack) with absorbent material.
-
Stock Solutions: Collect unused or waste stock solutions (e.g., in DMSO) in a dedicated hazardous waste container designated for chlorinated or non-halogenated solvents, as appropriate for your institution's waste stream segregation.
-
Labeling: Clearly label the waste container "Hazardous Waste: Clasto-lactacystin β-lactone in [Solvent Name]".
-
Storage: Ensure the container is tightly sealed and stored in a designated SAA, segregated from incompatible waste streams like acids.[13] Arrange for EH&S pickup.
Protocol 3: Disposal of Contaminated Labware
This includes pipette tips, serological pipettes, microcentrifuge tubes, and cell culture plates.
-
Segregation: Collect all disposable plasticware and glassware that has come into direct contact with Clasto-lactacystin β-lactone.
-
Collection: Place these materials into a dedicated, clearly labeled hazardous waste container (e.g., a lined cardboard box or a dedicated plastic bin).
-
Labeling: Label the container "Hazardous Waste: Solid Lab Waste Contaminated with Clasto-lactacystin β-lactone".
-
Storage: When the container is full, seal it and move it to the SAA for EH&S pickup.
Waste Management Summary
The following table summarizes the disposal pathways for different waste streams.
| Waste Stream | Recommended Container | Pre-treatment / Inactivation | Final Disposal Pathway |
| Aqueous Solutions (Media, Buffers) | Polyethylene Carboy | Required: Add NaOH to pH > 12; wait 24 hrs. | Collect as Aqueous Hazardous Waste. |
| Solid Compound (Unused/Expired) | Original vial inside a sealed overpack | None. | Collect as Solid Hazardous Waste. |
| Stock Solutions (in DMSO, etc.) | Solvent-compatible waste bottle | None. | Collect as Solvent Hazardous Waste. |
| Contaminated Labware (Tips, Tubes) | Lined, sealable box or plastic bin | None. | Collect as Solid Hazardous Waste. |
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill involves a large quantity or the highly flammable methyl acetate solution, evacuate the area and contact EH&S.
-
Containment (for small spills):
-
Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).
-
If the spill is a liquid, cover it with an absorbent material (e.g., sand, diatomite, or a commercial spill pad).[7]
-
If the spill is a solid, gently cover it with a damp paper towel to avoid raising dust.
-
-
Cleanup:
-
Carefully collect the absorbent material or paper towels using forceps or a scoop.
-
Place all contaminated materials into a sealable bag or container.
-
Clean the spill area with soap and water.
-
-
Disposal: Label the sealed bag/container as "Hazardous Waste: Spill Debris with Clasto-lactacystin β-lactone" and dispose of it as solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste generated from experiments using Clasto-lactacystin β-lactone.
Caption: Decision workflow for segregating and treating Clasto-lactacystin β-lactone waste.
By adhering to these chemically-grounded procedures, researchers can effectively neutralize the potent biological activity of Clasto-lactacystin β-lactone, ensuring the safety of laboratory personnel and compliance with environmental regulations.
References
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Lactacystin - Wikipedia. Wikipedia. [Link]
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Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. PubMed. [Link]
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This compound (Proteasome Inhibitor) | CAS 154226-60-5. Enzo Life Sciences. [Link]
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Data Sheet Clasto-lactacystin β-lactone. BPS Bioscience. [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate. [Link]
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Lactacystin and this compound modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. PubMed. [Link]
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A Researcher's Guide to Handling Clasto-lactacystin β-lactone: A Risk-Based Approach to Safety
Clasto-lactacystin β-lactone, also known as Omuralide, is a potent, cell-permeable, and irreversible inhibitor of the 20S proteasome.[1][2] It is the active metabolite of lactacystin, exhibiting significantly higher potency, which may be due to increased cell permeability.[1][3] Its mechanism involves the irreversible alkylation of the N-terminal threonine of catalytic β-subunits within the proteasome, making it a powerful tool for studying the ubiquitin-proteasome pathway.[1][4][5] However, this high biological activity and reactivity necessitate stringent safety protocols. While comprehensive toxicological data is not fully available, the compound's mechanism of action implies cytotoxic potential, and it should be handled as a hazardous substance.[6]
This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a deep-seated culture of safety when handling this potent compound.
Understanding the Hazard: The "Why" Behind the Precautions
Clasto-lactacystin β-lactone's power as a research tool stems from its reactive β-lactone ring, which covalently modifies its target.[4][7] This same reactivity presents the primary hazard. Accidental exposure via inhalation, skin contact, or ingestion could lead to non-specific, irreversible inhibition of proteasomes in healthy tissues, posing a significant health risk. The proteasome is a critical complex for cellular protein homeostasis, and its inhibition can trigger apoptosis, cell cycle arrest, and other cytotoxic effects.[5][8]
Many commercial sources supply Clasto-lactacystin β-lactone as a solution in a carrier solvent like methyl acetate or DMSO, or as a solid film/powder.[1][6] The solvent introduces its own hazards; for instance, methyl acetate is a highly flammable liquid and can cause serious eye irritation and dizziness.[9] Therefore, the safety strategy must address both the potent biological activity of the lactone and the chemical hazards of the solvent.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the physical form of the compound being handled. Because the toxicological properties are not fully known, a conservative approach is mandated.[6] The principles for handling cytotoxic drugs provide an excellent framework.[10][11][12]
Core PPE Ensemble
This is the minimum required PPE for any work involving Clasto-lactacystin β-lactone, including handling sealed vials.
| PPE Component | Specification | Rationale |
| Gloves | 2 pairs of chemotherapy-tested nitrile gloves. | Double-gloving provides robust protection against dermal exposure. The outer glove is considered contaminated and can be removed if necessary, leaving a clean inner glove. Chemotherapy-rated gloves are tested against permeation by hazardous drugs.[13] |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight cuffs. | Protects skin and personal clothing from splashes and spills. A disposable gown prevents cross-contamination of other areas and can be easily removed and disposed of in case of a significant spill.[12][14] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes. Goggles provide a seal around the eyes for superior protection during higher-risk procedures.[10][12] |
Task-Specific PPE Escalation
Certain procedures generate a higher risk of exposure and require additional PPE.
| Task | Additional PPE Required | Rationale |
| Weighing Solid Form | Fitted N95/FFP3 Respirator & Face Shield. Work must be done in a chemical fume hood or ventilated balance enclosure. | Weighing fine powders poses a significant risk of aerosol generation and inhalation. A respirator protects the respiratory tract, while a face shield offers an additional layer of protection for the face and eyes from airborne particles.[12] |
| Reconstituting/Diluting | Chemical Splash Goggles & Face Shield. Work in a chemical fume hood. | This task involves open handling of liquids and has a high potential for splashes. A face shield worn over goggles provides full-face protection.[10][12] |
| Adding to Cultures | Chemical Splash Goggles. Work in a Class II Biosafety Cabinet (BSC). | Protects eyes from splashes. The BSC provides a sterile environment for the cells while protecting the user from aerosols generated during pipetting. |
| Large Volume (>10 mL) Handling | Face Shield, Chemo-Rated Gown, Armlets. Work in a chemical fume hood. | Increased volumes heighten the risk of significant splashes. Armlets protect the wrist area between the glove and gown cuff. |
Operational Plans: Step-by-Step Procedures
Adherence to standardized procedures is critical for minimizing exposure risk. All work with Clasto-lactacystin β-lactone should be performed in designated areas.
Workflow for Preparing a Stock Solution
This workflow outlines the process from receiving the compound to storing the final stock solution.
Caption: Workflow for preparing a stock solution of Clasto-lactacystin β-lactone.
Emergency Protocol: Spill Management
Prompt and correct handling of a spill is crucial to prevent wider contamination.[11] All labs using this compound must have a cytotoxic spill kit readily available.
Caption: Decision and action workflow for managing a Clasto-lactacystin β-lactone spill.
Decontamination and Disposal Plan
Proper disposal is essential to prevent environmental contamination and accidental exposure of support staff.
-
Solid Waste : All contaminated consumables (pipette tips, tubes, vials, gloves, gowns, absorbent pads) must be disposed of in a clearly labeled, sealed cytotoxic waste container.[11][12]
-
Liquid Waste : Unused stock solutions or contaminated media should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[15] The waste should be labeled "Cytotoxic Waste" and include the chemical name.
-
Decontamination : Work surfaces should be decontaminated after each use. A recommended procedure is to first clean the surface with a detergent solution to remove any residue, followed by wiping with 70% ethanol.[12] For spills, a more rigorous decontamination may be necessary, following institutional guidelines for cytotoxic compounds.
By understanding the potent, targeted mechanism of Clasto-lactacystin β-lactone, researchers can appreciate the rationale behind these stringent safety protocols. This risk-based, procedural approach ensures that this valuable research tool can be used effectively while safeguarding the health and safety of laboratory personnel.
References
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Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central. Retrieved from [Link]
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Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2). Cleanroom Technology. Retrieved from [Link]
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Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.). Great Ormond Street Hospital for Children. Retrieved from [Link]
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Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6). SHIELD Scientific. Retrieved from [Link]
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Which Protective Gloves for Cytotoxic Drugs? (n.d.). SHIELD Scientific. Retrieved from [Link]
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Clasto-Lactacystin β-lactone-MSDS. (2024, July 4). BioCrick. Retrieved from [Link]
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Protease Inhibitors 101: Best Practices for Use in the Lab. (n.d.). Bitesize Bio. Retrieved from [Link]
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Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. (1996, July 23). PubMed. Retrieved from [Link]
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Proteasome Inhibitors: An Expanding Army Attacking a Unique Target. (2012, June 14). PubMed Central. Retrieved from [Link]
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Lactacystin. (n.d.). Wikipedia. Retrieved from [Link]
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Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research. (2019, February 12). PubMed Central. Retrieved from [Link]
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The Proteasome in Modern Drug Discovery: Second Life of a Highly Valuable Drug Target. (2017, August 7). ACS Publications. Retrieved from [Link]
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Lactacystin, a proteasome inhibitor: discovery and its application in cell biology. (2002). PubMed. Retrieved from [Link]
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Decontamination. (n.d.). Universitat de Barcelona. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
